molecular formula C12H13FN2O B018052 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS No. 84163-77-9

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Katalognummer: B018052
CAS-Nummer: 84163-77-9
Molekulargewicht: 220.24 g/mol
InChI-Schlüssel: MRMGJMGHPJZSAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGJMGHPJZSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233083
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-77-9
Record name 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-56109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-56109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Cornerstone Intermediate in Modern Neuropharmacology

Introduction

In the landscape of pharmaceutical chemistry, the value of a molecular scaffold is measured by its versatility, efficiency in synthesis, and its contribution to the pharmacological activity of the final active pharmaceutical ingredient (API). By these metrics, This compound stands out as a compound of profound significance.[1][2] Primarily recognized as a critical intermediate in the synthesis of second-generation antipsychotics like Risperidone and its active metabolite Paliperidone, this fluorinated heterocyclic compound is a cornerstone of modern neuropharmacology.[1][3][4][5]

The structure, which integrates a benzisoxazole ring system with a piperidine group, serves as a potent pharmacophore, enabling high-affinity interactions with key neurotransmitter receptors.[1][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. It delves into its physicochemical properties, synthetic pathways, mechanistic significance, and its expanding applications beyond antipsychotics, offering field-proven insights from a senior application scientist's perspective.

Physicochemical Properties and Structural Analysis

The efficacy of a building block in drug synthesis is fundamentally tied to its chemical and physical characteristics. This compound is typically handled in its hydrochloride salt form to enhance stability and aqueous solubility.[6] The free base is also used, and it is crucial for the synthetic chemist to be aware of which form is being utilized.

The molecule's architecture is a deliberate convergence of functional groups essential for its role. The benzisoxazole moiety provides a rigid, aromatic platform crucial for receptor binding, while the piperidine ring offers a key site for substitution, allowing for the attachment of other molecular fragments to modulate pharmacological activity.[1] The fluorine atom at the 6-position enhances metabolic stability and can modify electronic properties to improve binding affinity.

Table 1: Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 84163-77-984163-13-3[7]
Molecular Formula C₁₂H₁₃FN₂OC₁₂H₁₄ClFN₂O[1]
Molecular Weight 220.24 g/mol 256.70 g/mol [1]
Appearance White to off-white solidWhite crystalline powder[1][6]
Melting Point 59-64 °CNot specified[8]
Boiling Point ~359 °C~387.3 °C (at 760 mmHg)[1][8]
Flash Point Not available~188 °C[1]

The Synthetic Pathway: From Precursors to Core Scaffold

The synthesis of this compound is a well-established process in industrial pharmaceutical manufacturing. The most efficient methods employ a "one-pot" strategy, which minimizes intermediate isolation steps, thereby increasing overall yield and reducing waste.[9] The core transformation involves an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, where an in-situ generated oxime displaces a fluorine atom on a difluorophenyl ring to form the benzisoxazole heterocycle.

The causality behind this choice of pathway is clear: starting with a readily available 2,4-difluorinated precursor allows for a regioselective cyclization. The fluorine at the 2-position is activated by the adjacent carbonyl (or oxime) group and is thus preferentially displaced over the fluorine at the 4-position, leading to the desired 6-fluoro isomer with high fidelity.

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride

This protocol describes a representative one-pot synthesis starting from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.

Materials and Reagents:

  • (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide (KOH) or Potassium tert-butoxide

  • Methanol or Toluene

  • Anhydrous Magnesium Sulfate

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vessel (round-bottom flask) with reflux condenser and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a 1 L four-necked flask, dissolve 44.9 g of potassium tert-butoxide in 250 mL of water and 250 mL of toluene. Add 48.1 g of 2,4-difluorophenyl-4-piperidinone oxime.[7]

  • Cyclization Reaction: Heat the mixture to reflux and stir vigorously for approximately 6 hours.[7] The base facilitates the deprotonation of the oxime hydroxyl group, which then acts as a nucleophile to displace the ortho-fluorine atom, forming the benzisoxazole ring.

  • Work-up and Phase Separation: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 5-10 °C. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 250 mL of toluene to recover any remaining product.[7]

  • Salt Formation and Precipitation: Combine the toluene phases in a clean 1 L flask. While stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2-3. A large amount of white solid, the hydrochloride salt of the product, will precipitate out of the solution.[7]

  • Isolation and Drying: Collect the white solid by filtration. Wash the solid with a small amount of cold acetone or toluene to remove any non-polar impurities. Dry the product under vacuum at 50-60 °C to a constant weight. The typical yield is high, often exceeding 95%.[7]

Visualization: Synthetic Workflow

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation A 2,4-Difluorophenyl- 4-piperidinone Oxime D Intramolecular Cyclization (Reflux) A->D B Potassium tert-butoxide (Base) B->D C Toluene/Water (Solvent) C->D E Phase Separation D->E F HCl Addition (pH 2-3) E->F G Precipitation & Filtration F->G H 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl (Final Product) G->H

Caption: One-pot synthesis of the target intermediate.

Role in Paliperidone Synthesis and Mechanistic Significance

This compound is not pharmacologically active in itself but is the essential molecular core upon which the activity of Paliperidone is built. Paliperidone (9-hydroxyrisperidone) is the major active metabolite of Risperidone and is approved for the treatment of schizophrenia and schizoaffective disorder.[4][10]

The synthesis of Paliperidone is achieved via a nucleophilic substitution reaction, specifically an N-alkylation of the piperidine nitrogen of this compound. The alkylating agent is another key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) .[4][10]

The benzisoxazole-piperidine scaffold is responsible for the dual D₂ dopamine and 5-HT₂ₐ serotonin receptor antagonism that characterizes the therapeutic effect of atypical antipsychotics. This dual action is believed to be responsible for improving the positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., social withdrawal, anhedonia) of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older antipsychotics.[11]

Visualization: Pathway to an Active Pharmaceutical Ingredient

A 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole (Core Scaffold) C N-Alkylation Reaction A->C B CMHTP (Alkylating Agent) B->C D Paliperidone (Final API) C->D E Binds to D₂/5-HT₂ₐ Receptors (Pharmacological Action) D->E

Caption: From intermediate to the final active drug.

Applications in Drug Discovery and Development

While its primary role is in the production of established antipsychotics, the structural motifs of this compound make it a highly attractive starting point for broader drug discovery campaigns.[1][3] Medicinal chemists leverage the reactive secondary amine of the piperidine ring for facile derivatization to explore new structure-activity relationships (SAR).

Emerging Therapeutic Applications

Research has demonstrated that novel derivatives of this scaffold possess a wide range of biological activities. These findings underscore its value as a "privileged scaffold" in medicinal chemistry.

Table 2: Investigational Applications of Derivatives

Derivative TypeTherapeutic AreaKey FindingsSource(s)
N-Acyl/Heterocyclic Derivatives OncologyShowed potent antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 human carcinoma cell lines.[12]
Sulfonamide Conjugates Infectious DiseaseExhibited moderate in-vitro activity against Mycobacterium tuberculosis and antiproliferative effects against cancer cell lines.[13]
Phosphoramidate Derivatives Infectious DiseaseSynthesized and studied as potential new antimicrobial agents to combat drug resistance.[11]
N-Alkylated Analogues NeurologyInvestigated as potent acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.
Protocol: Synthesis of Paliperidone

This protocol outlines the final N-alkylation step.

Materials and Reagents:

  • This compound (FBIP)

  • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

  • Inorganic Base (e.g., Sodium Carbonate)

  • Solvent (e.g., Acetonitrile, Isopropanol)

Step-by-Step Methodology:

  • Reaction Setup: Charge a suitable reactor with FBIP, CMHTP, the inorganic base, and the chosen organic solvent.[4]

  • Alkylation: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by HPLC. The base neutralizes the HCl formed during the substitution.

  • Crystallization and Isolation: Cool the reaction mixture to ambient temperature (approx. 20-25 °C) to allow the Paliperidone product to crystallize.[4]

  • Purification: Recover the solid product by filtration. Wash the crude Paliperidone with the reaction solvent (e.g., acetonitrile) to remove unreacted starting materials and byproducts.[4]

  • Drying: Dry the purified Paliperidone under vacuum at an elevated temperature (e.g., 60 °C) to yield the final API.[4]

Visualization: Paliperidone Synthesis Workflow

A Charge Reactor: - FBIP - CMHTP - Base - Solvent B Heat to Reflux (N-Alkylation) A->B C Cool to 20-25°C (Crystallization) B->C D Filter and Wash (Purification) C->D E Vacuum Dry (Final API Isolation) D->E F Paliperidone E->F

Caption: Final alkylation step in Paliperidone synthesis.

Safety, Handling, and Toxicology

As a potent chemical intermediate, this compound and its hydrochloride salt require careful handling in a controlled laboratory or manufacturing environment.

Table 3: GHS Hazard Information (Hydrochloride Salt)

Hazard ClassHazard StatementPictogramSource(s)
Acute Oral Toxicity H301: Toxic if swallowed💀[14][15]
Skin Corrosion/Irritation H315: Causes skin irritation[15]
Eye Damage/Irritation H319: Causes serious eye irritation[15]
STOT - Single Exposure H335: May cause respiratory irritation[15]
Aquatic Hazard (Chronic) H411: Toxic to aquatic life with long lasting effects🌳[14][16]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[16]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

First Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or physician. Do NOT induce vomiting.[14][16]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8][14]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][16]

Conclusion

This compound is more than a mere intermediate; it is a testament to rational drug design and a powerful tool in the arsenal of medicinal chemists. Its well-defined synthetic routes, combined with its privileged structure, have cemented its role in producing life-changing medications for severe mental health disorders. Furthermore, ongoing research continues to unlock its potential as a versatile scaffold for developing novel therapeutics across diverse areas, including oncology and infectious diseases. For professionals in drug development, a thorough understanding of this cornerstone molecule—from its synthesis to its potential—is indispensable for innovating the next generation of therapies.

References

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of a Fluorinated Heterocycle in Modern Neuroscience Therapeutics

In the landscape of pharmaceutical chemistry, certain molecules, while not therapeutic agents themselves, are of paramount importance due to their role as essential building blocks for life-changing medications. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a prime example of such a molecule.[1][2] This fluorinated heterocyclic compound, featuring a benzisoxazole moiety fused with a piperidine ring, is a critical intermediate in the synthesis of several atypical antipsychotic drugs, most notably Risperidone and its active metabolite, Paliperidone.[2][3][4] These drugs are cornerstones in the management of schizophrenia, bipolar disorder, and other severe psychiatric conditions.[1][4]

The strategic incorporation of a fluorine atom on the benzisoxazole ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of the molecule, which can translate to improved pharmacokinetic and pharmacodynamic profiles of the final active pharmaceutical ingredient (API). Understanding the chemical properties, synthesis, and analytical characterization of this compound is therefore of significant interest to researchers, scientists, and professionals involved in drug development and manufacturing.[1]

This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, validated synthetic routes, and robust analytical methodologies. The information presented herein is intended to be a valuable resource for laboratory and industrial applications.

PART 1: Physicochemical and Spectroscopic Properties

This compound is most commonly handled in its hydrochloride salt form due to its enhanced stability and ease of handling as a crystalline solid.[1][5] However, understanding the properties of both the free base and the hydrochloride salt is crucial for process development and chemical manipulation.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of both the free base and the hydrochloride salt of this compound.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
CAS Number 84163-77-9[3]84163-13-3[1][3][6]
Molecular Formula C₁₂H₁₃FN₂OC₁₂H₁₄ClFN₂O[1][5][6]
Molecular Weight 220.24 g/mol 256.71 g/mol [1][5]
Appearance SolidWhite to off-white crystalline powder[1][7]
Melting Point 59-64 °C293-295 °C[7]
Boiling Point Not readily available387.3 °C at 760 mmHg (calculated)[1][7]
Flash Point Not readily available188 °C (calculated)[1][7]
Purity (Typical) >95%>98-99% (HPLC)[1][8]
Solubility Soluble in organic solvents like methanol, ethanolSoluble in methanol, sparingly soluble in water
Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. Below is a summary of the expected and reported spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the molecular structure. For the hydrochloride salt in a suitable solvent (e.g., DMSO-d₆), the following proton signals are expected:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton coupling.

  • Piperidine Protons: A complex set of multiplets between 2.0-3.5 ppm. The proton at the 4-position of the piperidine ring, adjacent to the benzisoxazole ring, will likely appear as a distinct multiplet.

  • NH Proton: A broad signal, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include:

  • Aromatic Carbons: Resonances in the 110-165 ppm region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

  • Benzisoxazole Carbons: The C=N carbon will be significantly downfield.

  • Piperidine Carbons: Signals in the aliphatic region, typically between 25-50 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of key functional groups. An ATR-IR spectrum for the hydrochloride salt is available in public databases.[6][9] Characteristic absorption bands include:

  • N-H Stretch: A broad band around 3200-3400 cm⁻¹ (for the protonated amine in the HCl salt).

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just below and above 3000 cm⁻¹.

  • C=N Stretch: A sharp band around 1600-1650 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

  • C-O Stretch: Around 1000-1200 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 220.10. For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the base peak would correspond to the free base [M+H]⁺ at m/z 221.11.

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound hydrochloride is well-documented in patent literature, often employing a "one-pot" strategy for industrial efficiency.[10] The general approach involves the formation of an oxime followed by an intramolecular cyclization.

Synthetic Pathway Overview

A common and efficient synthetic route starts from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride. This precursor undergoes oximation with hydroxylamine, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAᵣ) to form the benzisoxazole ring system. The use of an inorganic base like potassium hydroxide serves a dual purpose: it acts as an acid scavenger during oximation and facilitates the cyclization step.[10]

Synthesis_of_6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole_HCl cluster_start Starting Material cluster_reagents Reagents cluster_intermediate In-situ Intermediate cluster_product Final Product start_material 4-(2,4-Difluorobenzoyl)- piperidine HCl intermediate Oxime Intermediate start_material->intermediate Oximation reagents 1. Hydroxylamine HCl 2. Potassium Hydroxide (KOH) 3. Methanol (Solvent) product 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl intermediate->product Intramolecular Cyclization & Acidification (HCl)

Caption: One-pot synthesis of this compound HCl.

Detailed Experimental Protocol

The following protocol is a representative "one-pot" procedure adapted from patent literature.[10]

Materials and Reagents:

  • 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (or Sodium hydroxide)

  • Methanol (or Ethanol)

  • Concentrated Hydrochloric acid

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in methanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by the portion-wise addition of potassium hydroxide. The molar ratio of the starting material to hydroxylamine hydrochloride to potassium hydroxide is typically around 1:1.5:4.

    • Expert Insight: The use of an inorganic base like KOH is advantageous as it avoids the formation of triethylamine hydrochloride, which can be difficult to remove and poses environmental concerns.[10] The excess base is crucial for driving both the oximation and the subsequent cyclization to completion.

  • Reaction: Heat the reaction mixture to a reflux temperature of 40-65 °C and maintain for 5-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The inorganic salts can be removed by filtration.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3. This step protonates the piperidine nitrogen and precipitates the desired product as the hydrochloride salt.

    • Expert Insight: Controlling the temperature during acidification is critical. The mixture should be cooled to 0-5 °C to maximize the yield of the precipitated solid and minimize the solubility of the product in the mother liquor.

  • Filtration and Drying: Collect the white solid by filtration. Wash the filter cake with cold methanol or another suitable solvent to remove any remaining impurities. Dry the product under vacuum at an appropriate temperature to obtain high-purity this compound hydrochloride.[5][10]

PART 3: Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the identity, purity, and quality of this compound hydrochloride. HPLC is the most common technique for assessing purity and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound hydrochloride and to detect and quantify any related impurities.

Instrumentation and Conditions:

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 280 nm
Injection Vol. 10 µL
Sample Prep. Dissolve a known concentration of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile)

Method Validation: This HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose. Purity is typically reported as the area percentage of the main peak.[8]

PART 4: Biological Significance and Applications

While primarily known as a pharmaceutical intermediate, the this compound scaffold is of broader interest in medicinal chemistry.[2] Research has shown that derivatives of this molecule, created by N-alkylation or N-acylation of the piperidine nitrogen, exhibit a range of biological activities.[11] These include potential applications as antiproliferative, anticancer, and anti-tuberculosis agents.[11][12] This versatility underscores the importance of the core structure in designing novel therapeutic agents. The N-alkylation of this compound with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the final step in the synthesis of Risperidone, highlighting its direct role in the formation of this important drug.[4][13]

Conclusion

This compound is a molecule of significant industrial and research importance. Its well-defined chemical properties, coupled with efficient and scalable synthetic routes, make it a reliable building block in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for professionals working towards the development of new and improved therapeutics for neurological and other disorders. The continued exploration of this chemical scaffold may yet unlock further potential in drug discovery.

References

An In-depth Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Structure, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, commonly encountered as its hydrochloride salt (CAS No: 84163-13-3), is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of several atypical antipsychotic drugs, most notably Risperidone, Paliperidone, and Iloperidone.[3][4][5] This guide provides a comprehensive technical overview of its molecular structure, details a robust and widely adopted synthetic methodology, and discusses the critical chemical principles that underpin its formation and application. The intended audience includes researchers, process chemists, and drug development professionals who require a deep, practical understanding of this essential pharmaceutical intermediate.

Introduction and Pharmaceutical Significance

The benzisoxazole scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[6] The specific molecule, this compound, combines this active moiety with a piperidine ring, creating a versatile precursor for creating complex therapeutic agents.[4]

Its most prominent application is in the synthesis of Risperidone, a potent dopamine and serotonin antagonist used in the treatment of schizophrenia and bipolar disorder.[3][7][8] The piperidine nitrogen of the intermediate serves as a nucleophilic handle for N-alkylation, allowing for the attachment of the second key fragment of the final drug molecule.[4][7] Understanding the efficient synthesis of this intermediate is therefore a critical concern for the pharmaceutical industry. Beyond this, the compound is a valuable scaffold for developing novel agents with potential antimicrobial, antidepressant, and anticancer properties.[4][9]

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring fused to an isoxazole ring, forming the benzisoxazole system. A fluorine atom is substituted at the 6-position of this bicyclic system, and a piperidine ring is attached at the 3-position.

Diagram: Chemical Structure of this compound

A 2D representation of the core molecular scaffold.

The compound is typically handled as a white to off-white crystalline solid, most often in its hydrochloride salt form to improve stability and aqueous solubility.[1][10]

PropertyValueSource
CAS Number 84163-13-3 (HCl salt)[1][3]
Molecular Formula C₁₂H₁₄ClFN₂O (HCl salt)[1][10]
Molecular Weight 256.70 g/mol (HCl salt)[1][10]
Boiling Point 387.3°C at 760 mmHg[3]
Melting Point 293-295 °C (HCl salt)[10]
Form Solid[10]

Synthesis Methodology: A Two-Step "One-Pot" Approach

The most efficient and widely cited synthesis of this compound hydrochloride proceeds from the precursor (2,4-difluorophenyl)(piperidin-4-yl)methanone. The synthesis involves two key transformations: Oximation followed by an intramolecular Cyclization . Modern protocols often combine these into a streamlined "one-pot" reaction, which improves yield and reduces operational complexity.[5]

The Core Chemistry: From Ketone to Benzisoxazole

The overall transformation relies on a classical synthetic route for benzisoxazoles.[11][12]

  • Oximation: The ketone precursor reacts with hydroxylamine (typically from hydroxylamine hydrochloride) to form an oxime.[13]

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The oxime, under basic conditions, cyclizes. The oxygen of the oxime acts as an intramolecular nucleophile, displacing the highly activated fluorine atom at the ortho-position (C2) of the phenyl ring to form the isoxazole ring.[5][14] The fluorine at the para-position (C4) remains, becoming the 6-fluoro substituent on the final benzisoxazole ring system.

Diagram: Synthetic Workflow

A simplified overview of the one-pot synthesis.

Rationale for Reagent Selection
  • Starting Material: (2,4-Difluorophenyl)(piperidin-4-yl)methanone is the ideal precursor. The two fluorine atoms serve distinct roles. The ortho-fluorine is an excellent leaving group for the cyclization step, activated by the electron-withdrawing nature of the oxime group. The para-fluorine is retained in the final product, a key structural feature of risperidone and related drugs.

  • Oximation Reagent: Hydroxylamine hydrochloride is the standard source of hydroxylamine. It is stable and easy to handle.

  • Base: An inorganic base like potassium hydroxide (KOH) or potassium tert-butoxide is crucial.[5][14] It serves two purposes: first, to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine needed for oximation; and second, to create the basic conditions required to deprotonate the oxime hydroxyl group, which initiates the subsequent intramolecular cyclization. Using an inorganic base avoids the environmental and purification challenges associated with organic bases like triethylamine.[5]

  • Solvent: An alcohol solvent such as methanol or a toluene/water biphasic system is typically used.[5][14] Methanol effectively dissolves the reactants, while toluene can be used for extraction and azeotropic removal of water if needed.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common procedures found in the literature.[5][10][14]

Objective: To synthesize this compound hydrochloride from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
(2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime HCl135634-18-3276.7155 g1.0
Potassium Hydroxide (KOH)1310-58-356.1127 g~2.4
Methanol67-56-132.04600 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Acetone67-64-158.08500 mL-
Concentrated Hydrochloric Acid7647-01-036.46As needed-

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., 1000 mL round-bottom flask) equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (27 g) in methanol (600 mL).

  • Addition of Starting Material: To the methanolic KOH solution, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g).

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 2.5 to 6 hours.[10][14] The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or HPLC).

  • Work-up (Part 1 - Drying): After the reaction is complete, cool the mixture to room temperature. Add a suitable amount of anhydrous magnesium sulfate to remove water and stir for approximately 1 hour.

  • Work-up (Part 2 - Isolation): Filter the mixture to remove the magnesium sulfate and other inorganic salts. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Precipitation: To the resulting concentrate, add acetone (500 mL) and stir at room temperature for 30 minutes to precipitate any remaining insoluble impurities. Filter the mixture.

  • Salt Formation and Crystallization: Slowly add concentrated hydrochloric acid to the clear filtrate, adjusting the pH to approximately 2-3. A white solid will precipitate.

  • Final Isolation: Collect the white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield this compound hydrochloride. A yield of 97.8% has been reported for a similar procedure using potassium tert-butoxide.[14]

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. Typical specifications require purity ≥99.0%, with limits on individual and total impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For the HCl salt (C₁₂H₁₄ClFN₂O), the expected molecular weight is approximately 256.7 g/mol .[10]

  • Melting Point: The melting point of the hydrochloride salt is a key physical property used for identification and purity assessment, with a reported range of 293-295 °C.[10]

Conclusion

This compound is a cornerstone intermediate for the synthesis of critical antipsychotic medications. The synthetic route via oximation and base-catalyzed intramolecular cyclization of a difluorobenzophenone precursor is efficient, robust, and amenable to large-scale production. By understanding the underlying chemical principles, reaction parameters, and analytical controls, researchers and development professionals can reliably produce this high-value compound, enabling the continued supply of life-changing pharmaceuticals.

References

Unveiling the Biological Potential of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: A Core Scaffold for Neurological, Oncological, and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole-Piperidine Scaffold

The heterocyclic compound 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole stands as a pivotal molecular scaffold in modern medicinal chemistry. While its own biological activities are not extensively quantified in publicly available literature, its integral role as the central building block for a range of potent therapeutic agents underscores its inherent biological significance. This guide delves into the multifaceted biological activities associated with this core structure, drawing insights from its prominent derivatives to illuminate the therapeutic potential encoded within its unique chemical architecture. The primary utility of this compound lies in its function as a key intermediate in the synthesis of atypical antipsychotics, most notably risperidone and its active metabolite, paliperidone.[1] Furthermore, the adaptability of the piperidine moiety allows for a diverse range of chemical modifications, leading to derivatives with significant antimicrobial and anticancer properties.

This technical guide will provide a comprehensive overview of the known and inferred biological activities of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core. We will explore its foundational role in the development of antipsychotic drugs, its emerging potential in oncology and infectious disease, and provide detailed experimental protocols for evaluating the biological activities of this compound and its analogues.

Antipsychotic Activity: A Cornerstone of its Biological Profile

The most well-documented application of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold is in the field of neuroscience, specifically in the development of atypical antipsychotic medications. This core is central to the chemical structures of risperidone and paliperidone, drugs widely used in the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: The Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
  • Dopamine D2 Receptor Antagonism: The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the alleviation of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Antagonism: Concomitant antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (motor control disturbances) compared to older, typical antipsychotics. This dual-receptor action is also implicated in the improved efficacy against the "negative" symptoms of schizophrenia, such as apathy and social withdrawal.

The following diagram illustrates the pivotal role of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as a precursor to risperidone and paliperidone, which then exert their effects on the dopaminergic and serotonergic pathways.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action Core_Compound 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Risperidone Risperidone Core_Compound->Risperidone Alkylation Paliperidone Paliperidone (9-hydroxyrisperidone) Risperidone->Paliperidone Metabolism D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->5HT2A_Receptor Antagonism Paliperidone->D2_Receptor Antagonism Paliperidone->5HT2A_Receptor Antagonism Therapeutic_Effect Antipsychotic Effect (Reduction of positive and negative symptoms) D2_Receptor->Therapeutic_Effect 5HT2A_Receptor->Therapeutic_Effect EPS_Reduction Reduced Extrapyramidal Side Effects 5HT2A_Receptor->EPS_Reduction

Caption: Synthesis and Mechanism of Action of Risperidone and Paliperidone.

Anticancer Activity: An Emerging Area of Investigation

Recent research has highlighted the potential of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold in the development of novel anticancer agents. Studies have primarily focused on derivatives where the piperidine nitrogen is functionalized with various aromatic and heterocyclic moieties. These modifications have yielded compounds with significant antiproliferative activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights

A key finding from these studies is that the nature of the substituent on the piperidine nitrogen plays a crucial role in the antiproliferative efficacy. Derivatives incorporating heterocyclic rings have shown particularly potent activity. While specific IC50 values for the parent compound are not reported, studies on its derivatives have demonstrated efficacy against cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[4] This suggests that the core benzisoxazole-piperidine structure provides a valuable framework for the design of new cytotoxic agents.

The following table summarizes the antiproliferative activity of selected derivatives, illustrating the potential of this chemical class.

DerivativeTarget Cell LineReported Activity
5a, 5d, 5k (heterocyclic derivatives)HeLa, HT-29, MCF-7, HepG2Potent antiproliferative activity[4]
Amide derivativesVarious cancer cell linesModerate to potent cytotoxicity

Antimicrobial Activity: A Scaffold for Combating Pathogens

The versatility of the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core extends to the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens.

Broad-Spectrum Potential

Studies have shown that modifications to the piperidine ring can lead to compounds with inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, amide derivatives have been tested against Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, and various species of Aspergillus and Fusarium.[5] Furthermore, phosphoramidate derivatives have demonstrated promising antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae, and antifungal activity against Aspergillus niger and Aspergillus flavus.[6]

While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not available, the consistent antimicrobial activity observed across a range of its derivatives points to the core scaffold's contribution to this biological effect.

Experimental Protocols

To facilitate further research into the biological activities of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add test compound at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow for Antiproliferative Activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole or its derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

MIC_Workflow Compound_Dilution Prepare serial dilutions of the test compound in a 96-well plate Inoculation Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation MIC_Determination Determine the MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole or its derivative in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with its significance firmly established through its role in the synthesis of important atypical antipsychotics. While quantitative data on the biological activities of the parent compound itself is limited, the extensive research on its derivatives provides compelling evidence of its inherent potential in neuroscience, oncology, and infectious disease. The structure-activity relationships of its derivatives consistently point to the importance of the benzisoxazole-piperidine framework for biological activity. Future research should focus on the direct evaluation of the core compound's pharmacological profile to better understand its intrinsic properties and to guide the rational design of next-generation therapeutics. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the development of novel drugs based on this versatile and potent chemical scaffold.

References

An In-Depth Technical Guide to the Solubility of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a key intermediate in the synthesis of critical atypical antipsychotic drugs such as Risperidone and Paliperidone.[1] While direct quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes existing qualitative information, fundamental physicochemical principles, and data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular and physicochemical properties influencing solubility, explores the critical role of the hydrochloride salt form and potential polymorphism, and provides detailed, field-proven protocols for determining thermodynamic solubility and pH-solubility profiles.

Introduction: The Strategic Importance of a Key Intermediate

This compound hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary role is as a direct precursor to Risperidone, a widely prescribed medication for schizophrenia and bipolar disorder.[2] As such, it is also recognized in pharmacopeial contexts as Risperidone EP Impurity M or Paliperidone Related Compound B .[3][4][5]

Understanding the solubility of this intermediate is paramount for several reasons:

  • Process Chemistry: Efficient synthesis, purification, and crystallization processes depend on predictable solubility in various solvent systems. For instance, its precipitation from acetone by pH adjustment to 2-3 during synthesis highlights its low solubility in certain organic media under acidic conditions.[6]

  • Formulation Development: Although an intermediate, its carry-through into the final active pharmaceutical ingredient (API) as a potential impurity necessitates an understanding of its behavior in aqueous and physiological media.

  • Bioavailability Considerations: The solubility of any API or impurity can influence its absorption and overall bioavailability.

This guide aims to bridge the gap in available quantitative data by providing a foundational understanding of the factors governing the solubility of this molecule and empowering researchers with the methodology to generate this critical data in-house.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of a compound's solubility begins with its fundamental properties. The key physicochemical characteristics of this compound hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 84163-13-3[2][7]
Molecular Formula C₁₂H₁₄ClFN₂O[2][7]
Molecular Weight 256.71 g/mol [2]
Physical Form White to off-white crystalline powder[6]
Melting Point 293-295 °C[6]
Boiling Point 387.3 °C at 760 mmHg[2]
LogP (Computed) -0.84 (at pH 7, 20°C)[6]
Structural Features Influencing Solubility

The molecule's structure contains distinct domains that dictate its solubility behavior:

  • The Benzisoxazole Core: This fused aromatic heterocyclic system is largely rigid, planar, and hydrophobic. This contributes to strong intermolecular π-π stacking in the crystal lattice, which generally opposes dissolution in aqueous media.

  • The Piperidinyl Group: This saturated heterocycle contains a basic secondary amine. In its free base form, this group can accept a proton. As the hydrochloride salt, this amine is protonated (presents as a piperidinium chloride), which dramatically increases its polarity and potential for favorable interactions with polar solvents like water.

  • The Fluoro Substituent: The fluorine atom increases the lipophilicity of the aromatic ring, potentially decreasing aqueous solubility.

The presence of the basic piperidinyl nitrogen is the most critical feature for understanding its pH-dependent solubility. As a hydrochloride salt, the compound is already in its more water-soluble, ionized form.

Qualitative and Predicted Solubility Profile

Direct, quantitative solubility values for this compound hydrochloride are sparse. However, qualitative descriptors from various suppliers provide a consistent, if imprecise, picture.

SolventReported Qualitative SolubilitySource(s)
Water Slightly Soluble (Heated)[3][6][8]
Methanol Very Slightly Soluble (Heated)[3][6][8]
DMSO Slightly Soluble (Heated)[3][6][8]

Expert Interpretation: The term "Slightly Soluble" according to USP definitions typically corresponds to a solubility range of 10-33 mg/mL. "Very Slightly Soluble" implies a range of 1-10 mg/mL. The requirement for heating suggests that the dissolution process is endothermic and that solubility at ambient temperature is likely poor.

The Critical Impact of pH

As a salt of a weak base, the aqueous solubility of this compound hydrochloride is expected to be highly dependent on pH. The protonated piperidinium cation will be the predominant species in acidic to neutral solutions. As the pH increases above the pKa of the piperidinyl amine, the equilibrium will shift towards the un-ionized, free base form, which is significantly less polar and expected to be much less soluble, leading to precipitation.

Caption: Predicted pH-dependent equilibrium.

The Unspoken Variable: Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor affecting thermodynamic solubility. Each polymorph has a unique crystal lattice energy, and the most stable form will invariably be the least soluble at equilibrium. The final drug product, Risperidone, is known to exhibit at least three polymorphic forms.[9] This strongly implies that its direct precursor, this compound hydrochloride, may also exist as different polymorphs or solvates.

Causality: Failure to control for or characterize the solid form during a solubility experiment can lead to highly variable and erroneous results. A metastable, more soluble form could initially dissolve to a higher concentration, only to later convert to the more stable, less soluble form, causing the concentration to drop over time. Therefore, any rigorous solubility determination must be accompanied by solid-state characterization (e.g., XRPD, DSC) of the solid material both before and after the equilibration period.

Experimental Protocols for Solubility Determination

To generate reliable and reproducible solubility data, a well-controlled experimental design is essential. The following protocols are based on industry best practices and WHO guidelines for biopharmaceutics classification.

Workflow for Thermodynamic Solubility Determination

G A 1. Solid Form Characterization (XRPD, DSC, TGA) C 3. Add Excess Solid to Solvent (Ensure undissolved solid remains) A->C B 2. Prepare Solvent/Buffer System (e.g., pH 1.2, 4.5, 6.8, Water, Methanol) B->C D 4. Equilibrate with Agitation (e.g., 37°C, Shake-Flask, 24-72h) C->D E 5. Sample Supernatant Over Time (e.g., 4, 8, 24, 48, 72h) D->E F 6. Separate Solid from Liquid (Centrifugation or Filtration) E->F G 7. Quantify Concentration (Validated HPLC-UV Method) F->G H 8. Recover & Analyze Residual Solid (Confirm no polymorphic change via XRPD) F->H I 9. Determine Equilibrium Solubility (Concentration at plateau) G->I H->I Validate Result

Caption: Shake-flask thermodynamic solubility workflow.

Step-by-Step Protocol: Equilibrium Solubility in Aqueous Buffers

Objective: To determine the thermodynamic equilibrium solubility across a physiologically relevant pH range (1.2 - 6.8) at 37°C.

Materials:

  • This compound hydrochloride (pre-characterized solid form)

  • Buffer solutions (pH 1.2, 4.5, 6.8, prepared as per USP standards)

  • Thermostatted orbital shaker

  • Calibrated pH meter

  • Vials with screw caps

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., ~20-50 mg, ensuring a visible solid residue remains at the end) to separate vials containing a known volume (e.g., 10 mL) of each buffer solution.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 ± 1°C).

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.

    • Causality: Sampling over time is crucial to ensure that the system has reached a true equilibrium, observed as a plateau in concentration.

  • Phase Separation: Immediately separate the solid from the liquid phase by centrifuging the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a chemically compatible 0.22 µm syringe filter.

    • Trustworthiness: This step is critical. Inadequate separation will lead to artificially high and variable results due to the presence of undissolved solid particles.

  • Quantification: Dilute the clear supernatant with mobile phase to a concentration within the calibrated range of the HPLC method and inject for analysis.

  • Solid-State Analysis: Recover the residual solid from the vials, dry it, and analyze it using XRPD to confirm that no phase transformation occurred during the experiment.

Principles of a Suitable HPLC Quantification Method

A robust, validated analytical method is the cornerstone of accurate solubility measurement. For a compound like this compound hydrochloride, a reverse-phase HPLC-UV method is appropriate.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile. The acidic buffer ensures the piperidinyl group is protonated, leading to sharp, well-defined peaks.

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance (e.g., ~280 nm, to be determined by UV scan).

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. A calibration curve must be prepared using accurately weighed standards of the compound.

Conclusion and Future Directions

While the public domain lacks explicit quantitative solubility data for this compound hydrochloride, a comprehensive profile can be constructed through the application of fundamental physicochemical principles and rigorous experimental design. Its nature as the hydrochloride salt of a weak base makes its aqueous solubility intrinsically linked to pH. Furthermore, the known polymorphic nature of its downstream product, Risperidone, underscores the absolute necessity of solid-state characterization in any solubility determination to ensure data integrity.

The protocols and analytical principles outlined in this guide provide a self-validating framework for researchers to generate the precise solubility data required for robust process development, impurity control strategies, and a deeper understanding of this pharmaceutically vital intermediate.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core, a pivotal scaffold in modern medicinal chemistry. We will dissect its discovery, synthesis, and the structure-activity relationships that have led to the development of significant therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Rise of the Benzisoxazoles

The benzisoxazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties and synthetic accessibility have made it a cornerstone for the development of drugs targeting the central nervous system (CNS). Among the various substituted benzisoxazoles, the this compound core has emerged as a particularly fruitful starting point for the design of atypical antipsychotics.[2] This guide will illuminate the journey of this scaffold from a chemical curiosity to a key component of multi-billion dollar drugs.

The story of this scaffold is intrinsically linked to the pioneering research at Janssen Pharmaceutica in the mid to late 20th century.[3] In their quest for novel antipsychotic agents with improved side-effect profiles compared to typical antipsychotics like haloperidol, Janssen scientists explored a range of heterocyclic systems.[3] This research ultimately led to the discovery of risperidone, a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[2] The this compound core forms the heart of risperidone and its active metabolite, paliperidone.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The efficient synthesis of the this compound hydrochloride is critical for its widespread use in drug discovery. Several synthetic routes have been reported, with the following "one-pot" method being a common and efficient approach.[4]

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride[4]

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (50% aqueous solution)

  • Propanol

  • Concentrated hydrochloric acid

  • Purified water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 130g of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in 520g of propanol.

  • Oximation: Add 52g of hydroxylamine hydrochloride to the solution.

  • Cyclization: Slowly add 225g of a 50% (w/w) potassium hydroxide solution dropwise to the reaction mixture, maintaining the temperature between 40-45°C.

  • Reaction Monitoring: Allow the reaction to proceed at 40-45°C for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: After completion, cool the reaction mixture to below 30°C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH of the solution to less than 1.

  • Crystallization: Maintain the acidic mixture for 2 hours to allow for complete precipitation of the product.

  • Isolation and Purification: Filter the resulting solid. The filter cake is then washed thoroughly with purified water.

  • Drying: The purified solid is dried under hot air at 80-90°C to yield this compound hydrochloride as a white solid.

Causality of Experimental Choices:

  • The use of a "one-pot" procedure is advantageous as it avoids the isolation of intermediates, thereby increasing efficiency and reducing waste.[4]

  • Potassium hydroxide serves as a base for both the oximation reaction and the subsequent intramolecular cyclization to form the benzisoxazole ring.

  • The control of temperature during the addition of potassium hydroxide is crucial to manage the exothermic nature of the reaction and prevent side product formation.

  • Acidification with hydrochloric acid not only precipitates the product as its hydrochloride salt, which is often more stable and easier to handle than the free base, but also aids in the removal of any remaining basic impurities.

Synthesis_Workflow 4-(2,4-Difluorobenzoyl)piperidine HCl 4-(2,4-Difluorobenzoyl)piperidine HCl Reaction_Mixture Reaction Mixture in Propanol 4-(2,4-Difluorobenzoyl)piperidine HCl->Reaction_Mixture Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_Mixture KOH_Addition Add 50% KOH (40-45°C, 18h) Reaction_Mixture->KOH_Addition Oximation_Cyclization In situ Oximation & Intramolecular Cyclization KOH_Addition->Oximation_Cyclization Acidification Add Conc. HCl (pH < 1) Oximation_Cyclization->Acidification Precipitation Precipitation Acidification->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Final_Product This compound HCl Filtration_Washing->Final_Product

One-pot synthesis of the core scaffold.

Mechanism of Action and Structure-Activity Relationships (SAR)

The therapeutic efficacy of drugs derived from the this compound scaffold, particularly in the context of psychosis, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] The balanced activity at these two receptors is a key characteristic of atypical antipsychotics, leading to a reduction in positive symptoms of schizophrenia with a lower propensity for extrapyramidal side effects (EPS) compared to older, D2-selective antipsychotics.[2]

The core scaffold provides a rigid framework that correctly orients the key pharmacophoric elements for optimal receptor interaction. The piperidine nitrogen serves as a crucial attachment point for various side chains that significantly influence the pharmacological profile.

SAR_Diagram cluster_scaffold This compound Core cluster_modifications Structural Modifications & Activity Core Piperidine_N Piperidine Nitrogen (R) Benzisoxazole Benzisoxazole Ring Fluorine 6-Fluoro Group Side_Chain Side Chain (R) at Piperidine Nitrogen Piperidine_N->Side_Chain Key Modification Point D2_Affinity Dopamine D2 Receptor Affinity Side_Chain->D2_Affinity HT2A_Affinity Serotonin 5-HT2A Receptor Affinity Side_Chain->HT2A_Affinity Therapeutic_Effect Antipsychotic Efficacy & Side Effect Profile D2_Affinity->Therapeutic_Effect HT2A_Affinity->Therapeutic_Effect

Core scaffold and key modification point.

Structure-Activity Relationship (SAR) of Benzisoxazole Derivatives:

The following table summarizes the binding affinities (Ki, nM) of key benzisoxazole derivatives at dopamine D2 and serotonin 5-HT2A receptors, illustrating the impact of structural modifications.

CompoundR Group at Piperidine NitrogenD2 Ki (nM)5-HT2A Ki (nM)Reference
Risperidone 2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-3-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one3.130.16[5]
Paliperidone (9-hydroxyrisperidone) (as the active metabolite of risperidone)~3-6~0.3-0.6[2]
Iloperidone 1-(4-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone6.35.6[2]
Compound 27 (complex amide structure)12.72.2[1][6]

Key SAR Insights:

  • Potent Dual Antagonism: The most successful derivatives, such as risperidone, exhibit high affinity for both D2 and 5-HT2A receptors, with a generally higher affinity for the 5-HT2A receptor.[5]

  • Role of the Side Chain: The nature of the substituent at the piperidine nitrogen is a critical determinant of the overall pharmacological profile, influencing not only the affinity for D2 and 5-HT2A receptors but also for other receptors, which can contribute to both therapeutic effects and side effects.

  • Fluorine Substitution: The fluorine atom at the 6-position of the benzisoxazole ring is a common feature and is believed to enhance metabolic stability and brain penetration.

Key Pharmacological Assays for Scaffold Evaluation

The evaluation of novel compounds based on the this compound scaffold requires a battery of in vitro and in vivo assays to characterize their pharmacological properties and predict their clinical potential.

In Vitro Assays: Receptor Binding

Objective: To determine the binding affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human D2 or 5-HT2A receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) containing appropriate ions.

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assays: Behavioral Models

Objective: To assess the antipsychotic-like activity and potential for extrapyramidal side effects of test compounds in animal models.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats [7]

  • Apparatus: Use a shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

  • Training: Train the rats to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.

  • Drug Administration: Administer the test compound or vehicle to the trained rats at various doses.

  • Testing: After a specified pretreatment time, place the rats in the shuttle box and present a series of CS-US trials.

  • Data Collection: Record the number of successful avoidances (moving to the other compartment during the CS) and escapes (moving to the other compartment during the US).

  • Data Analysis: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[7]

Experimental Protocol: Catalepsy Test in Rodents [8][9]

  • Apparatus: A horizontal bar raised a few centimeters from a flat surface.

  • Drug Administration: Administer the test compound or vehicle to the rodents.

  • Testing: At various time points after drug administration, gently place the forepaws of the animal on the bar.

  • Data Collection: Measure the time it takes for the animal to remove its paws from the bar (descent latency). A prolonged descent latency is indicative of catalepsy.

  • Data Analysis: Compare the descent latencies of the drug-treated group to the vehicle-treated group. A significant increase in descent latency suggests a potential for inducing extrapyramidal side effects.[9]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (D2, 5-HT2A) Determine_Ki Determine Ki Values Binding_Assay->Determine_Ki CAR_Test Conditioned Avoidance Response (CAR) Determine_Ki->CAR_Test Catalepsy_Test Catalepsy Test Determine_Ki->Catalepsy_Test Assess_Efficacy Assess Antipsychotic-like Efficacy CAR_Test->Assess_Efficacy Assess_Side_Effects Assess EPS Liability Catalepsy_Test->Assess_Side_Effects Lead_Optimization Lead Optimization Assess_Efficacy->Lead_Optimization Assess_Side_Effects->Lead_Optimization Lead_Compound Novel Benzisoxazole Derivative Lead_Compound->Binding_Assay

Drug discovery workflow for benzisoxazole derivatives.

Therapeutic Applications and Future Directions

The this compound scaffold has unequivocally demonstrated its therapeutic value, primarily in the treatment of schizophrenia and bipolar disorder.[2] Risperidone and paliperidone are widely prescribed antipsychotic medications, attesting to the clinical success of this chemical class.

The versatility of this scaffold extends beyond its initial applications. Researchers are actively exploring its potential in other therapeutic areas, including:

  • Anticancer Agents: Novel derivatives have shown promising antiproliferative activity against various cancer cell lines.[10]

  • Antimicrobial Agents: Modifications of the core structure have yielded compounds with significant antibacterial and antifungal properties.

  • Alzheimer's Disease: Benzisoxazole derivatives are being investigated as acetylcholinesterase inhibitors and for their activity at other relevant CNS targets.[11]

The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of the complex pharmacology of CNS disorders, holds the promise of delivering the next generation of safer and more effective therapeutics.

References

An In-Depth Technical Guide to the In Silico Modeling of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in the development of atypical antipsychotic agents, forming the core of successful drugs like risperidone and paliperidone.[1] Understanding the molecular interactions that drive the therapeutic efficacy and side-effect profile of compounds derived from this scaffold is paramount for rational drug design and optimization. This technical guide provides a comprehensive, methodology-focused exploration of an integrated in silico workflow to dissect the interactions of this benzisoxazole core with its primary biological targets. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical protocol choices, grounding each stage in established scientific principles to ensure a robust and self-validating modeling cascade. We will navigate the strategic application of molecular docking, molecular dynamics simulations, and pharmacophore modeling to build a holistic, dynamic picture of ligand-receptor engagement, empowering researchers to accelerate the discovery of next-generation therapeutics.

Foundational Strategy: The Target Landscape and Rationale

The therapeutic effects of atypical antipsychotics derived from the this compound scaffold are primarily attributed to their potent antagonism of dopamine D2 (D₂R) and serotonin 5-HT₂A (5-HT₂AR) receptors.[2][3][4] The "dopamine theory of schizophrenia" posits that an overactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder.[4] Antagonism of D₂ receptors in this pathway is a core mechanism of action for antipsychotic drugs.[4][5] Simultaneously, blockade of 5-HT₂A receptors is thought to improve both positive and negative symptoms and may mitigate some of the extrapyramidal side effects associated with potent D₂ antagonism.[4]

Therefore, any meaningful in silico investigation must focus on these two primary G-Protein Coupled Receptors (GPCRs). The active metabolite of risperidone, paliperidone (9-hydroxyrisperidone), shares this mechanism and provides a key reference point for understanding the scaffold's interactions.[6][7][8]

A summary of the binding affinities for these reference compounds underscores their multi-target profile and establishes a quantitative baseline for our modeling efforts.

CompoundReceptorKi (nM)Primary Action
Risperidone Dopamine D₂3.13 - 5.9Antagonist
Serotonin 5-HT₂A0.16 - 4.8Antagonist / Inverse Agonist
α₁-Adrenergic0.8Antagonist
α₂-Adrenergic1.1Antagonist
Histamine H₁2.1Antagonist
Paliperidone Dopamine D₂0.16Antagonist
Serotonin 5-HT₂A0.25Antagonist / Inverse Agonist
α₁-Adrenergic1.1Antagonist
α₂-Adrenergic0.9Antagonist
Histamine H₁3.9Antagonist

Table 1: Comparative binding affinities (Ki) of Risperidone and Paliperidone for key CNS receptors. Data compiled from multiple sources.[6] Ki is inversely proportional to affinity; a lower value indicates stronger binding.

The Integrated Computational Workflow: A Strategic Overview

A robust computational analysis is not a linear process but an interconnected cycle of hypothesis generation, testing, and refinement. We employ a multi-faceted approach where each technique addresses a specific question, and the output of one stage informs the input of the next. This ensures that our final model is not based on a single, static prediction but on a dynamically validated understanding of the system.

G cluster_0 Phase 1: Initial Prediction cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Feature Abstraction & Application A Ligand & Receptor Preparation B Molecular Docking (e.g., AutoDock Vina) A->B 3D Structures C System Setup (Membrane, Water, Ions) B->C Top Scoring Poses Binding Affinity Estimate D Molecular Dynamics (e.g., GROMACS) C->D Complex System E Interaction Analysis (RMSD, H-Bonds) D->E Trajectory Data F Pharmacophore Modeling E->F Stable Interaction Features G Virtual Screening or Lead Optimization F->G 3D Query

Figure 1: The integrated in silico modeling workflow.

Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, effectively forming the initial "handshake."[9] It is a computationally efficient method to generate hypotheses about the binding mode and estimate the strength of the interaction.

Causality Behind the Protocol: The accuracy of docking is critically dependent on the quality of the input structures and the precise definition of the search space. We do not simply "dock" the molecule; we prepare a biologically relevant environment. The removal of water molecules is essential because crystallographic waters may not be present in the physiological binding event, and their inclusion can create steric hindrance. Adding polar hydrogens and assigning partial charges is crucial for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[10] Defining the search space (the "grid box") based on known orthosteric binding sites from homologous crystal structures ensures the simulation is focused on the most probable interaction site, saving computational cost and increasing biological relevance.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor (e.g., Dopamine D₂ Receptor) from the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands.

    • Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges, which are essential for the scoring function.

    • Save the prepared receptor in the required PDBQT format. This format includes atomic coordinates, partial charges, and atom types.[11]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem CID 849421).[12]

    • Convert the 2D structure to a 3D conformation using a program like Open Babel.

    • Perform an initial energy minimization of the 3D structure using a suitable force field.

    • Using AutoDock Tools, define the rotatable bonds and assign charges. Save the final ligand structure in PDBQT format.

  • Grid Box Definition:

    • Identify the orthosteric binding pocket of the receptor. This is typically done by aligning the receptor with a homologous structure that has a co-crystallized antagonist.

    • In AutoDock Tools, define a grid box that encompasses this entire binding pocket. The center coordinates and dimensions (in Ångströms) of this box are critical parameters.[10][13]

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and size coordinates.[11]

    • Execute Vina from the command line, referencing the configuration file.

    • Vina will perform the docking calculations and output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).[14]

  • Results Analysis:

    • Analyze the output log file to review the binding affinity scores for each pose. The most negative score represents the most favorable predicted binding mode.

    • Visualize the top-scoring poses within the receptor's binding site using PyMOL or another molecular graphics program.

    • Critically examine the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the binding pocket.

G PDB Fetch Receptor (PDB) PrepR Prepare Receptor (Add H, Charges) PDB->PrepR PubChem Fetch Ligand (PubChem) PrepL Prepare Ligand (3D Convert, Charges) PubChem->PrepL Grid Define Binding Site (Grid Box) PrepR->Grid Vina Run Docking (AutoDock Vina) PrepL->Vina Grid->Vina Analyze Analyze Poses & Scores Vina->Analyze

Figure 2: The molecular docking workflow.

Molecular Dynamics (MD) Simulation: Observing the Dynamic Dance

While docking provides a valuable static snapshot, biological interactions are inherently dynamic. GPCRs are particularly flexible proteins, and their conformational changes are crucial for function and signaling.[15][16][17] MD simulations allow us to observe the time-resolved motion of every atom in the system, providing critical insights into the stability of the docked pose, the conformational dynamics of the protein-ligand complex, and the role of solvent.[18]

Causality Behind the Protocol: An MD simulation must be carefully prepared to mimic a physiological environment. The docked complex is embedded in a lipid bilayer (for a membrane protein like a GPCR) and solvated with water. The addition of ions is not arbitrary; it neutralizes the system's total charge and mimics physiological salt concentrations, which is vital for realistic electrostatic interactions. The protocol is divided into distinct phases for a reason:

  • Energy Minimization: Removes steric clashes or unfavorable geometries introduced during the system setup.

  • Equilibration (NVT and NPT): This is a two-step process to gently bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble). Skipping this step would be like trying to run a marathon without warming up; the system would be unstable and the resulting simulation would be meaningless. We verify equilibration by monitoring properties like temperature, pressure, and density until they plateau.

  • Production MD: Only after the system is stable do we run the production simulation from which we collect data for analysis.

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Take the top-scoring docked complex from the previous stage.

    • Choose an appropriate force field (e.g., CHARMM36m for proteins and lipids, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.

    • Embed the protein-ligand complex into a pre-equilibrated lipid bilayer model (e.g., POPC).

    • Solvate the system with a water model (e.g., TIP3P) in a periodic boundary box.[19]

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Run a steepest descent energy minimization to relax the system and remove any bad contacts.

  • System Equilibration:

    • Perform a short simulation (e.g., 1 ns) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature (e.g., 310 K). Restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • Perform a longer simulation (e.g., 5-10 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar). The restraints on the protein are gradually released during this phase.

  • Production Simulation:

    • Run the production MD simulation for a duration sufficient to observe the phenomena of interest (typically 100s of nanoseconds for binding stability). No restraints are used.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD suggests the complex is not undergoing major conformational changes and the ligand is stable in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation to identify key, stable interactions.

G Input Docked Complex Setup System Setup (Membrane, Solvate, Add Ions) Input->Setup Min Energy Minimization Setup->Min NVT Equilibration (NVT) - Temp Min->NVT NPT Equilibration (NPT) - Pressure NVT->NPT MD Production MD Run (e.g., GROMACS) NPT->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

References

Methodological & Application

Synthesis of Novel 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a key intermediate in the development of various therapeutic agents, and its subsequent derivatization. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions to ensure successful synthesis and derivatization.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. Its prominence stems from its integral role in the structure of atypical antipsychotic drugs such as Risperidone, Paliperidone, and Iloperidone, which are used in the treatment of schizophrenia and bipolar disorder.[1][2] The unique combination of a fluorinated benzisoxazole ring and a piperidine moiety imparts favorable pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the piperidine ring offers a versatile handle for chemical modification to modulate biological activity.[3]

Beyond its application in antipsychotics, this scaffold has been explored for a range of other therapeutic areas, including the development of novel antiproliferative, antimicrobial, and antidepressant agents.[2][4][5][6][7] The ability to readily derivatize the piperidine nitrogen allows for the creation of diverse chemical libraries, making it a valuable starting point for drug discovery campaigns.[2]

Core Synthesis: Formation of the Benzisoxazole Ring

The most prevalent and efficient method for synthesizing the this compound core involves the intramolecular cyclization of an oxime precursor, specifically (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.[8][9] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Mechanism: From Oxime to Benzisoxazole

The generally accepted mechanism involves the deprotonation of the oxime's hydroxyl group by a base, forming an oximate anion. This is followed by an intramolecular nucleophilic attack of the oxygen on the ortho-positioned carbon bearing a fluorine atom, leading to the displacement of the fluoride ion and subsequent ring closure to form the benzisoxazole ring.[9] The presence of an electron-withdrawing fluorine atom on the aromatic ring facilitates this nucleophilic substitution.

Diagram: Proposed Mechanism of Benzisoxazole Formation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization (SNAr) Start (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime Oximate Oximate Anion Intermediate Start->Oximate Deprotonation of OH Base Base (e.g., KOH) Base->Start Intermediate Oximate Anion Intermediate Product This compound Intermediate->Product Nucleophilic Attack & Ring Closure F_ion F- Product->F_ion Fluoride Elimination

Caption: Proposed mechanism for the base-mediated intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This one-pot protocol is adapted for laboratory scale and is based on established, efficient methods.[8][10][11]

Materials and Reagents:

  • (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (2,4-difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride in methanol.

  • Base Addition: To the stirred solution, add potassium hydroxide. The reaction is exothermic, and the addition should be controlled.

  • Reflux: Heat the reaction mixture to reflux (approximately 60-65°C) for 2.5 to 3 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Drying and Filtration: Add an appropriate amount of anhydrous magnesium sulfate or sodium sulfate to remove water and stir for about 1 hour.[8] Filter the mixture to remove the drying agent and any precipitated salts.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure to remove methanol. To the resulting residue, add acetone and stir at room temperature for approximately 30 minutes to precipitate any remaining insoluble materials.[8]

  • Acidification and Precipitation: Filter the acetone solution. Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3. A white solid of this compound hydrochloride will precipitate.[8]

  • Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the final product.

Parameter Value Reference
Starting Material(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime HCl[8][12]
BasePotassium Hydroxide (KOH)[8][13]
SolventMethanol, Acetone[8]
Reaction TemperatureReflux (approx. 60-65°C)[8]
Reaction Time2.5 - 3 hours[8]
Typical Yield>90%[11][13]
Protocol 2: N-Alkylation for Derivative Synthesis

This protocol outlines a general procedure for the N-alkylation of the piperidine ring of this compound to synthesize novel derivatives.

Materials and Reagents:

  • This compound hydrochloride

  • Alkyl halide (e.g., 2-chloro-N,N-dimethylethanamine)

  • Anhydrous Potassium Carbonate (K2CO3) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, stir a mixture of this compound (the free base, which can be generated from the hydrochloride salt by neutralization), the desired alkyl halide (equimolar amount), and anhydrous potassium carbonate (as a base) in a suitable solvent like dichloromethane.

  • Heating: Heat the reaction mixture on a water bath at 55-60°C for approximately 5 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Purification: Concentrate the organic layer. The crude product can be purified by column chromatography.

  • Salt Formation (Optional): To the purified product, add methanol followed by concentrated HCl. Cool the solution to 6-8°C to precipitate the hydrochloride salt of the final derivative.

  • Isolation: Filter the solid product and dry it under vacuum.

Diagram: General Workflow for Derivative Synthesis

G Start This compound Reaction N-Alkylation or N-Acylation Start->Reaction Derivatives Novel Derivatives Library Reaction->Derivatives Purification Purification (e.g., Column Chromatography) Derivatives->Purification Characterization Analytical Characterization (NMR, MS, IR) Purification->Characterization Biological Biological Activity Screening Characterization->Biological

Caption: A generalized workflow for creating and evaluating new derivatives.

Analytical Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

Expected Analytical Data for this compound Hydrochloride:

Analysis Expected Results
1H NMR Signals corresponding to aromatic protons, piperidine protons, and the N-H proton.
13C NMR Resonances for the carbons of the benzisoxazole and piperidine rings.
Mass Spec. Molecular ion peak corresponding to the free base (C12H13FN2O, MW: 220.24).[14]
IR (cm-1) Characteristic peaks for C=N, C-F, and N-H stretching.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution Reference
Low Yield in Benzisoxazole Synthesis Incomplete reaction.Extend reaction time and monitor by TLC. Consider a slight increase in temperature.[10]
Impure starting materials.Verify the purity of the oxime precursor.[10]
Sub-optimal reaction conditions.Perform small-scale optimizations of base concentration and solvent.[10]
Formation of Side Products Beckmann rearrangement of the oxime.Ensure anhydrous reaction conditions as moisture can promote this side reaction.[15]
Difficulty in Purification of Derivatives Similar polarity of product and starting material.Optimize the mobile phase for column chromatography for better separation.

Conclusion

The synthesis of this compound and its derivatives represents a vital area of research in medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize these valuable compounds. By understanding the underlying reaction mechanisms and potential challenges, scientists can innovate and expand upon this versatile scaffold to develop the next generation of therapeutics.

References

Protocol for the N-alkylation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Guide to Synthesizing Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably atypical antipsychotics like Risperidone and Paliperidone.[1] The functionalization of the secondary amine on the piperidine ring via N-alkylation is a critical synthetic step that allows for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.[2] This document provides a detailed, field-proven protocol for the N-alkylation of this key intermediate. We will delve into the mechanistic rationale behind the procedural choices, offer a step-by-step guide for direct alkylation, and present a summary of reaction parameters to ensure reproducibility and high-yield synthesis.

Introduction: The Strategic Importance of N-Alkylation

The piperidine moiety is a privileged scaffold in drug discovery, and its N-functionalization is a common strategy to explore the chemical space around a pharmacophore.[2][3] For the this compound core, the nitrogen atom of the piperidine ring serves as a versatile handle for introducing a wide array of substituents. This modification can significantly impact a compound's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The N-alkylation reaction, a nucleophilic substitution, is the most direct route to achieving this diversification. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide), thereby forming a new carbon-nitrogen bond.[3] Understanding the principles that govern this reaction is paramount for achieving clean, efficient, and scalable synthesis.

Mechanistic Rationale and Key Parameters

The N-alkylation of a secondary amine like this compound with an alkyl halide (R-X) proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Core Principles:
  • Nucleophilic Attack: The secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide.

  • Acid Byproduct: This reaction generates a hydrohalic acid (H-X) byproduct.

  • Role of the Base: The presence of a base is crucial. It neutralizes the acid byproduct, preventing the protonation of the starting amine.[2] If the amine becomes protonated, it forms an ammonium salt, losing its nucleophilicity and effectively halting the reaction. The base drives the equilibrium toward the desired N-alkylated product.[2][3]

  • Solvent Selection: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is ideal. These solvents can dissolve the reactants and stabilize the transition state without participating in the reaction.[4]

Caption: SN2 mechanism for N-alkylation of a secondary amine.

Detailed Experimental Protocol: Direct Alkylation

This protocol describes a general and robust method for the direct N-alkylation using an alkyl halide.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound HCl≥98%Commercially Available[5][6][7]
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Bromide)≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderCommercially Available
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated Aqueous NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile (to create a ~0.1 to 0.5 M solution) followed by anhydrous potassium carbonate (2.5-3.0 eq). Stir the suspension vigorously for 15-20 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). The extra equivalent of base is to neutralize the HCl salt of the starting material.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.[2][4] For highly reactive alkyl halides, consider cooling the mixture to 0 °C to control the initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive alkyl halides, the mixture may be heated to 50-70 °C.[2][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x volume).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.[2]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. A small percentage of triethylamine (0.5-1%) can be added to the eluent to prevent the product from tailing on the silica gel.

Caption: Experimental workflow for direct N-alkylation.

Summary of Reaction Parameters and Expected Yields

The choice of reagents and conditions can be tailored to the specific alkylating agent being used. The following table provides a guideline for common transformations.

Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (3)DMFRT4-885-95%
Ethyl BromideK₂CO₃ (3)DMF5012-1880-90%
Benzyl BromideK₂CO₃ (3)MeCNRT6-1290-98%
3-ChloropropionitrileK₂CO₃ (3)MeCN7012-2475-85%

Note: Yields are estimates and may vary based on reaction scale, purity of reagents, and purification efficiency.

Conclusion and Best Practices

The N-alkylation of this compound is a fundamental and highly adaptable reaction for generating diverse libraries of compounds for drug discovery.[8] The direct alkylation protocol described herein is reliable, scalable, and utilizes readily available commercial reagents. For successful and reproducible results, adherence to anhydrous conditions is critical, as moisture can deactivate the base and interfere with the reaction. Proper monitoring by TLC is essential to determine the reaction endpoint and avoid the formation of potential byproducts from over-alkylation, though this is less common with secondary amines compared to primary amines.[4] This robust protocol provides a solid foundation for researchers and scientists engaged in the synthesis of novel benzisoxazole-based therapeutics.

References

Application Notes and Protocols for the Characterization of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a critical heterocyclic building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone, which are essential for treating schizophrenia and bipolar disorder. Given its role in the production of active pharmaceutical ingredients (APIs), the comprehensive characterization and stringent quality control of this compound are of paramount importance.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols herein are designed to ensure scientific integrity and provide a framework for robust and reliable analysis.

The primary objectives of these analytical methods are to:

  • Confirm the chemical identity and structure of the molecule.

  • Determine the purity of the compound.

  • Identify and quantify any impurities.

This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the complete characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[1][2] For this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.[3] This allows for the effective separation of the main compound from its potential impurities based on their differential partitioning between the two phases.

Causality of Experimental Choices:

  • Reverse-Phase Mode: This mode is chosen due to the moderately polar nature of the target molecule, allowing for good retention and separation from both more polar and less polar impurities.[4][5]

  • C18 Column: An octadecylsilane (C18) column is a versatile and widely used stationary phase that provides excellent hydrophobic retention for a broad range of molecules.

  • UV Detection: The benzisoxazole ring system contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification.

Protocol for HPLC Purity Analysis

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable buffer).

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Experimental Workflow:

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a standard solution of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standard and sample solutions.

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Self-Validation: The method's suitability should be confirmed by performing a system suitability test (SST) before sample analysis. This includes replicate injections of the standard solution to check for consistency in retention time, peak area, and theoretical plates. The validation of the analytical procedure should be performed according to ICH Q2(R1) guidelines.[6][7][8]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] For the confirmation of this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows for the ionization of the molecule with minimal fragmentation.[11][12][13][14]

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is ideal for polar and moderately polar molecules, making it well-suited for the target compound. It typically produces protonated molecular ions [M+H]⁺, which directly provides the molecular weight information.[15]

  • Positive Ion Mode: The presence of the basic piperidine nitrogen makes the molecule readily protonated, leading to a strong signal in the positive ion mode.

Protocol for ESI-MS Analysis

Instrumentation and Materials:

  • Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Syringe pump or direct infusion system.

  • HPLC-grade methanol or acetonitrile.

  • Formic acid.

Experimental Workflow:

Caption: Workflow for ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumental Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50-500
  • Data Analysis:

    • The expected molecular weight of this compound (C₁₂H₁₃FN₂O) is approximately 220.25 g/mol .

    • In the positive ion mode ESI-MS spectrum, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 221.26.

    • The presence of this peak confirms the molecular weight of the compound.

Self-Validation: The mass spectrometer should be calibrated using a known standard before analysis to ensure mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.[16][17] Both ¹H NMR and ¹³C NMR are essential for the complete structural confirmation of this compound.

Causality of Experimental Choices:

  • Deuterated Solvents: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[18][19] Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

Protocol for NMR Analysis

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Instrumental Parameters (¹H NMR):

ParameterValue
Spectrometer Frequency 400 MHz
Solvent CDCl₃
Number of Scans 16
Relaxation Delay 1.0 s
Pulse Width 90°
Acquisition Time 4.0 s
  • Instrumental Parameters (¹³C NMR):

ParameterValue
Spectrometer Frequency 100 MHz
Solvent CDCl₃
Number of Scans 1024
Relaxation Delay 2.0 s
Pulse Program Proton-decoupled
  • Data Analysis and Expected Signals:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons of the benzisoxazole ring, the protons of the piperidine ring, and the N-H proton of the piperidine. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, isoxazole, and piperidine carbons. A patent document indicates the presence of CNMR and HNMR data, which can be used for comparison.[20]

Self-Validation: The chemical shifts should be referenced to the internal standard (TMS). The observed spectra should be consistent with the known structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[21][22][23] The absorption bands in the resulting spectrum correspond to specific functional groups present in the molecule, providing a molecular "fingerprint".

Causality of Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[24][25][26][27] It involves pressing the sample against a crystal with a high refractive index.

Protocol for ATR-FTIR Analysis

Instrumentation and Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Isopropanol or ethanol for cleaning the ATR crystal.

Experimental Workflow:

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Instrumental Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32
  • Data Analysis and Expected Absorption Bands:

    • The FTIR spectrum should exhibit characteristic absorption bands corresponding to the functional groups in this compound.

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretch (secondary amine)
2800-3000C-H stretch (aliphatic)
~1600C=N stretch (isoxazole)
~1500, ~1450C=C stretch (aromatic)
1000-1300C-F stretch

Self-Validation: The positions of the observed absorption bands should be consistent with the known functional groups in the molecule. The spectrum can be compared to a reference spectrum if available.

Conclusion

The combination of HPLC, MS, NMR, and FTIR provides a comprehensive analytical toolkit for the complete characterization of this compound. HPLC is essential for determining purity, while MS confirms the molecular weight. NMR provides detailed structural information, and FTIR identifies the key functional groups. By following these detailed protocols, researchers and scientists can ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development and manufacturing of safe and effective medicines. All analytical methods should be properly validated according to the relevant regulatory guidelines to ensure their accuracy, precision, and reliability.[28]

References

Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This compound is a critical intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone.[1] The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring separation of the main component from potential degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, most notably serving as a precursor for the synthesis of important pharmaceuticals such as risperidone and paliperidone.[1] The purity of this intermediate is paramount as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method to assess its purity is a regulatory and quality imperative.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity determination and impurity profiling in the pharmaceutical industry. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for the validation of analytical procedures to ensure their suitability for the intended purpose.[2][3][4]

This work outlines a systematic approach to developing an HPLC method for this compound. The development strategy considers the physicochemical properties of the analyte and potential degradation pathways to establish a method capable of separating the main peak from process-related impurities and degradation products.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
Chemical Structure (See Figure 1)N/A
Molecular Formula C₁₂H₁₃FN₂O (Free Base)
Molecular Weight 220.24 g/mol (Free Base)
pKa ~9.74 (Predicted, for the piperidine nitrogen)[5]
logP ~2.86 (Predicted)[6]
Solubility Soluble in Methanol, Chloroform, DMSO, Acetonitrile.[5][7]N/A
UV Absorbance The benzisoxazole chromophore suggests strong UV absorbance. Published methods for the structurally similar risperidone utilize detection wavelengths between 276-280 nm.[2][3][8]N/A

Figure 1: Chemical Structure of this compound

A 2D representation of the analyte's structure.

HPLC Method Development Strategy

The method development process was guided by the analyte's properties and potential degradation products. A reversed-phase approach was selected due to the compound's moderate polarity.

Workflow for HPLC Method Development.

Rationale for Experimental Choices
  • Column Selection: A C18 stationary phase was chosen as the primary column due to its versatility and wide applicability for moderately polar compounds. The alkyl chain provides sufficient hydrophobicity to retain the analyte.

  • Mobile Phase: A combination of acetonitrile and a phosphate buffer was selected. Acetonitrile is a common organic modifier with good UV transparency. The buffer is critical to control the ionization state of the basic piperidine moiety (pKa ~9.74). Maintaining a consistent pH below the pKa by at least 2 units ensures the analyte is in its protonated, more polar form, leading to symmetrical peak shapes and reproducible retention times.

  • Detection Wavelength: Based on literature for the closely related compound risperidone, which shares the same benzisoxazole chromophore, a detection wavelength of 280 nm was selected to ensure high sensitivity.[3][8]

  • Gradient Elution: A gradient elution was chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted within a reasonable run time while maintaining good resolution from the main analyte peak.

Experimental Protocol: Final HPLC Method

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 280 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Protocol: Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[9] A sample solution of 1000 µg/mL was subjected to the following stress conditions.

Acid and Base Hydrolysis
  • Acid: Mix 5 mL of the sample stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base: Mix 5 mL of the sample stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent. The benzisoxazole ring can be susceptible to cleavage under strong basic conditions, a reaction known as the Kemp elimination.[10]

Oxidative Degradation
  • Mix 5 mL of the sample stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent. The piperidine nitrogen is a likely site for oxidation, potentially forming an N-oxide, a known degradation pathway for similar structures like risperidone.[5]

Thermal Degradation
  • Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

Photolytic Degradation
  • Expose a solution of the drug substance (1000 µg/mL in diluent) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.

Results and Discussion

The developed method demonstrated excellent separation of the parent peak from its degradation products.

Stress Condition% Degradation (Approx.)Observations
Acid Hydrolysis (0.1 M HCl, 80°C) ~5%Minor degradation peak observed at RRT 0.85.
Base Hydrolysis (0.1 M NaOH, 80°C) ~12%Major degradation peak at RRT 0.72 and a minor peak at RRT 0.91.
Oxidative (3% H₂O₂, RT) ~20%Significant degradation peak observed at RRT 1.15 (likely N-oxide).
Thermal (Solid, 105°C) <2%The compound is highly stable to dry heat.
Photolytic (ICH Q1B) ~4%Minor degradation observed.

The peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure in all stressed samples, confirming the stability-indicating nature of the method. The resolution between the main peak and the closest eluting degradant was greater than 2.0 in all cases.

Method Validation

The method was validated according to ICH Q2(R1) guidelines.[2][3][4][8]

ParameterResultAcceptance Criteria
Specificity No interference from blank or degradants. Peak purity index > 0.999.No interference at the retention time of the analyte.
Linearity (25-150 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability (n=6)0.45%RSD ≤ 1.0%
- Intermediate Precision0.68%RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise ratio of 10:1
Robustness %RSD < 2.0% for minor changes in flow rate, pH, and column temperature.Method remains unaffected by small, deliberate variations.

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method effectively separates the main compound from its degradation products generated under various stress conditions, making it suitable for routine quality control analysis and stability studies of the drug substance.

References

Application Note & Protocols: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as a Privileged Building Block in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates across various targets. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple receptors with high affinity. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a quintessential example of such a scaffold, particularly within neuropharmacology. Its true value lies not just in its structure, but in the strategic combination of its three core components: a benzisoxazole ring, a piperidine linker, and a critical fluorine substituent.[1] This guide provides an in-depth analysis of this building block, detailing its molecular properties, its cornerstone application in the synthesis of atypical antipsychotics, and robust protocols for its practical use in a research and development setting.

Section 1: Molecular Profile and Structure-Activity Relationship (SAR)

The efficacy of this compound as a drug discovery building block is a direct result of the synergistic interplay between its structural components. Understanding these contributions is key to rationally designing new chemical entities.

  • The Benzisoxazole Moiety: This heterocyclic ring system is a bioisostere for native catecholamines, allowing it to interact with aminergic G-protein coupled receptors (GPCRs), which are central to the pathophysiology of many psychiatric disorders.[1]

  • The Piperidine Ring: This functional group serves as a versatile linker. The secondary amine provides a reactive handle for N-alkylation, allowing for the straightforward introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

  • The Fluorine Substituent: The strategic placement of a fluorine atom at the 6-position of the benzisoxazole ring is a critical design element. Fluorine, being the most electronegative element, imparts several advantageous properties.[4][5] It can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the drug's half-life.[4][6] Furthermore, it can modulate the pKa of nearby functional groups and increase binding affinity to target proteins through favorable electrostatic interactions.[7][8]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 84163-13-3[1][9]
Molecular Formula C12H14ClFN2O[1][9]
Molecular Weight 256.70 g/mol [1][9]
Appearance White crystalline powder[1]
Boiling Point 387.3°C at 760 mmHg[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane[10]
Purity (Typical) ≥99.0%[1]

Section 2: Core Application in Atypical Antipsychotics

The most prominent application of this building block is in the synthesis of second-generation (atypical) antipsychotics, most notably Risperidone and its active metabolite, Paliperidone.[1][3] These drugs are mainstays in the treatment of schizophrenia and bipolar disorder.[11]

Mechanism of Action: Dual Receptor Antagonism

The therapeutic efficacy of these agents is primarily attributed to their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors in the brain.[12][13][14] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions), while the blockade of 5-HT2A receptors is believed to mitigate the "negative" symptoms (e.g., apathy, social withdrawal) and reduce the likelihood of extrapyramidal side effects that are common with older antipsychotics.[12][15] This dual-receptor activity is a hallmark of atypical antipsychotics.[11][14]

Dual_Receptor_Antagonism cluster_drug Drug Molecule (e.g., Paliperidone) cluster_receptors Neuronal Receptors cluster_effects Therapeutic Effects Drug Paliperidone (from Scaffold) D2 Dopamine D2 Receptor Drug->D2 Antagonizes HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonizes Positive Reduces Positive Symptoms D2->Positive Alleviates Negative Reduces Negative Symptoms HT2A->Negative Alleviates EPS Lowers Risk of Extrapyramidal Side Effects HT2A->EPS Mitigates

Caption: Mechanism of action for atypical antipsychotics derived from the scaffold.

Section 3: Synthetic Blueprint - Laboratory Protocols

The utility of this compound stems from its reliable reactivity in N-alkylation reactions. Below is a representative protocol for the synthesis of Risperidone, a classic example of its application.[16]

Synthetic_Workflow reagents Reagents: - this compound HCl (A) - 3-(2-chloroethyl)-...pyrimidin-4-one (B) - Sodium Carbonate (Base) - Acetonitrile (Solvent) setup 1. Reaction Setup - Charge reactor with A, B, base, and solvent. reagents->setup reaction 2. N-Alkylation Reaction - Heat mixture to reflux (e.g., ~60°C). - Monitor reaction progress by TLC or LC-MS. setup->reaction workup 3. Work-up & Isolation - Cool reaction mixture. - Filter crude product. - Wash with water to remove salts. reaction->workup purify 4. Purification - Recrystallize from appropriate solvent (e.g., DMF/Isopropanol). workup->purify qc 5. Quality Control - Analyze by HPLC-MS, NMR for purity and identity. purify->qc

Caption: General workflow for the synthesis of Risperidone.

Protocol 3.1: Synthesis of Risperidone via N-alkylation

This protocol describes the coupling of this compound hydrochloride with the chloroethyl-pyrimidine side chain.[16][17]

Materials:

  • This compound hydrochloride (1.0 eq)

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.1 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.5-3.0 eq)

  • Potassium Iodide (KI) (catalytic amount, optional)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, and a catalytic amount of potassium iodide.[16]

  • Solvent Addition: Add a suitable volume of acetonitrile to the flask to achieve a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-80°C) with vigorous stirring.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[17]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Risperidone by recrystallization, typically from a solvent mixture such as DMF and isopropanol, to obtain a high-purity final product.[18]

Protocol 3.2: Quality Control via HPLC-MS

Ensuring the purity and identity of the synthesized compound is critical. HPLC coupled with Mass Spectrometry (MS) is the gold standard for this analysis.[19][20][21]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[19]

  • Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized product (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile/Water).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-600

    • Analysis: Monitor for the expected mass-to-charge ratio (m/z) of the protonated product (e.g., Risperidone [M+H]⁺ ≈ 411.2).

  • Data Analysis: Integrate the peak areas from the UV chromatogram to determine the purity of the compound. Confirm the identity of the main peak by its corresponding mass spectrum.[22][23]

Section 4: Field Insights & Troubleshooting

  • Rationale for Base Selection: Sodium carbonate is a common and effective inorganic base for this type of N-alkylation. It is strong enough to deprotonate the piperidine nitrogen of the free base (formed in situ from the HCl salt) but mild enough to prevent side reactions.[17]

  • Role of Potassium Iodide (KI): The addition of a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction, where the less reactive alkyl chloride is transiently converted to the more reactive alkyl iodide, facilitating a faster nucleophilic substitution.[16]

  • Solvent Choice: While DMF has been traditionally used, solvents like acetonitrile are often preferred for their lower boiling points and easier removal during work-up.[16]

  • Impurity Profiling: A common impurity can arise from the dimerization of the starting material.[24] Careful monitoring and purification are essential to ensure the final product meets regulatory standards, which often limit impurities to less than 0.1%.[17]

Section 5: Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly effective privileged scaffold for the discovery of CNS-active agents. Its well-understood structure-activity relationships and straightforward reactivity make it an invaluable tool for medicinal chemists. While its legacy is firmly cemented in the field of antipsychotics, its versatile structure continues to be explored for new therapeutic applications, including potential anticancer, antimicrobial, and antidepressant agents, ensuring its relevance in drug discovery for years to come.[1][2][25][26]

Section 6: Comprehensive References

  • What is the mechanism of Paliperidone Palmitate? - Patsnap Synapse. (2024-07-17). 12

  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. 4

  • The role of fluorine in medicinal chemistry. PubMed. 5

  • Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. PubMed. 13

  • What is the mechanism of action of Paliperidone (Invega)? - Dr.Oracle. (2025-05-19). 14

  • Paliperidone (Invega) - PsychDB. (2024-01-21). 11

  • What is the mechanism of Paliperidone? - Patsnap Synapse. (2024-07-17). 15

  • Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences. 7

  • Exploring this compound Hydrochloride: A Key Risperidone Intermediate. Pharmaffiliates. 1

  • This compound hydrochloride synthesis. ChemicalBook. 27

  • Production Route of Risperidone - Chempedia. LookChem. --INVALID-LINK--

  • Risperidone synthesis. ChemicalBook. 18

  • Synthesis of novel this compound derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. 2

  • This compound hydrochloride | CAS:84163-13-3. BioCrick. 10

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. 6

  • Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. (2021-10-16). 17

  • US6750341B2 - Preparation of risperidone. Google Patents. 16

  • Applications of Fluorine in Medicinal Chemistry. PubMed. (2015-11-12). 8

  • This compound hydrochloride. Ossila. 3

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis. 25

  • This compound hydrochloride. Chem-Impex. 26

  • WO2010082110A2 - Novel process for preparing pure 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride and its conversion to paliperidone. Google Patents. 24

  • Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate. Eureka. 28

  • 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. 9

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. 22

  • This compound hydrochloride. ChemicalBook. (2025-07-24). 29

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. 23

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. (2025-09-29). 19

  • Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. International Journal of Pharmaceutical and Biological Science Archive. 20

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. (2025-02-03). 21

References

Application Notes and Protocols for Molecular Docking of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Sulfonamide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugates. Designed for researchers in drug discovery and computational chemistry, this document outlines the scientific rationale behind each procedural step, from ligand and receptor preparation to the execution of docking simulations and the critical analysis of the resulting data. By integrating field-proven insights with established methodologies, this protocol aims to equip scientists with the expertise to perform reproducible and meaningful docking calculations. A case study focusing on Cyclin-Dependent Kinase 8 (CDK8) as a potential target is used to illustrate the practical application of the described workflow.

Introduction: The Rationale for Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor).[2] This predictive power allows for the rapid screening of virtual compound libraries and provides insights into the molecular basis of ligand-receptor interactions, thereby guiding the rational design and optimization of lead compounds.[3]

The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a key component in several antipsychotic drugs and serves as a versatile starting point for designing novel therapeutics.[4] When conjugated with a sulfonamide group, these molecules exhibit a range of biological activities, including potential anticancer effects.[3][5] A recent study identified Cyclin-Dependent Kinase 8 (CDK8) as a promising target for this class of compounds in the context of anti-cancer activity.[5] This guide will, therefore, use the CDK8 protein as a case study to demonstrate a robust docking protocol.

The core principle of a successful docking experiment lies in a meticulous preparation phase and a rigorous validation of the computational protocol.[6][7] This ensures that the generated binding poses and scores are not computational artifacts but are instead representative of plausible biological interactions.

Prerequisites: Assembling the Computational Toolkit

Before commencing the docking workflow, ensure that the following software is installed and functional. This protocol will primarily reference open-source tools, which are widely accessible to the research community.[1][8]

SoftwarePurposeTypical Use
AutoDock Vina Molecular Docking EngineTo perform the docking calculations.[9][10]
MGLTools/AutoDock Tools (ADT) Graphical User Interface for AutoDockTo prepare receptor and ligand files (PDBQT format), define the grid box, and analyze results.
UCSF Chimera or ChimeraX Molecular Visualization and AnalysisTo inspect and prepare the protein structure, visualize docking poses, and analyze interactions.[11]
Open Babel Chemical ToolboxFor file format conversion and initial 3D structure generation of the ligand.
A Chemical Sketcher (e.g., ChemDraw, MarvinSketch) 2D Structure DrawingTo create the 2D structure of the ligand.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process. The workflow can be broken down into four principal stages: Ligand Preparation, Receptor Preparation, Docking Simulation, and Post-Docking Analysis. Each stage is critical for the integrity of the final results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Receptor Preparation Receptor Preparation Receptor Preparation->Docking Simulation Post-Docking Analysis Post-Docking Analysis Docking Simulation->Post-Docking Analysis Protocol Validation Protocol Validation Post-Docking Analysis->Protocol Validation

Caption: High-level overview of the molecular docking workflow.

Detailed Protocol: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the small molecule with correct atom types and partial charges.[3][6] An inaccurate ligand structure will lead to unreliable docking results.

Step-by-Step Ligand Preparation
  • 2D Structure Generation:

    • Using a chemical sketcher, draw the 2D structure of a specific 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugate.

    • Save the structure in a common chemical file format (e.g., MOL or SDF).

  • Conversion to 3D and Energy Minimization:

    • Use a tool like Open Babel to convert the 2D structure into a 3D structure and perform an initial energy minimization. This step generates a plausible 3D conformation.

    • A suitable force field, such as MMFF94 or GAFF, should be employed for this process, as they are well-parameterized for drug-like small molecules.[12][13]

    • Causality: Energy minimization relieves steric clashes and moves the molecule to a local energy minimum, resulting in a more realistic starting conformation for docking.[3]

  • Preparation for AutoDock (PDBQT format):

    • Load the 3D ligand structure into AutoDock Tools (ADT).[14]

    • Assign Gasteiger Charges: These are partial atomic charges that are crucial for calculating electrostatic interactions in the docking scoring function. In ADT, this is typically done via Ligand -> Input -> Choose Ligand, then Edit -> Charges -> Add Gasteiger Charges.[15]

    • Merge Non-Polar Hydrogens: This simplifies the molecule and speeds up calculations without significantly affecting the results.

    • Define Rotatable Bonds: ADT will automatically detect rotatable bonds. This flexibility is critical as it allows the docking algorithm to explore different conformations of the ligand within the binding site.[15]

    • Save as PDBQT: This is a modified PDB format that includes atomic charges, atom types, and information about rotatable bonds, and is the required input format for AutoDock Vina.[16][17]

G cluster_adt AutoDock Tools 2D_Structure 2D Structure (.mol) 3D_Conversion 3D Conversion & Energy Minimization (e.g., Open Babel with MMFF94) 2D_Structure->3D_Conversion ADT_Prep ADT Preparation 3D_Conversion->ADT_Prep Add_Charges Add Gasteiger Charges ADT_Prep->Add_Charges PDBQT_Output Ligand (.pdbqt) Set_Torsions Define Rotatable Bonds Add_Charges->Set_Torsions Set_Torsions->PDBQT_Output

Caption: Workflow for preparing the ligand file for docking.

Detailed Protocol: Receptor Preparation

Receptor preparation involves cleaning the protein structure obtained from the Protein Data Bank (PDB) and defining the specific region where the docking simulation will be performed.[3][18]

Step-by-Step Receptor Preparation
  • Obtain and Inspect the Protein Structure:

    • Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our case study, we will use CDK8 (e.g., PDB ID: 6T41, which is complexed with a ligand).[5]

    • Load the PDB file into a molecular viewer like UCSF Chimera or ADT.[19]

    • Causality: It is crucial to visually inspect the structure for missing residues, alternate conformations, and any non-essential molecules. The quality of the initial crystal structure directly impacts the reliability of the docking results.

  • Clean the PDB File:

    • Remove Unnecessary Molecules: Delete water molecules, ions, co-solvents, and any co-crystallized ligands from the PDB file.[18][19] This is because we want to dock our ligand into an empty binding site.

    • Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only the chain of interest.[18]

    • Address Missing Atoms/Residues: If there are missing heavy atoms in side chains, they should be modeled in using tools like Chimera's Dock Prep or PDBFixer.[17][18]

  • Prepare for AutoDock (PDBQT format):

    • Load the cleaned PDB file into AutoDock Tools.

    • Add Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for defining hydrogen bonds. Add polar hydrogens only.[19]

    • Assign Kollman Charges: These are standard charges used for proteins in the AutoDock force field.[15]

    • Merge Non-Polar Hydrogens: Similar to ligand preparation, this simplifies the calculation.

    • Save as PDBQT: The final prepared receptor structure is saved in the PDBQT format.

  • Define the Binding Site (Grid Box Generation):

    • The docking search space is defined by a three-dimensional grid, commonly referred to as the grid box.[20]

    • Method: The most reliable way to define the binding site is to use the location of a co-crystallized ligand in the experimental structure.[6][21][22] In ADT, you can center the grid box on the co-crystallized ligand and adjust the dimensions (e.g., 20x20x20 Å) to encompass the entire active site.[23]

    • If no co-crystallized ligand is available, binding site prediction tools or information from the literature can be used to identify putative active sites.[24][25][26]

    • Output: The center coordinates and dimensions of the grid box will be saved to a configuration file for the docking run.

Detailed Protocol: Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, the docking simulation can now be executed. AutoDock Vina uses a gradient-optimization algorithm for its conformational search and a scoring function to estimate binding affinity.[10]

Step-by-Step Docking Simulation
  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[20]

    • This file must contain the names of the receptor and ligand PDBQT files, and the center coordinates and dimensions of the grid box determined in the previous step.

    Example conf.txt:

  • Run the Vina Simulation:

    • Execute Vina from the command line, providing the configuration file as an argument.

    • vina --config conf.txt --log docking_log.txt

    • Exhaustiveness Parameter: Vina's exhaustiveness parameter controls the computational effort of the search.[20][23] The default is 8, but increasing it (e.g., to 32) can improve the reliability of the results, especially for flexible ligands, at the cost of longer computation time.[20]

  • Output Files:

    • docking_results.pdbqt : This file contains the predicted binding poses (typically 9 by default) of the ligand, sorted by their binding affinity scores.

    • docking_log.txt : This file contains a summary of the results, including the binding affinity (in kcal/mol) and root-mean-square deviation (RMSD) values for each pose.[20]

Detailed Protocol: Post-Docking Analysis & Validation

Analyzing the Results
  • Examine Binding Affinity Scores:

    • The primary quantitative output is the binding affinity, reported in kcal/mol.[2] More negative values suggest stronger binding.[3] These scores are best used for ranking different compounds against the same target rather than as absolute predictors of binding strength.[28]

  • Visualize and Analyze Binding Poses:

    • Load the receptor PDBQT and the docking_results.pdbqt file into a molecular viewer (UCSF Chimera or Discovery Studio).[20][29]

    • Identify Key Interactions: For the top-scoring poses, analyze the non-covalent interactions between the ligand and the receptor.[27] Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-Pi Stacking or Pi-Cation Interactions: Often seen with aromatic rings.

    • Biological Relevance: Assess whether the observed interactions are with key catalytic or binding residues of the protein, as identified from literature or experimental data. A pose that forms chemically sensible interactions with important residues is more likely to be correct than a high-scoring pose with few or poor interactions.

Interaction Type Description Significance in Binding
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Key for specificity and directional binding.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Major driving force for ligand binding and protein folding.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of the complex.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Important for the recognition of flat aromatic ligands.
The Self-Validating System: Protocol Validation

A docking protocol must be validated to be considered trustworthy.[6][30] The most common and critical validation method is re-docking .

  • Re-docking Procedure:

    • If a crystal structure with a co-crystallized ligand is available (as with PDB ID 6T41), the first step is to extract this native ligand.

    • Prepare the native ligand and the receptor as described in the protocols above.

    • Dock the native ligand back into its own binding site using the exact same protocol (grid box, parameters) that you will use for your test compounds.

  • Assessing Success:

    • The success of the re-docking is evaluated by calculating the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal structure pose of the native ligand.[27]

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[31]

G Start Start Extract_Ligand Extract co-crystallized ligand from PDB structure Start->Extract_Ligand Dock_Ligand Dock the extracted ligand back into the receptor using the defined protocol Extract_Ligand->Dock_Ligand Calculate_RMSD Calculate RMSD between docked pose and original pose Dock_Ligand->Calculate_RMSD Check_RMSD Is RMSD < 2.0 Å? Calculate_RMSD->Check_RMSD Success Protocol Validated Check_RMSD->Success Yes Failure Protocol Not Validated. Re-evaluate parameters (e.g., grid box, exhaustiveness). Check_RMSD->Failure No

Caption: Decision workflow for validating the docking protocol via re-docking.

Conclusion

This application note has detailed a rigorous and validated protocol for the molecular docking of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugates. By following this structured approach—encompassing meticulous ligand and receptor preparation, robust simulation, and critical analysis validated by re-docking—researchers can generate reliable and insightful predictions of protein-ligand interactions. This computational framework serves as a powerful tool to guide further experimental studies, accelerate the drug discovery process, and facilitate the rational design of novel therapeutic agents.

References

Application Notes & Protocols: Leveraging 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a prominent example of such a "privileged scaffold."[1][2] While widely recognized as a crucial intermediate in the synthesis of atypical antipsychotics like risperidone and paliperidone, its utility extends significantly into other therapeutic domains.[3][4][5] This heterocyclic building block is increasingly exploited for the development of novel antimicrobial, anticancer, and antidepressant drugs.[5][6]

The inherent biological activity of this scaffold can be attributed to the synergistic combination of its structural features. The benzisoxazole ring system is a bioisostere for native structures and is present in numerous pharmacologically active compounds.[1][2] Furthermore, the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][7]

This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides an in-depth exploration of the scientific rationale and field-proven protocols for synthesizing novel antimicrobial agents derived from this compound.

Scientific Rationale and Mechanistic Insights

The Benzisoxazole Core: A Foundation for Bioactivity

The 1,2-benzisoxazole moiety is a cornerstone of this scaffold's success. Its rigid, planar structure and specific electronic properties allow it to participate in various non-covalent interactions with biological targets. This has led to its incorporation in a wide array of agents targeting enzymes and receptors.[1][2] In the context of antimicrobial activity, benzisoxazole derivatives have been shown to inhibit essential bacterial processes. Some studies suggest that the mechanism of action may involve the inhibition of topoisomerases like DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[1]

Elucidating the Mechanism of Action

While a single mechanism does not cover all derivatives, compelling evidence points towards the disruption of key metabolic pathways. For example, studies on the naturally occurring antibiotic 3,6-dihydroxy-1,2-benzisoxazole demonstrated potent activity against multi-drug resistant Acinetobacter baumannii.[8][9][10] Its antibacterial effects could be reversed by supplementing the growth media with 4-hydroxybenzoate, strongly suggesting that the compound interferes with a metabolic pathway involving this substrate.[8][9] Molecular modeling from these studies implicated enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase as potential targets.[8][10] This provides a logical starting point for investigating the mechanisms of newly synthesized analogs.

Structure-Activity Relationships (SAR)

The true power of this compound lies in its amenability to chemical modification, primarily at the piperidine nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

  • N-Acyl and N-Sulfonyl Derivatives: The secondary amine of the piperidine ring is readily acylated or sulfonylated.[5][11][12] Studies have shown that attaching various substituted aromatic or heterocyclic moieties via an amide or sulfonamide linkage can yield compounds with significant antibacterial and antifungal activity.[13][14]

  • Impact of Substituents: The nature of the substituents on the appended aromatic ring is critical. The presence of electron-withdrawing groups, such as chloro or bromo functions, has been correlated with excellent antimicrobial activity compared to electron-donating groups.[1]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings at the N-terminal of the piperidine often plays a dominant role in conferring antiproliferative and antimicrobial activity.[6]

Caption: Structure-Activity Relationship (SAR) overview.

Synthesis Protocols: From Scaffold to Antimicrobial Candidate

The following protocols provide detailed, step-by-step methodologies for the synthesis of antimicrobial agents from this compound hydrochloride.

General Synthetic Workflow

Workflow start Start: 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl reaction Select Reaction: - N-Acylation (Protocol 3.1) - N-Sulfonylation (Protocol 3.2) - N-Alkylation (Protocol 3.3) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR, Elemental Analysis) purification->characterization screening Antimicrobial Screening (Protocols 4.1 & 4.2) characterization->screening end Candidate Compound screening->end

Caption: General experimental workflow for synthesis and screening.

Protocol 3.1: Synthesis of N-Acyl Benzisoxazole Derivatives (Amides)

This protocol describes the condensation of the starting material with an acid chloride to form an amide linkage.[13][14]

  • Causality: The reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine, a tertiary amine base, is crucial as it acts as an acid scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.

  • Materials and Reagents:

    • This compound hydrochloride

    • Substituted acid chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

    • Triethylamine (TEA)

    • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, ice bath

  • Step-by-Step Methodology:

    • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM (10 mL per mmol of starting material).

    • Basification: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

    • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acid chloride (1.1 eq) dropwise via syringe over 10 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure amide derivative.

    • Characterization: Confirm the structure of the final product using ¹H NMR, Mass Spectrometry, and IR spectroscopy. The appearance of a new amide carbonyl peak in the IR spectrum (approx. 1630-1680 cm⁻¹) is a key indicator of success.

Protocol 3.2: Synthesis of N-Sulfonyl Benzisoxazole Derivatives (Sulfonamides)

This protocol is analogous to 3.1 but utilizes a sulfonyl chloride to form a sulfonamide.[11][12]

  • Causality: The reaction mechanism is similar to N-acylation, involving the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

  • Materials and Reagents:

    • This compound hydrochloride

    • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)

    • Pyridine or Triethylamine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Preparation: Dissolve this compound (free base, 1.0 eq) in anhydrous DCM. If starting from the hydrochloride salt, first liberate the free base as described in Protocol 3.1.

    • Base Addition: Add pyridine (1.5 eq) to the solution.

    • Sulfonylation: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

    • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.

    • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

    • Characterization: Analyze the final product by ¹H NMR, Mass Spectrometry, and IR.

Protocol 3.3: Synthesis of N-Alkyl Benzisoxazole Derivatives

This protocol details the N-alkylation of the piperidine ring, a key reaction in the synthesis of many pharmaceutical agents.[15][16]

  • Causality: This is a standard nucleophilic substitution (Sₙ2) reaction. The piperidine nitrogen acts as the nucleophile, displacing a leaving group (e.g., chloride) from an alkyl halide. An inorganic base is used to neutralize the acid formed during the reaction.

  • Materials and Reagents:

    • This compound (or its HCl salt)

    • Alkyl halide (e.g., 3-(2-chloroethyl)-...-pyrimidin-4-one)

    • Inorganic base (e.g., sodium bicarbonate NaHCO₃, potassium carbonate K₂CO₃)

    • Solvent (e.g., acetonitrile, methanol, isopropanol)

    • Potassium Iodide (KI, catalytic amount, optional)

  • Step-by-Step Methodology:

    • Preparation: In a flask equipped with a reflux condenser, combine this compound (1.0 eq), the alkyl halide (1.0-1.2 eq), the inorganic base (2.0-3.0 eq), and a catalytic amount of KI in the chosen solvent.

    • Reaction: Heat the mixture to reflux (typically 60-85 °C) and maintain for 8-48 hours. The reaction time is dependent on the reactivity of the alkyl halide.[15] Monitor the reaction by TLC or LC-MS.

    • Cooling and Isolation: Once the reaction is complete, cool the mixture gradually to room temperature, then further cool in an ice bath to promote precipitation of the product.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the same used for the reaction) and then with water to remove inorganic salts.

    • Drying: Dry the product under vacuum at an elevated temperature (e.g., 60 °C) to yield the pure N-alkylated derivative.[15]

    • Characterization: Confirm the structure via standard analytical techniques.

Protocols for Antimicrobial Activity Evaluation

Once synthesized and purified, the novel derivatives must be tested for their biological activity.

Protocol 4.1: In Vitro Screening by Disc Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[13][14]

  • Principle: A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's activity.

  • Procedure:

    • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

    • Spread a standardized inoculum (0.5 McFarland standard) of the test microorganism evenly across the agar surface.

    • Aseptically place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) onto the plate.

    • Include positive control discs (a known antibiotic like Ampicillin or Ciprofloxacin) and negative control discs (solvent only, e.g., DMSO).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28 °C for 48-72 hours for fungi.

    • Measure the diameter (in mm) of the zone of inhibition around each disc.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][13][14]

  • Principle: The broth microdilution method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.

  • Procedure:

    • In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

    • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate wells 1 through 11 with 50 µL of the standardized inoculum. Do not inoculate well 12.

    • Seal the plate and incubate under appropriate conditions.

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation

Table 1: Example Synthetic Yields for N-Acyl Derivatives
Compound IDR-Group (from R-COCl)Reaction Time (h)Yield (%)
4a Phenyl585
4b 4-Chlorophenyl492
4c 2-Thienyl681
4d 4-Nitrophenyl488

Data are representative and will vary based on specific substrates and conditions.

Table 2: Example Antimicrobial Activity (MIC in µg/mL)
Compound IDBacillus subtilis (G+)Escherichia coli (G-)Aspergillus niger (Fungus)
4b 163264
4d 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Data are illustrative, based on findings in the literature showing potent activity for certain derivatives.[9][13][14]

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and in-depth scientific insights for the large-scale synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS No: 84163-13-3). This key pharmaceutical intermediate is crucial for the manufacturing of several atypical antipsychotic drugs, most notably Risperidone.[1][2] This document outlines two primary synthetic strategies: a traditional multi-step approach and a more streamlined "one-pot" synthesis suitable for industrial production. The narrative emphasizes the underlying chemical principles, process optimization, and critical quality control parameters to ensure a high-yield and high-purity outcome. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Significance

This compound hydrochloride is a fluorinated heterocyclic compound that serves as a pivotal building block in the synthesis of important pharmaceuticals.[2] Its benzisoxazole moiety combined with a piperidine ring provides a versatile scaffold for the development of various therapeutic agents.[1] Beyond its primary role as a precursor to Risperidone, this compound is also utilized in the synthesis of Paliperidone and Iloperidone, and is explored in research for novel antimicrobial, antidepressant, and anticancer agents.[1][2]

The fluorine substituent on the benzisoxazole ring is a critical feature, often enhancing the metabolic stability and pharmacokinetic profile of the final active pharmaceutical ingredient (API). Given its importance, robust and scalable synthetic methods are paramount for ensuring a consistent and cost-effective supply chain for these life-changing medications.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound hydrochloride primarily revolves around the formation of the benzisoxazole ring system through an intramolecular cyclization reaction. The most common and industrially viable precursor is 4-(2,4-difluorobenzoyl)piperidine or its corresponding oxime.

The Core Reaction: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The key chemical transformation is a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr). The reaction proceeds as follows:

  • Oxime Formation: The synthesis begins with the formation of an oxime from the ketone precursor, (2,4-difluorophenyl)(piperidin-4-yl)methanone. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride.

  • Deprotonation: A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide, deprotonates the hydroxyl group of the oxime, forming a highly nucleophilic alkoxide.

  • Intramolecular Cyclization: The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine atom at the ortho position. This fluorine atom is activated towards nucleophilic attack by the electron-withdrawing nature of the oxime group.

  • Fluoride Elimination: The fluoride ion is eliminated as a leaving group, resulting in the formation of the stable benzisoxazole ring.

  • Acidification: The final product is then isolated as its hydrochloride salt by acidification, which improves its stability and handling properties.

It is noteworthy that the geometry of the oxime intermediate can influence the efficiency of the cyclization, with the Z-isomer generally being more reactive.[3]

Recommended Synthetic Protocols for Large-Scale Production

Two primary protocols are presented below. Protocol A outlines a traditional, multi-step synthesis, while Protocol B describes a more efficient "one-pot" method suitable for large-scale manufacturing.

Protocol A: Traditional Two-Step Synthesis

This method involves the initial formation and isolation of the oxime intermediate, followed by a separate cyclization step.

Step 1: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride

  • This step involves the reaction of 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine. The resulting oxime is then isolated.

Step 2: Cyclization to this compound hydrochloride

  • Reagents:

    • (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride

    • Potassium hydroxide (KOH)

    • Methanol

    • Anhydrous magnesium sulfate

    • Hydrochloric acid (HCl)

    • Acetone

  • Procedure:

    • In a suitable reactor, dissolve potassium hydroxide (27 g) in methanol (600 mL).

    • Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) to the solution.[3]

    • Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.[3]

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add anhydrous magnesium sulfate to dry the solution and stir for about 1 hour.[3]

    • Filter the mixture to remove the drying agent and other insoluble materials.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the resulting residue, add acetone (500 mL) and stir at room temperature for 30 minutes to dissolve the product and precipitate any remaining inorganic salts.[3]

    • Filter the acetone solution to remove any insoluble material.

    • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate the hydrochloride salt of the product as a white solid.[3]

    • Collect the solid by filtration and dry under vacuum to yield this compound hydrochloride.

Protocol B: "One-Pot" Synthesis

This streamlined approach combines the oximation and cyclization steps without the isolation of the intermediate, making it more efficient for large-scale production.[4]

  • Reagents:

    • 4-(2,4-difluorobenzoyl)piperidine hydrochloride

    • Hydroxylamine hydrochloride

    • Potassium hydroxide (50% w/w aqueous solution)

    • Methanol

    • Concentrated hydrochloric acid (36% w/w)

    • Purified water

  • Procedure:

    • In a large-scale reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in 1042 g of methanol.[5]

    • Add 104.3 g of hydroxylamine hydrochloride to the solution.[5]

    • Slowly add 448 g of a 50% (w/w) potassium hydroxide solution dropwise, ensuring the reaction temperature is maintained between 40-45 °C.[5]

    • Maintain the reaction mixture at 40-45 °C for 12 hours.[5]

    • Monitor the reaction for completion using HPLC.

    • Once the reaction is complete, cool the mixture to below 30 °C.

    • Carefully and slowly add concentrated hydrochloric acid to adjust the pH of the solution to less than 1.[5]

    • Cool the mixture to 0-5 °C and hold for 2 hours to facilitate complete crystallization of the product.[5]

    • Filter the resulting solid and wash thoroughly with purified water.[5]

    • Dry the product at 80-90 °C to obtain high-purity this compound hydrochloride.[5]

Process Optimization and Data

The choice of base and solvent can significantly impact the reaction yield and purity. Below is a summary of reported data from various synthetic conditions.

Starting MaterialBaseSolvent(s)Reaction Time (h)Temperature (°C)Yield (%)Purity (%) (HPLC)Reference
4-(2,4-difluorobenzoyl)piperidine HClPotassium HydroxideMethanol1240-4590.499.82[5]
4-(2,4-difluorobenzoyl)piperidine HClPotassium HydroxideEthanolNot specifiedNot specified89.899.73[4]
2,4-difluorophenyl-4-piperidinone oximePotassium tert-butoxideToluene/Water6Reflux97.8Not specified[3]
(2,4-difluorophenyl)-(4-piperidinyl)methanone oxime HClPotassium HydroxideMethanol2.5Reflux~65-70Not specified[3]

Purification of the Final Product

For use as a pharmaceutical intermediate, high purity is essential. The crude product can be purified by recrystallization.

  • Protocol for Recrystallization:

    • Add the crude 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride to a mixture of anhydrous ethanol and water.

    • Heat the mixture to 70-80 °C with stirring until the solid is completely dissolved.

    • Cool the solution to 60-70 °C and stir for 60 minutes to initiate crystal growth.

    • Continue to cool the mixture to -5 to 5 °C and stir for another 60 minutes to maximize precipitation.

    • Filter the purified crystals and dry them under vacuum. This process can effectively remove impurities, achieving a final purity of ≥99.9%.

Experimental Workflows and Diagrams

Overall Synthetic Pathway

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Final Product A 4-(2,4-difluorobenzoyl)piperidine HCl C Oximation & Intramolecular SNAr Cyclization A->C B Hydroxylamine HCl B->C D This compound HCl C->D 1. Base (KOH) 2. Acidification (HCl)

Caption: One-pot synthesis workflow.

Mechanistic Diagram of Intramolecular SNAr

G Start Oxime Intermediate Deprotonation Deprotonation (Base, e.g., KOH) Start->Deprotonation Alkoxide Nucleophilic Alkoxide Deprotonation->Alkoxide Attack Intramolecular Nucleophilic Attack Alkoxide->Attack Intermediate Meisenheimer-like Intermediate Attack->Intermediate Elimination Fluoride Elimination Intermediate->Elimination Product Benzisoxazole Ring Elimination->Product

Caption: Key steps in the SNAr cyclization.

Safety and Handling

  • Hazardous Reagents: The synthesis involves strong bases (potassium hydroxide) and flammable solvents (methanol, ethanol, acetone). Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.

  • Exothermic Reactions: The addition of the base can be exothermic. The rate of addition should be carefully controlled to manage the reaction temperature and prevent runaways.

  • Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with care and ensure proper ventilation.

Conclusion

The large-scale synthesis of this compound hydrochloride is a well-established process that is critical for the production of several important antipsychotic medications. The "one-pot" synthesis offers significant advantages in terms of efficiency, yield, and cost-effectiveness for industrial applications. Careful control of reaction parameters, particularly temperature and pH, along with a robust purification protocol, are essential for achieving the high purity required for pharmaceutical intermediates. The information provided in this guide should serve as a valuable resource for the successful and safe implementation of this synthesis on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS: 84163-77-9). This guide is designed for researchers, chemists, and drug development professionals. As a critical intermediate in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone, optimizing the yield and purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My yield is consistently low during the cyclization step to form the benzisoxazole ring. What are the most likely causes and how can I improve it?

A1: Causality & Optimization

Low yield in this key step, the intramolecular nucleophilic aromatic substitution (SNAr), is typically rooted in suboptimal reaction conditions that fail to efficiently promote the desired ring closure. The core of the reaction is the deprotonation of the precursor oxime, forming an oximate anion that attacks the ortho-carbon bearing a fluorine atom, displacing it to form the benzisoxazole ring.[3]

Key Factors Influencing Yield:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. An insufficiently strong base will not fully deprotonate the oxime, leading to a slow or incomplete reaction. Conversely, an excessively harsh base or temperature can promote side reactions. Potassium tert-butoxide or potassium hydroxide are commonly used and effective.[4]

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SNAr mechanism. Polar aprotic solvents can accelerate SNAr reactions, but alcohols like methanol and ethanol are often used successfully as they readily dissolve hydroxide bases.[4][5]

  • Temperature and Reaction Time: The cyclization requires energy to overcome the activation barrier. However, excessive heat can lead to decomposition or byproduct formation. A carefully controlled temperature-time profile is essential. A moderate reflux is often sufficient.[4][5]

  • Water Content: While some protocols use aqueous base, strictly anhydrous conditions can be beneficial to prevent competing side reactions, such as the Beckmann rearrangement.[6]

Troubleshooting Workflow for Low Cyclization Yield:

G start Low Yield Observed check_purity Analyze Starting Material Purity start->check_purity check_base Verify Base Strength & Stoichiometry (e.g., KOH, t-BuOK, >1 eq.) check_base->start Incorrect: Adjust check_solvent Assess Solvent Choice (Methanol, Toluene) check_base->check_solvent Base OK check_solvent->start Suboptimal: Change Solvent check_temp Review Temperature & Time Profile check_solvent->check_temp Solvent OK check_temp->start Incorrect: Adjust Profile solution Yield Improved check_temp->solution Optimized check_purity->start Impure: Purify/Re-source check_purity->check_base Purity OK

Caption: Troubleshooting Decision Tree for Low Yield.

Comparative Analysis of Reaction Conditions:

ParameterCondition ACondition BRationale & Recommendation
Starting Material (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime HCl2,4-difluorobenzoyl-4-(1-formyl)-piperidineCondition A is a direct precursor. Condition B allows for a one-pot oximation and cyclization, which can improve overall yield by minimizing intermediate handling.[5]
Base Potassium Hydroxide (KOH)Potassium tert-butoxide (t-BuOK)KOH is cost-effective and works well in alcoholic solvents.[4] t-BuOK is a stronger, non-nucleophilic base suitable for aprotic solvents like toluene, which may offer better yields for sensitive substrates.[4]
Solvent Methanol or EthanolTolueneAlcoholic solvents readily dissolve KOH.[5] Toluene requires a phase-transfer catalyst or a soluble base like t-BuOK but can be easier to render anhydrous.[4]
Temperature Reflux (65-78°C)Reflux (~110°C)The optimal temperature depends on the solvent and base combination. Monitor reaction progress by TLC or HPLC to avoid prolonged heating.[5]
Reported Yield ~80-90%>95%The t-BuOK/Toluene system often provides higher yields.[4]
Q2: I'm observing a significant byproduct in my reaction mixture that complicates purification. Could this be from a Beckmann rearrangement?

A2: Distinguishing SNAr Cyclization from Beckmann Rearrangement

Yes, the formation of an isomeric benzo[d]oxazole via a Beckmann rearrangement is a classic and significant side reaction in benzisoxazole synthesis from o-hydroxyaryl oximes.[3][6] This pathway becomes competitive under conditions that favor the protonation or activation of the oxime's hydroxyl group, turning it into a good leaving group.

  • Desired SNAr Pathway: Under basic conditions, the oxime is deprotonated to form a nucleophilic oximate anion, which attacks the aromatic ring to displace the fluoride. This is an intramolecular N-O bond formation.

  • Competing Beckmann Pathway: Under acidic or even neutral/moist conditions, the hydroxyl can be activated. This prompts a rearrangement where the aryl group migrates to the nitrogen atom, which is not the desired cyclization.

G cluster_0 Desired Pathway (Basic Conditions) cluster_1 Side Reaction (Acidic/Aqueous) start_A Oxime Precursor oximate Oximate Anion (Strong Nucleophile) start_A->oximate -H+ (Base) product_A 6-Fluoro-1,2-benzisoxazole (Product) oximate->product_A Intramolecular SNAr (N-O Bond Formation) start_B Oxime Precursor activated_oxime Activated Oxime (-OH becomes good leaving group) start_B->activated_oxime +H+ (Acid/H2O) product_B Benzo[d]oxazole (Byproduct) activated_oxime->product_B Beckmann Rearrangement

Caption: Competing Reaction Pathways.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially if using a base like potassium tert-butoxide in toluene. This minimizes the presence of protons that can initiate the rearrangement.[6]

  • Use a Strong Base: Employing a strong base like KOH or t-BuOK ensures that the dominant pathway is deprotonation to the oximate, favoring the desired SNAr reaction over the rearrangement.[4]

  • Avoid Acidic Workup: During workup, neutralize the reaction mixture carefully. The final product is often isolated as a hydrochloride salt, but the acidification should be the final step after the reaction is complete and quenched.[4]

Q3: I used an N-Boc protected piperidone precursor. Now I'm struggling with the deprotection step, seeing either an incomplete reaction or multiple new spots on my TLC.

A3: Navigating N-Boc Deprotection Challenges

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen. Its removal, typically with strong acid, can present two main problems: incomplete reaction and side reactions caused by the liberated tert-butyl cation.[7]

Common Issues and Solutions:

  • Incomplete Deprotection:

    • Cause: Insufficient acid strength or concentration (e.g., using dilute HCl) or too short a reaction time. Steric hindrance around the nitrogen can also slow the reaction.[7]

    • Solution: Use a robust acidic system. A 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of HCl in dioxane or methanol are standard.[7] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle warming to ~40°C can accelerate the reaction, but must be done cautiously as it can also promote side reactions.

  • Side Product Formation (t-Butylation):

    • Cause: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. This electrophile can alkylate any available nucleophile, including the deprotected piperidine nitrogen or other sensitive functional groups on your molecule.

    • Solution: Use a Scavenger. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[7] These compounds are more nucleophilic than your product and will be preferentially alkylated, preventing unwanted side reactions. A typical condition would be TFA/DCM with 2-5 equivalents of TES.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most efficient and scalable synthetic route to this compound?

A common and highly efficient route begins with a Friedel-Crafts acylation between 1,3-difluorobenzene and a protected isonipecotic acid chloride, followed by a "one-pot" oximation and cyclization. This minimizes the isolation of intermediates, often improving overall yield and simplifying the process for scalability.[5]

G start 1,3-Difluorobenzene + N-Protected Isonipecotic Acid Chloride step1 Friedel-Crafts Acylation start->step1 intermediate1 2,4-Difluorophenyl-4-(N-Protected)-piperidinyl Ketone step1->intermediate1 step2 One-Pot Reaction: 1. Oximation (e.g., NH2OH) 2. Cyclization (e.g., KOH) intermediate1->step2 intermediate2 N-Protected-6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole step2->intermediate2 step3 Deprotection (if necessary) intermediate2->step3 product This compound step3->product

Caption: General Synthetic Workflow.

Q2: Why is the fluorine at the 6-position important, and what is the role of the second fluorine on the 2,4-difluorophenyl starting material?

The fluorine atoms play distinct and crucial roles. In the starting material, 2,4-difluorophenyl ketone, the fluorine at the 2-position (ortho to the carbonyl) serves as the leaving group during the intramolecular SNAr cyclization.[3] The fluorine at the 4-position (para to the carbonyl) is an electron-withdrawing group that activates the aromatic ring, making the ortho position more electrophilic and susceptible to nucleophilic attack by the oximate. This second fluorine remains in the final product as the 6-fluoro substituent, which is known to be important for the pharmacological activity of drugs like Risperidone, influencing receptor binding affinity and metabolic stability.[8]

Q3: How should I purify the final product to achieve pharmaceutical-grade purity (>99.5%)?

Purification is often achieved by converting the crude product into a salt, which can then be recrystallized. A particularly effective method involves converting the crude free base into an organic acid salt, such as the tartrate salt.[9] This salt often has different solubility properties than impurities, allowing for effective purification by crystallization. The purified tartrate salt can then be treated with a base (e.g., sodium carbonate) to regenerate the pure free base, which is subsequently converted to the final, stable hydrochloride salt by treatment with HCl.[9][10]

Q4: What analytical methods are essential for quality control?

For robust quality control, a combination of techniques is necessary:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.[5]

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Essential for confirming the chemical structure and identifying any residual solvents or byproducts.[5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Loss on Drying: Measures the amount of volatile matter (like water or residual solvent) in the final solid product.[1]

Section 3: Key Experimental Protocols

Protocol 1: One-Pot Oximation and Cyclization

This protocol is a generalized representation based on common literature procedures.[4][5]

  • Setup: To a clean, dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (1.0 eq).

  • Reaction: Add methanol (10-15 volumes) followed by a solution of potassium hydroxide (2.0-2.5 eq) in methanol.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2.5-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KCl).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like acetone. Slowly add hydrochloric acid to adjust the pH to 2-3.

  • Purification: The precipitated white solid, this compound hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.[4]

References

Technical Support Center: Navigating the Multi-Step Synthesis of Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzisoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered during multi-step syntheses, offering practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reactions, improve yields, and efficiently overcome common hurdles in your synthetic workflow.

Troubleshooting Guide

This section provides in-depth answers to specific problems you may encounter during the synthesis of benzisoxazole derivatives. Each answer is grounded in established chemical principles and supported by literature precedents.

Low Yields & Incomplete Reactions

Question 1: My reaction to form the benzisoxazole ring is giving a very low yield, or it appears to be stalling. What are the primary factors I should investigate?

Low yields are a frequent challenge in heterocyclic chemistry, and a systematic approach to troubleshooting is essential. The primary areas to investigate are the purity of your starting materials, the reaction conditions, and potential side reactions.[1][2]

  • Purity of Starting Materials: Impurities in your precursors, such as ortho-hydroxyaryl ketones/aldehydes, oximes, or nitriles, can significantly inhibit the reaction or promote the formation of byproducts.[2]

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR spectroscopy or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: The choice of solvent, base, catalyst, temperature, and reaction time are all critical parameters that can dramatically influence the outcome of your synthesis.

    • Temperature: Many cyclization reactions to form the benzisoxazole ring require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider a stepwise increase in temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Solvent: The polarity of the solvent can affect the solubility of your reactants and the stability of intermediates. Anhydrous (dry) solvents are often crucial, especially in reactions sensitive to moisture, to prevent hydrolysis of intermediates or reagents.[3]

    • Catalyst/Reagent Activity: If you are using a catalyst, ensure it is active and has been stored correctly. For reactions involving reagents like activating agents for oximes, their freshness and purity are paramount. In some cases, a slight increase in catalyst loading can improve the reaction rate.[1]

  • Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently.

    • Recommendation: For base-catalyzed cyclizations of o-hydroxyaryl oximes, ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group, which is often the initiating step of the cyclization.

Question 2: I am attempting a [3+2] cycloaddition of an aryne and a nitrile oxide to synthesize a benzisoxazole derivative, but my yields are significantly lower than reported in the literature. What is the likely cause?

The [3+2] cycloaddition between highly reactive intermediates like arynes and nitrile oxides is a powerful method for benzisoxazole synthesis. However, low yields are often attributed to competing side reactions, primarily the dimerization of the nitrile oxide.[3][4]

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations. This side reaction can significantly consume your nitrile oxide precursor, leading to a low yield of the desired benzisoxazole.

    • Causality: This occurs when the rate of nitrile oxide formation is faster than its cycloaddition with the aryne.

    • Solution: The key to suppressing this side reaction is to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow addition of the chlorooxime (nitrile oxide precursor) to the reaction mixture containing the aryne precursor and the fluoride source (e.g., CsF) using a syringe pump.[3][4] Increasing the relative concentration of the aryne precursor can also favor the desired cycloaddition.[4]

Below is a troubleshooting workflow for low yields in [3+2] cycloaddition reactions:

G A Low Yield in [3+2] Cycloaddition B Check Purity of Aryne Precursor and Chlorooxime A->B C Review Reaction Conditions A->C B->C Purity Confirmed G Purify Starting Materials B->G Impurities Found D Optimize Reagent Addition Rate C->D E Adjust Stoichiometry C->E F Evaluate Fluoride Source and Solvent C->F H Slowly add Chlorooxime (Syringe Pump) D->H I Increase Equivalents of Aryne Precursor E->I J Ensure Anhydrous Conditions F->J G->B K Improved Yield H->K L No Improvement H->L I->K I->L J->K J->L L->A Re-evaluate

A troubleshooting workflow for low yields in [3+2] cycloaddition reactions.
Side Reactions & Byproduct Formation

Question 3: My reaction of an o-hydroxyaryl oxime is producing a significant amount of an isomeric byproduct. What is this side reaction, and how can I minimize it?

A common and often problematic side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[3][5] This rearrangement is often favored under acidic conditions or in the presence of protic solvents.

  • The Competing Pathways:

    • Desired Reaction (Intramolecular SNAr): The phenoxide attacks the nitrogen of the activated oxime, displacing the leaving group to form the N-O bond of the benzisoxazole.

    • Side Reaction (Beckmann Rearrangement): The group anti-periplanar to the leaving group on the oxime nitrogen migrates, leading to a nitrilium ion intermediate, which is then trapped by the neighboring hydroxyl group to form the benzoxazole.

The following diagram illustrates these competing pathways:

G cluster_main Competing Pathways Start o-Hydroxyaryl Oxime Activated Activated Oxime Intermediate Start->Activated Activation Desired 1,2-Benzisoxazole (Desired Product) Activated->Desired Intramolecular S_N_Ar (Anhydrous Conditions) Side Benzo[d]oxazole (Byproduct) Activated->Side Beckmann Rearrangement (Protic/Acidic Conditions)

Competing pathways in benzisoxazole synthesis from an o-hydroxyaryl oxime.
  • Minimizing the Beckmann Rearrangement:

    • Employ Anhydrous Conditions: The formation of the N-O bond for the benzisoxazole is favored under anhydrous conditions. Moisture can promote the Beckmann rearrangement.[6]

    • Use Neutral or Mildly Basic Conditions: Strong acids can catalyze the Beckmann rearrangement. Using bases to generate the phenoxide for the desired cyclization can help to outcompete the rearrangement.

    • Choose Appropriate Activating Agents: The choice of activating agent for the oxime hydroxyl group is crucial. Reagents like triphenylphosphine (PPh₃) in combination with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been shown to be effective for the desired cyclization under neutral conditions, minimizing the Beckmann rearrangement.[3]

IssuePotential CauseRecommended Solution
Formation of Benzo[d]oxazole byproduct Reaction conditions favor the Beckmann rearrangement (e.g., presence of protic acids or moisture).Employ strictly anhydrous (dry) reaction conditions and avoid strong acids.[3][6]
Low yield of benzisoxazole Inefficient activation of the oxime hydroxyl group for the desired cyclization.Use activating agents that favor direct cyclization, such as PPh₃/DDQ under neutral conditions.[3]
Purification Challenges

Question 4: I am struggling to purify my benzisoxazole derivative. What are some effective purification strategies?

Purification can be a significant source of product loss. The choice of purification method depends on the physical properties of your compound (solid or oil) and the nature of the impurities.

  • Column Chromatography: This is a versatile and common method for purifying benzisoxazole derivatives.

    • Solvent System Selection: The key to successful column chromatography is selecting an appropriate solvent system. This is typically done by running TLC plates with different solvent mixtures. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4.

Compound PolarityCommon Solvent Systems (Eluent)
Non-polar to Moderately Polar Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, Cyclohexane/Ethyl Acetate
More Polar Dichloromethane/Methanol, Dichloromethane/Acetone
Basic (e.g., containing an amine) Dichloromethane/Methanol with a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica gel.
  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing benzisoxazole derivatives include ethanol, isopropanol, acetone, acetonitrile, or mixtures such as ethyl acetate/heptane.[3]

  • Work-up Procedure: A well-designed work-up procedure can remove many impurities before chromatography or recrystallization.

    • Aqueous Washes: Washing the organic layer with dilute acid (e.g., 1 M HCl) can remove basic impurities, while washing with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for a novel benzisoxazole derivative?

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

  • For 3-substituted benzisoxazoles , the cyclization of o-hydroxyaryl ketoximes is a very common and reliable method.[5]

  • For accessing a wide variety of substituents at the 3-position, the [3+2] cycloaddition of arynes and nitrile oxides offers great flexibility, although it requires careful control of reaction conditions.[4]

  • For the synthesis of 3-amino-1,2-benzisoxazoles , a common route involves the nucleophilic aromatic substitution of a 3-halo-1,2-benzisoxazole with an amine, often facilitated by microwave irradiation.

Q2: Are there any safety considerations I should be aware of when synthesizing benzisoxazole derivatives?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Reagent Handling: Some reagents used in these syntheses can be hazardous. For example, some activating agents can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Reaction Conditions: Some reactions may be exothermic or require high temperatures and pressures. Ensure you have appropriate equipment and safety measures in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Q3: How can I confirm the structure of my synthesized benzisoxazole derivative?

A combination of spectroscopic techniques is typically used to confirm the structure of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation, providing information about the connectivity of atoms in your molecule.

  • Mass Spectrometry (MS): This technique provides the molecular weight of your compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR can be used to identify the presence of key functional groups in your molecule.

Experimental Protocols

Protocol 1: Synthesis of a 3-Substituted 1,2-Benzisoxazole via Cyclization of an o-Hydroxyaryl Ketoxime

This protocol describes a general procedure for the base-catalyzed cyclization of an o-hydroxyaryl ketoxime.

  • Dissolve the o-hydroxyaryl ketoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DMSO) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2-2.0 eq.) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC.

  • Upon completion , cool the reaction mixture to room temperature and quench by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 3-substituted 1,2-benzisoxazole.

Protocol 2: Synthesis of a 3-Aryl-1,2-Benzisoxazole via [3+2] Cycloaddition

This protocol is adapted from a literature procedure and is optimized to minimize the dimerization of the nitrile oxide.[4]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the o-(trimethylsilyl)aryl triflate (aryne precursor, 2.0 eq.) and cesium fluoride (CsF, 3.0 eq.) in anhydrous acetonitrile.

  • In a separate syringe , prepare a solution of the corresponding chlorooxime (1.0 eq.) in anhydrous acetonitrile.

  • Slowly add the chlorooxime solution to the stirred reaction mixture via a syringe pump over 2.5 hours at room temperature.

  • After the addition is complete , continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,2-benzisoxazole.

References

Technical Support Center: Purification of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this critical synthetic intermediate. As a key building block in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone, achieving high purity is paramount for downstream applications.[1] This document provides field-proven insights and detailed protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound hydrochloride. The solutions are based on established chemical principles and published methods.

Visualizing the General Purification Workflow

The following diagram outlines the typical workflow for the purification of this compound hydrochloride, from the crude product to the final, high-purity material.

Purification Workflow crude Crude Product (from synthesis) initial_purification Initial Purification (Precipitation/Washing) crude->initial_purification purity_check1 Purity Analysis (e.g., HPLC) initial_purification->purity_check1 low_purity Purity < 99.5% purity_check1->low_purity high_purity Purity ≥ 99.5% purity_check1->high_purity recrystallization Recrystallization (e.g., Ethanol/Water) low_purity->recrystallization Further Purification Required final_product High-Purity Product high_purity->final_product Meets Specification purity_check2 Final Purity Analysis (HPLC, etc.) recrystallization->purity_check2 purity_check2->final_product

Caption: General purification and analysis workflow for this compound hydrochloride.

Common Purification Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Purity after Initial Precipitation - Incomplete reaction or presence of starting materials.- Formation of side-products, such as dimers.[2]- Inefficient removal of inorganic salts.- Optimize reaction conditions: Ensure complete conversion by monitoring the reaction by TLC or HPLC.- Perform recrystallization: A highly effective method for removing both related substance impurities and inorganic salts. The ethanol/water system is particularly effective for removing dimer impurities.[2]- Wash the precipitate thoroughly: Use an appropriate solvent (e.g., cold purified water) to remove residual salts.[3]
Product Discoloration (Yellow or Off-White) - Presence of colored impurities from the synthesis.- Degradation of the product due to exposure to heat, light, or air.- Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.- Ensure proper storage: Store the compound in a well-sealed container, protected from light, in a dry, room-temperature environment.[4]
High Residual Solvent Content - Inefficient drying of the final product.- Optimize drying conditions: Dry the product under vacuum at an appropriate temperature (e.g., 80-90 °C) until a constant weight is achieved.[3]- Change the final precipitation solvent: If a high-boiling point solvent is used in the final step, consider an alternative.
Inconsistent Crystal Form - Variations in the cooling rate during crystallization.- Presence of impurities that inhibit or alter crystal growth.- Controlled cooling: Cool the crystallization mixture slowly and with gentle stirring to promote the formation of uniform crystals.[2]- Seed the solution: Add a few seed crystals of the pure compound to initiate crystallization at the desired temperature.

Detailed Experimental Protocols

Protocol 1: Recrystallization for High-Purity Product

This protocol is based on a method proven to effectively remove dimer impurities and achieve a final purity of ≥99.9%.[2]

Objective: To purify this compound hydrochloride to ≥99.9% purity.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (anhydrous)

  • Purified water

  • Heating mantle with magnetic stirring

  • Condenser

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: In a round-bottom flask, add the crude this compound hydrochloride to anhydrous ethanol (approximately 4.8 mL of ethanol per gram of crude product).

  • Water Addition: Add purified water to the mixture (approximately 1.8 mL of water per gram of crude product).[2]

  • Heating to Reflux: Heat the mixture to reflux (70-80 °C) with stirring until the solid is completely dissolved.[2]

  • Controlled Cooling and Crystal Growth:

    • Cool the clear solution to 60-70 °C and stir for 60 minutes to induce crystallization.[2]

    • Continue to cool the mixture to -5 to 5 °C and stir for another 60 minutes to maximize the yield.[2]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 80-90 °C) to a constant weight.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound hydrochloride?

A1: Based on the typical synthesis routes, which involve the cyclization of an oxime precursor, the most common impurities include:

  • Unreacted starting materials: Such as (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime.

  • Side-products: A notable impurity is a dimer of the product, which can be challenging to remove.[2]

  • Inorganic salts: Resulting from the use of bases (e.g., potassium hydroxide) and the final hydrochloride salt formation.[3]

Q2: What is the recommended method for assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound hydrochloride.[3] While specific conditions can vary, a typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Q3: How should this compound hydrochloride be stored?

A3: The compound should be stored in a dark place, in a well-sealed container, under an inert atmosphere if possible, and at room temperature.[4] It is important to protect it from moisture and light to prevent degradation.

Q4: Can column chromatography be used for purification?

A4: While the primary methods described in the literature are precipitation and recrystallization, silica gel column chromatography could theoretically be employed. However, given that the product is a hydrochloride salt, it may have limited mobility on a standard silica gel column. It would be more feasible to purify the free base form of the compound using column chromatography and then convert it to the hydrochloride salt.

Q5: What is the solubility profile of this compound hydrochloride?

A5: The hydrochloride salt is generally soluble in alcohols like methanol and ethanol, especially with heating.[2][3] It is also soluble in solvents such as DMSO, while its solubility in non-polar solvents is limited. The free base form has better solubility in less polar organic solvents like dichloromethane and ethyl acetate.[5]

References

Technical Support Center: Optimizing Reaction Conditions for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This molecule is a critical intermediate in the synthesis of several key atypical antipsychotic drugs, including Risperidone and Paliperidone.[1][2] The cornerstone of its synthesis is an intramolecular cyclization reaction, typically an SNAr (Nucleophilic Aromatic Substitution) reaction, which forms the benzisoxazole ring.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to logically diagnose and resolve challenges in your own laboratory setting.

Core Reaction Overview

The primary synthetic route involves the base-mediated intramolecular cyclization of an (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime intermediate. The oxime's oxygen atom acts as an intramolecular nucleophile, displacing the ortho-fluorine atom on the phenyl ring to form the five-membered benzisoxazole heterocycle.

Reaction_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_product Product start (2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime product This compound start->product Intramolecular SNAr Cyclization reagents Base (e.g., KOH, KOtBu) Solvent (e.g., Methanol, Toluene)

Caption: General scheme for benzisoxazole ring formation.

Troubleshooting Guide & FAQs

Q1: My cyclization yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common but multifaceted issue. A systematic approach is the most effective way to diagnose the root cause.[3][4]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. The precursor, (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime, must be of high purity. Impurities from the preceding Friedel-Crafts acylation or oximation steps can inhibit the cyclization.[3]

    • Actionable Advice: Verify the purity of your oxime precursor using techniques like melting point analysis, NMR, or HPLC. If necessary, recrystallize the precursor before proceeding with the cyclization step.

  • Base Stoichiometry and Strength: The reaction is base-mediated. Insufficient base will result in an incomplete reaction. Conversely, an overly harsh base or excessive amount can lead to side product formation or degradation.

    • Actionable Advice: Ensure you are using the correct molar equivalent of the base. Common bases for this reaction include potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu).[5] While KOtBu is stronger, KOH in methanol or a water/toluene biphasic system is often sufficient and more cost-effective.[5]

  • Reaction Temperature and Time: The intramolecular SNAr reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition and side reactions.

    • Actionable Advice: Most literature procedures call for refluxing the reaction mixture.[2][5] For example, a common condition is refluxing in methanol (approx. 65 °C) for 2.5-6 hours.[5] Monitor the reaction by TLC or HPLC to determine the optimal reaction time for your specific setup.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Oxime Precursor start->check_purity purify Recrystallize or Re-purify Starting Material check_purity->purify Impure check_base Review Base (Stoichiometry & Choice) check_purity->check_base Pure purify->check_base adjust_base Adjust Molar Equivalents or Test Alternative Base check_base->adjust_base Incorrect check_conditions Evaluate Reaction Conditions (Temp & Time) check_base->check_conditions Correct adjust_base->check_conditions optimize_conditions Optimize Temperature & Monitor Reaction to Completion check_conditions->optimize_conditions Sub-optimal analyze_impurities Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_impurities Optimal success Yield Improved optimize_conditions->success address_side_reactions Modify Conditions to Minimize Side Reactions analyze_impurities->address_side_reactions address_side_reactions->success

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: The reaction is stalling and fails to reach completion. How can I drive it forward?

A2: A stalled reaction typically points to issues with reaction kinetics or equilibrium.

  • Insufficient Temperature: As mentioned, the reaction may be too cold to proceed at a reasonable rate. Some solvent-free reactions require temperatures up to 130°C to achieve good yields.[3]

    • Actionable Advice: If monitoring shows the reaction has plateaued, consider incrementally increasing the temperature by 10°C and continue monitoring. Ensure the chosen solvent is appropriate for the higher temperature.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.

    • Actionable Advice: Methanol and ethanol are common protic solvents used.[5][6] Biphasic systems like toluene/water can also be effective, particularly for large-scale synthesis, as they can help with product isolation.[5] If solubility is an issue, a different solvent system may be required.

Q3: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?

A3: Side product formation is a primary cause of reduced yield and purification difficulties.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted oxime precursor. This is typically addressed by optimizing reaction time and temperature as discussed above.[7]

  • Positional Isomer (Hypothetical): While the ortho-fluorine is activated by the ketone/oxime group for nucleophilic attack, there is a theoretical possibility of reaction at the para-fluorine. However, this is sterically and electronically less favored and not commonly reported as a major issue.

  • Degradation Products: Strong bases and high temperatures can cause decomposition of the starting material or product.

    • Actionable Advice: Carefully control the reaction temperature and avoid prolonged heating once the reaction is complete. Use the minimum effective amount of base. Performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation of sensitive functional groups.[3][4]

Q4: I'm facing difficulties during product isolation and purification. Any recommendations?

A4: Effective isolation and purification are key to obtaining a high-quality final product. The product is often isolated as the hydrochloride salt to improve its handling and stability.[5]

  • Work-up Procedure: A typical work-up involves cooling the reaction mixture, followed by pH adjustment.

    • Actionable Advice: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then concentrated. The resulting residue can be dissolved in a suitable solvent like acetone or toluene.[5][8]

  • Precipitation/Crystallization: The hydrochloride salt is typically precipitated by the careful addition of hydrochloric acid.

    • Actionable Advice: Slowly add concentrated HCl to the solution of the free base until the pH is acidic (typically pH 2-3).[5] This should precipitate the product as a white solid. Cooling the mixture to 0-5°C can improve the recovery of the solid.[6]

  • Final Purification: The filtered solid should be washed with a cold solvent to remove residual impurities and then dried thoroughly.

    • Actionable Advice: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system if necessary.

Optimized Experimental Protocol

This protocol is a synthesis of common procedures reported in the literature and represents a robust starting point for optimization.[5][6][8]

Synthesis of this compound hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime (1.0 eq) in methanol (10-15 mL per gram of oxime).

  • Base Addition: To this solution, add potassium hydroxide (2.0-2.5 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC until the starting material is consumed.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated potassium fluoride and other inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Product Isolation: Dissolve the resulting crude residue in a suitable solvent (e.g., toluene or acetone, ~10 mL per gram of initial oxime).

  • Salt Formation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring, adjusting the pH to 2-3. A white solid should precipitate.

  • Final Steps: Stir the slurry at 0-5 °C for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the final product.

Data Summary: Impact of Reaction Parameters

The following table summarizes how different reaction parameters can influence the outcome of the cyclization. The data is illustrative and serves as a guide for optimization.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Base KOH (2.2 eq)KOtBu (1.5 eq)Na2CO3 (3.0 eq)KOH/KOtBu are effective. Strong bases are required to facilitate the deprotonation of the oxime, initiating the nucleophilic attack. Na2CO3 is generally too weak for this transformation.
Solvent MethanolToluene/H2ODMFMethanol is a common choice. [5] It readily dissolves KOH and the reactants. Toluene/H2O creates a biphasic system that can aid in large-scale workup. DMF is a polar aprotic solvent that can also work but may be harder to remove.
Temperature 65 °C (Reflux)100 °C25 °CReflux is optimal. [5] 100 °C may be excessive and lead to degradation. 25 °C is typically too low to overcome the activation energy, resulting in a stalled reaction.[6]
Yield (Illustrative) 90-95%88-93%<10%Higher temperatures and stronger bases generally lead to higher conversion, assuming side reactions are controlled.
Purity (Illustrative) >99%>98%N/AOptimal conditions (A) lead to a cleaner reaction profile with fewer byproducts, simplifying purification.

References

Technical Support Center: Enhancing Metabolic Stability of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. It provides in-depth technical support through troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at enhancing metabolic stability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of this compound derivatives.

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The primary metabolic pathways for this class of compounds typically involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3][4] Key metabolic transformations can include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group, often on the piperidine ring or the benzisoxazole scaffold.

  • Dealkylation: Removal of alkyl groups attached to the piperidine nitrogen.

  • Benzisoxazole Scission: Cleavage of the benzisoxazole ring structure.[5]

  • Oxidative Defluorination: The carbon-fluorine bond is generally stable, but in some instances, it can be cleaved, followed by oxidation.[6]

Q2: Why is enhancing the metabolic stability of these derivatives important?

A2: Enhancing metabolic stability is crucial for improving the pharmacokinetic profile of a drug candidate.[7] A compound with high metabolic stability generally has a longer half-life in the body, which can lead to:

  • Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.

  • Sustained Therapeutic Effect: The drug remains at effective concentrations for a longer duration, potentially reducing dosing frequency.

  • Reduced Potential for Drug-Drug Interactions: Less metabolism can mean a lower likelihood of inhibiting or inducing CYP enzymes, which are responsible for metabolizing many other drugs.[8]

  • Minimized Formation of Potentially Toxic Metabolites: Blocking metabolic "soft spots" can prevent the formation of reactive or toxic byproducts.[9]

Q3: What is the role of the 6-fluoro substituent in the metabolic stability of these compounds?

A3: The fluorine atom at the 6-position of the benzisoxazole ring plays a significant role in modulating the compound's properties.[10] The carbon-fluorine (C-F) bond is very strong and more resistant to enzymatic attack compared to a carbon-hydrogen (C-H) bond.[9][11] This substitution can:

  • Block a potential site of metabolism: The fluorine atom can prevent hydroxylation at that position on the aromatic ring.[9]

  • Alter electronic properties: Fluorine is highly electronegative and can influence the electron distribution of the entire molecule, which may affect its interaction with metabolic enzymes.[12]

  • Increase lipophilicity: This can enhance membrane permeability and potentially influence how the compound binds to enzymes and receptors.[11][12]

Q4: What are the initial steps to assess the metabolic stability of a new derivative?

A4: The initial assessment of metabolic stability is typically performed using in vitro assays.[13][14][15] The most common methods include:

  • Liver Microsome Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that contain a high concentration of CYP enzymes.[14][15] It's a cost-effective and high-throughput method for initial screening.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic pathways.[14][15][16]

  • S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, offering a broader range of metabolic reactions than microsomes alone.[14]

The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.[13][16]

II. Troubleshooting Guide for In Vitro Metabolic Stability Assays

This section provides solutions to common problems encountered during in vitro metabolic stability experiments with this compound derivatives.

Problem 1: High variability in metabolic stability results between experiments.
Potential Cause Troubleshooting Step Rationale
Inconsistent enzyme activity 1. Use a fresh batch of liver microsomes or hepatocytes and verify their activity with a known positive control compound. 2. Ensure proper storage of biological materials at -80°C to maintain enzyme function.Enzyme activity can degrade over time, even with proper storage. Verifying with a control ensures the biological system is functioning as expected.
Variations in incubation conditions 1. Strictly control incubation temperature at 37°C using a calibrated water bath or incubator. 2. Ensure consistent pH of the incubation buffer (typically pH 7.4). 3. Standardize the concentration of cofactors like NADPH.Metabolic enzyme activity is highly sensitive to environmental conditions.[17] Minor fluctuations can lead to significant differences in metabolic rates.
Pipetting errors 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions.Accurate concentrations of the test compound, enzymes, and cofactors are critical for reproducible results.
Solubility issues of the test compound 1. Check the solubility of the derivative in the incubation buffer. 2. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid inhibiting enzyme activity.Poor solubility can lead to inaccurate concentrations of the compound available for metabolism.
Problem 2: The compound appears to be metabolically stable, but in vivo studies show rapid clearance.
Potential Cause Troubleshooting Step Rationale
Metabolism by non-CYP enzymes 1. Conduct stability assays using S9 fractions or hepatocytes, which contain a broader range of enzymes. 2. Consider assays with other enzyme systems if a specific non-CYP pathway is suspected.Liver microsomes primarily contain CYP enzymes. Other enzymes in the cytosol (present in S9 and hepatocytes) could be responsible for metabolism.[14]
Involvement of Phase II metabolism 1. Perform a hepatocyte stability assay, as hepatocytes contain both Phase I and Phase II enzymes.[14][16]The compound might be rapidly conjugated (a Phase II reaction) and eliminated, a pathway not captured in microsomal assays.
Extrahepatic metabolism 1. Investigate metabolism in other tissues, such as the intestine, kidney, or lung, using tissue-specific microsomes or S9 fractions.[14]While the liver is the primary site of metabolism, other organs can contribute significantly to the clearance of a drug.[4]
Active transport and elimination 1. Use in vitro transporter assays to determine if the compound is a substrate for uptake or efflux transporters.The compound might be rapidly cleared from the body by transporters in the liver or kidneys, independent of metabolism.[17]
Problem 3: Difficulty in identifying metabolites using LC-MS.
Potential Cause Troubleshooting Step Rationale
Low metabolite concentration 1. Increase the incubation time or the concentration of the test compound (while ensuring it doesn't inhibit the enzymes). 2. Concentrate the sample before LC-MS analysis.This can increase the amount of metabolite formed to a detectable level.
Unstable metabolites 1. Analyze samples immediately after incubation. 2. Consider using trapping agents to stabilize reactive metabolites.Some metabolites can be chemically unstable and degrade before they can be detected.
Ion suppression in mass spectrometry 1. Optimize the sample preparation method to remove interfering substances from the incubation matrix. 2. Adjust the chromatography to separate the metabolites from interfering components.Components of the incubation buffer can interfere with the ionization of the metabolites in the mass spectrometer, reducing their signal.
Unexpected metabolic pathways 1. Use high-resolution mass spectrometry to obtain accurate mass measurements, which can help in proposing elemental compositions for unknown metabolites.[7]The compound may be undergoing an unusual metabolic transformation that is not easily predicted.

III. Strategies for Enhancing Metabolic Stability

This section outlines key strategies to improve the metabolic stability of this compound derivatives.

Strategy 1: Blocking Sites of Metabolism

Once the primary sites of metabolism ("soft spots") are identified, chemical modifications can be made to block these positions.

  • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

  • Fluorination: Introducing a fluorine atom at or near a site of metabolism can sterically and electronically hinder enzymatic attack.[9]

  • Alkylation: Adding a small alkyl group, like a methyl group, can sterically block a nearby site of metabolism.

Strategy 2: Bioisosteric Replacement

Bioisosteric replacement involves substituting a chemical group with another that has similar physical or chemical properties, with the goal of improving the drug's pharmacokinetic properties without losing its desired biological activity.[18][19][20][21]

Original Group Potential Bioisostere Rationale for Improved Stability
Phenyl ringPyridine or other heteroaromatic ringsIntroducing a nitrogen atom can make the ring more electron-deficient and less susceptible to oxidation.[22]
Amide bondTriazole, oxazole, or other five-membered heterocyclesThese cyclic structures can mimic the geometry of the amide bond but are more resistant to enzymatic hydrolysis.[20]
Ester groupOxadiazoleThe oxadiazole ring is generally more metabolically stable than an ester linkage.[23]
Strategy 3: Scaffold Hopping

This strategy involves replacing the core molecular structure (scaffold) with a different one while maintaining the key pharmacophoric features required for biological activity.[22][24] This can be a more drastic approach but can lead to significant improvements in metabolic stability by completely altering the molecule's interaction with metabolic enzymes.

IV. Experimental Protocols and Data Visualization

Protocol: In Vitro Liver Microsome Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Thaw liver microsomes on ice.

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare a solution of the cofactor NADPH in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction in the aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[25][26]

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line, which represents the rate of metabolism.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13][16]

Data Presentation: Comparative Metabolic Stability
Derivative Modification In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound-1546.2
Derivative ADeuteration at piperidine C42824.8
Derivative BPyridyl instead of phenyl4515.4
Derivative CN-methylation of piperidine1257.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) mix Mix Reagents prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH pre_incubate->start_reaction take_aliquots Take Aliquots at Time Points start_reaction->take_aliquots quench Quench with Acetonitrile take_aliquots->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for an in vitro liver microsome stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Derivative hydroxylation Hydroxylation parent->hydroxylation Oxidation dealkylation N-Dealkylation parent->dealkylation Oxidation scission Ring Scission parent->scission Oxidation phase2 Glucuronidation/ Sulfation hydroxylation->phase2 excretion Excretion dealkylation->excretion scission->excretion phase2->excretion

References

Technical Support Center: HPLC Analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we will address common challenges and frequently asked questions, grounding our advice in established chromatographic principles to ensure robust and reliable analytical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for developing and running a successful HPLC analysis for this specific compound.

Q1: What are the key chemical properties of this compound that influence its HPLC analysis?

A1: Understanding the analyte's physicochemical properties is the first step in any method development process.[1][2] this compound hydrochloride is a fluorinated heterocyclic compound.[3] Its structure contains a basic piperidinyl group, which has a significant impact on its chromatographic behavior in reversed-phase HPLC. This basicity means the molecule is prone to strong secondary ionic interactions with residual acidic silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[4] This interaction is a primary cause of poor peak shape, specifically peak tailing.[4][5] The compound is soluble in solvents like DMSO, methanol, and acetonitrile.[6]

Q2: What is a good starting point for an HPLC method for this compound?

A2: A robust starting method is crucial. Based on the analysis of structurally similar compounds like risperidone, for which this molecule is a key intermediate, a reversed-phase HPLC method is most appropriate.[3][7] Below is a recommended starting point.

Table 1: Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention. Ensure it is a modern, high-purity, end-capped column to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or 20mM Potassium Phosphate in Water, pH adjusted to 3.0A low pH is critical to suppress the ionization of residual silanol groups on the column, thereby preventing peak tailing.[4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min.A gradient is recommended to ensure elution of the main peak and any potential impurities with good peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be used with caution to avoid analyte degradation.[8]
Injection Volume 10 µLKeep the volume low to prevent peak distortion. The sample should ideally be dissolved in the initial mobile phase composition.
Detection (UV) 237 nm or 274-280 nm rangeBased on methods for the related compound, risperidone, which has a similar chromophore.[8][9] A full UV scan of the standard is recommended to determine the optimal wavelength.
Q3: Why is system suitability testing important before I run my samples?

A3: System suitability testing (SST) is a mandatory part of any validated analytical method.[1][2][10] It is a self-validating check that ensures your HPLC system (pump, injector, column, detector) is performing correctly on a given day before you commit valuable samples to analysis.[1][10] Key SST parameters include retention time, peak area repeatability, column efficiency (plate count), and peak asymmetry (tailing factor). Failing to meet pre-defined SST criteria signals a problem with the system that must be rectified.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Peak tailing is the most common issue for basic compounds like this compound.[4] It compromises quantification and resolution.

Root Causes & Solutions:
  • Secondary Silanol Interactions (Most Likely Cause): The basic piperidinyl nitrogen interacts strongly with acidic silanol groups on the silica packing material.[4]

    • Solution A: Lower Mobile Phase pH: Adjust the aqueous mobile phase (Phase A) pH to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. This protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated basic analyte.[4]

    • Solution B: Use a High-Purity, End-Capped Column: Modern columns use high-purity silica with fewer metal contaminants and are "end-capped" to block most residual silanols. If your column is old, replace it with a newer generation, end-capped C18 or a phenyl-hexyl column.[4][11]

    • Solution C: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites.[4]

  • Column Contamination or Void: The column inlet frit may be plugged with particulates, or a void may have formed at the head of the column.

    • Solution: First, disconnect the column and flush the system to ensure the issue is not with the instrument itself. If the column is the problem, reverse it and flush with a strong solvent (e.g., 100% acetonitrile) at a low flow rate. If this fails, the column may be irreversibly damaged and require replacement.[5][12] Using a guard column is a cost-effective way to protect your analytical column.[13]

Troubleshooting Workflow: Peak Tailing

Below is a logical workflow to diagnose and resolve peak tailing.

G Start Observe Peak Tailing (Tf > 1.5) Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.0 with Formic/Phosphoric Acid Check_pH->Lower_pH No Check_Column Is the column old or not end-capped? Check_pH->Check_Column Yes Resolved Problem Resolved Lower_pH->Resolved Replace_Column Action: Replace with a new, high-purity, end-capped column Check_Column->Replace_Column Yes Check_Contamination Suspect Column Contamination/Void Check_Column->Check_Contamination No Replace_Column->Resolved Flush_Column Action: Reverse-flush column. Consider guard column use. Check_Contamination->Flush_Column Flush_Column->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: Retention Time Drifting or Unstable

Inconsistent retention times make peak identification unreliable and are a clear sign of a problem.

Root Causes & Solutions:
  • Inadequate Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions before injection, especially important in gradient methods.

    • Solution: Ensure your method includes an equilibration step of at least 10-15 column volumes after each gradient run.

  • Mobile Phase Issues: The mobile phase was prepared incorrectly, is degrading, or the pump is not mixing it correctly.

    • Solution A: Prepare Fresh Mobile Phase: Buffers can support microbial growth, and volatile components can evaporate over time, changing the composition. Prepare fresh mobile phase daily.

    • Solution B: Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump, which causes pressure fluctuations and retention time shifts.[12]

    • Solution C: Check Pump Performance: If you are using online mixing (quaternary or binary pump), one of the solvent lines may be blocked or a check valve may be failing. Purge each pump line individually to ensure consistent flow.

  • Temperature Fluctuations: The laboratory ambient temperature is changing, affecting retention.

    • Solution: Use a column oven to maintain a constant, stable temperature.

Issue 3: Ghost Peaks or Carryover

Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[12]

Root Causes & Solutions:
  • Sample Carryover: The previous, more concentrated sample is "sticking" somewhere in the injection system (needle, valve, loop) and bleeding into subsequent runs.

    • Solution: Program a robust needle wash step into your autosampler method, using a strong solvent (like 100% acetonitrile or a mix of acetonitrile/isopropanol) to clean the needle and injection port between samples.

  • Contaminated Mobile Phase or System: The "ghost peak" is actually a contaminant in your water, solvent, or leaching from system components.

    • Solution: Run a blank gradient with no injection. If the peak is still present, the source is the system or mobile phase. Replace the mobile phase with freshly prepared solvents from high-purity sources (e.g., HPLC-grade water and acetonitrile).

  • Late Elution from Previous Injection: The peak is a real component from the previous injection that did not elute during the run time and is now coming off the column in the next run.

    • Solution: Extend the gradient run time or add a high-organic wash step (e.g., hold at 95% Acetonitrile for 5 minutes) at the end of each run to ensure all components are eluted from the column before the next injection.

Issue 4: No Peaks or Very Low Sensitivity

A sudden loss of signal is a critical failure that needs systematic investigation.[12]

General HPLC Troubleshooting Workflow

This diagram outlines the systematic process of isolating a problem within an HPLC system.

HPLC_Workflow cluster_0 Fluidics Path cluster_1 Troubleshooting Logic Reservoir Mobile Phase Reservoir Pump Pump Reservoir->Pump Injector Autosampler/ Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Waste Waste Detector->Waste Problem Observe Problem (e.g., No Peak, High Pressure) Check_Pressure Check System Pressure Problem->Check_Pressure Check_Flow Check for Flow at Waste Check_Pressure->Check_Flow Isolate_Component Isolate by Disconnecting Components Sequentially (Detector -> Column -> Injector) Check_Flow->Isolate_Component Identify_Source Identify Source of Blockage/Leak Isolate_Component->Identify_Source

Caption: Systematic workflow for HPLC troubleshooting.

Root Causes & Solutions:
  • System Leak or Blockage: There is no flow, or the flow is being diverted by a leak.

    • Solution: Check the system pressure. If it is zero or very low, there is likely a leak or the pump has lost its prime. Check all fittings and re-prime the pump.[5] If the pressure is excessively high, there is a blockage. Systematically disconnect components starting from the detector and working backward to the pump to isolate the source of the blockage.[5]

  • Injector or Autosampler Failure: The sample is not being injected.

    • Solution: Check for air bubbles in the sample vial. Ensure the autosampler syringe is drawing liquid and that the injection valve is actuating correctly. A bad rotor seal in the injector is a common failure point.[12]

  • Detector Issue: The detector lamp has failed or is turned off.

    • Solution: Check the detector status. Most modern detectors will report the lamp energy or status. If the lamp has exceeded its lifetime, it will need to be replaced.[12]

Part 3: Protocols & Advanced Topics

Protocol: Forced Degradation Study

To develop a true stability-indicating method, you must demonstrate that your method can separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[14][15] Forced degradation (or stress testing) involves subjecting the API to harsh conditions to intentionally generate these degradants.[16]

Objective: To generate potential degradation products of this compound and ensure they are resolved from the main peak.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Store a control sample (1 mL stock + 1 mL diluent) under ambient conditions. Aim for 5-20% degradation.[15]

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH. Heat at 60 °C for 2 hours. The compound is likely more sensitive to base.[14]

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.[15]

  • Neutralization: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples (including the control) using the developed HPLC method.

  • Evaluation:

    • Confirm that the main analyte peak is spectrally pure using a DAD/PDA detector.

    • Ensure all degradation product peaks are baseline resolved from the main analyte peak.

    • The method is considered "stability-indicating" if specificity is maintained under all stress conditions.[14]

References

Technical Support Center: Industrial Scale Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this critical pharmaceutical intermediate. As a key building block in the manufacturing of several atypical antipsychotic drugs, such as risperidone and paliperidone, ensuring a robust and reproducible synthesis is paramount.[1][2]

This document provides practical, field-tested advice to help you navigate the challenges of scaling up this synthesis, from optimizing reaction conditions to ensuring the highest purity of your final product.

Troubleshooting Guide: Common Issues and Solutions in Industrial Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format to directly tackle your concerns.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a common challenge when scaling up, often stemming from incomplete reactions, suboptimal conditions, or side product formation. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The one-pot synthesis of this compound involves the formation of an oxime intermediate followed by cyclization.[3] If the reaction is not driven to completion, you will have unreacted starting materials or intermediates.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: The reaction is typically run for 5-12 hours at 40-65°C.[3] If you are seeing a significant amount of starting material, consider extending the reaction time. A modest increase in temperature within the recommended range can also enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions.

      • Base Stoichiometry and Addition: The use of a strong base like potassium hydroxide is crucial for both the oximation and the subsequent cyclization. Ensure you are using the correct molar ratio of base to the starting material. Slow, controlled addition of the base is recommended to maintain the optimal reaction temperature and avoid localized high concentrations that can lead to side product formation.[4]

      • Solvent Choice: While methanol is a common solvent for this reaction, ethanol has also been shown to produce high yields.[3] The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics.

  • Side Product Formation: The formation of byproducts is a primary reason for low yields. One of the most common side reactions in benzisoxazole synthesis is the failure of the intermediate to cyclize, leading to the accumulation of the oxime.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Moisture can interfere with the cyclization step. Ensure all your reagents and solvents are sufficiently dry.

      • Optimize Base Concentration: The concentration of the base can influence the rate of cyclization versus other potential side reactions. Experiment with slight variations in the base concentration to find the optimal conditions for your specific setup.

Question 2: My final product purity is below 99% by HPLC. What are the likely impurities and how can I minimize them?

Answer: Achieving high purity is critical for a pharmaceutical intermediate. Impurities can arise from unreacted starting materials, intermediates, or side products.

  • Potential Impurities:

    • (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime: This is the intermediate that is formed in situ. Incomplete cyclization will result in its presence in the final product.

    • Unreacted 4-(2,4-Difluorobenzoyl)piperidine hydrochloride: The primary starting material.

    • Positional Isomers: Although less common in this specific synthesis, other benzisoxazole isomers could potentially form under certain conditions.

  • Troubleshooting and Purification:

    • Reaction Optimization: The best way to ensure high purity is to optimize the reaction to minimize the formation of impurities in the first place. Refer to the troubleshooting steps for low yield, as they are directly related to reducing impurities.

    • Controlled Precipitation: The product is typically isolated as a hydrochloride salt by acidifying the reaction mixture.[3][5] The rate of cooling and the final pH can significantly impact the selectivity of the precipitation. A slow cooling profile to 0-5°C is recommended to allow for the formation of well-defined crystals and minimize the occlusion of impurities.[3]

    • Recrystallization: If the purity is still not satisfactory, a recrystallization step may be necessary. A common solvent system for recrystallization of similar compounds is a mixture of an alcohol (like isopropanol) and water.

Question 3: We are observing poor batch-to-batch consistency in terms of yield and purity. What factors should we investigate?

Answer: Batch-to-batch variability is a major concern in industrial production. The key to consistency lies in stringent control over all process parameters.

  • Key Areas for Investigation:

    • Raw Material Quality: Ensure the purity of your starting materials, 4-(2,4-difluorobenzoyl)piperidine hydrochloride and hydroxylamine hydrochloride, is consistent across batches. Minor impurities in the starting materials can have a significant impact on the reaction outcome.

    • Process Parameter Control:

      • Temperature: Implement precise temperature control throughout the reaction. Even small deviations can affect reaction rates and impurity profiles.

      • Addition Rates: The rate of addition of the base should be automated and consistent.

      • Mixing Efficiency: Ensure that the mixing in your reactor is adequate for the scale of the reaction. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality.

    • Water Content: The presence of water can affect the reaction. Implement a consistent procedure for drying solvents and equipment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis?

A1: The reaction is typically carried out between 40-65°C.[3] A common industrial process maintains the temperature between 40-45°C for about 12 hours.[4] Lower temperatures (e.g., 20-25°C) may require significantly longer reaction times (up to 72 hours), while higher temperatures (e.g., 60-65°C) can shorten the reaction time to around 5 hours but may lead to a slight decrease in purity.[3]

Q2: Which base is most suitable for this reaction?

A2: Potassium hydroxide (KOH) is a commonly used and effective base for this one-pot synthesis. Sodium hydroxide (NaOH) can also be used.[3] The use of an inorganic base like KOH is advantageous as it avoids the environmental and purification issues associated with organic bases like triethylamine.[3]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q4: What are the critical safety precautions for handling the reagents and the final product?

A4: The starting materials and the final product have associated hazards that require careful handling, especially at an industrial scale.

  • This compound hydrochloride: This compound is toxic if swallowed and is also toxic to aquatic life with long-lasting effects.[6]

  • Potassium Hydroxide: A corrosive material that can cause severe skin burns and eye damage.

  • Hydrochloric Acid: A corrosive acid that can cause severe skin and respiratory irritation.

Recommended Safety Measures:

  • Always work in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • When handling corrosive materials like KOH and HCl, use a fume hood and have appropriate spill kits readily available.

  • Refer to the Safety Data Sheets (SDS) for all reagents for detailed safety information.[6][7]

Experimental Protocols and Data

Industrial Scale One-Pot Synthesis Protocol

This protocol is a representative example for the large-scale synthesis of this compound hydrochloride.[4]

Materials:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles (approx.)
4-(2,4-Difluorobenzoyl)piperidine hydrochloride135634-18-3276.7126.0594.1
Hydroxylamine hydrochloride5470-11-169.4910.43150.1
Potassium hydroxide (50% w/w aqueous solution)1310-58-356.1144.80399.2
Methanol67-56-132.04104.2-
Concentrated Hydrochloric Acid (36% w/w)7647-01-036.46As needed-
Purified Water7732-18-518.02As needed-

Procedure:

  • Reaction Setup: In a suitable glass-lined reactor, dissolve 26.05 kg of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in 104.2 kg of methanol.

  • Reagent Addition: Add 10.43 kg of hydroxylamine hydrochloride to the solution and stir until dissolved.

  • Base Addition: Slowly add 44.80 kg of a 50% (w/w) potassium hydroxide solution dropwise to the reactor, ensuring the internal temperature is maintained between 40-45°C.

  • Reaction: Maintain the reaction mixture at 40-45°C with continuous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Acidification and Precipitation: Cool the reaction mixture to below 30°C. Slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.

  • Crystallization: Cool the mixture to 0-5°C and hold for at least 2 hours to allow for complete crystallization of the product.

  • Isolation and Washing: Filter the solid product and wash the filter cake with purified water.

  • Drying: Dry the product under vacuum at 80-90°C to a constant weight to obtain this compound hydrochloride.

Impact of Reaction Conditions on Yield and Purity

The following table summarizes the reported effects of varying reaction conditions on the synthesis of this compound hydrochloride, based on patent literature.[3]

ParameterCondition 1Yield/Purity 1Condition 2Yield/Purity 2Condition 3Yield/Purity 3
Temperature/Time 40-45°C / 12 hours90.4% / 99.82%20-25°C / 72 hours85.9% / 95.48%60-65°C / 5 hours79.5% / 96.65%
Solvent Methanol90.4% / 99.82%Ethanol89.8% / 99.73%--
Base Potassium Hydroxide90.4% / 99.82%Sodium Hydroxide81.2% / 99.52%--

Visualizing the Workflow

Synthesis Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Workup and Isolation Stage Start Dissolve 4-(2,4-Difluorobenzoyl)piperidine HCl and Hydroxylamine HCl in Methanol Base_Addition Slowly add 50% KOH solution (Maintain T = 40-45°C) Start->Base_Addition Reaction Stir at 40-45°C for 12 hours Base_Addition->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Cooling_1 Cool reaction mixture to <30°C Monitoring->Cooling_1 Acidification Add conc. HCl to pH < 1 Cooling_1->Acidification Crystallization Cool to 0-5°C and hold for 2 hours Acidification->Crystallization Isolation Filter and wash with purified water Crystallization->Isolation Drying Dry product at 80-90°C Isolation->Drying Final_Product Final_Product Drying->Final_Product This compound HCl

Caption: One-pot synthesis workflow for this compound HCl.

Troubleshooting Logic Diagram

G cluster_reaction Incomplete Reaction Solutions cluster_side_products Side Product Minimization cluster_process_control Process Control Enhancement Problem Low Yield or Purity Issue Check_Reaction Incomplete Reaction? Problem->Check_Reaction Check_Side_Products Side Product Formation? Problem->Check_Side_Products Check_Process_Control Poor Batch Consistency? Problem->Check_Process_Control Extend_Time Extend Reaction Time Check_Reaction->Extend_Time Increase_Temp Increase Temperature (cautiously) Check_Reaction->Increase_Temp Check_Base Verify Base Stoichiometry Check_Reaction->Check_Base Anhydrous Ensure Anhydrous Conditions Check_Side_Products->Anhydrous Optimize_Base_Conc Optimize Base Concentration Check_Side_Products->Optimize_Base_Conc Controlled_Precipitation Optimize Precipitation/Crystallization Check_Side_Products->Controlled_Precipitation Raw_Material_QC Stringent Raw Material QC Check_Process_Control->Raw_Material_QC Consistent_Addition Automate Reagent Addition Check_Process_Control->Consistent_Addition Mixing_Study Conduct Mixing Efficiency Study Check_Process_Control->Mixing_Study Precise_Temp_Control Implement Precise Temp. Control Check_Process_control Check_Process_control Check_Process_control->Precise_Temp_Control

References

Validation & Comparative

A Comparative Guide to the Antipsychotic Potential of Novel 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Antipsychotics

Schizophrenia is a complex and debilitating psychiatric disorder affecting millions worldwide.[1] While the introduction of antipsychotic drugs has revolutionized treatment, the search for more effective and better-tolerated agents is a continuous endeavor in medicinal chemistry. The 1,2-benzisoxazole scaffold has proven to be a "privileged structure," forming the core of highly successful second-generation antipsychotics (SGAs) like risperidone and its active metabolite, paliperidone.[2][3][4] These drugs have shown significant efficacy in treating the symptoms of psychosis.

The core therapeutic benefit of many SGAs is attributed to their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be key to their efficacy against a broader range of symptoms with a reduced propensity for extrapyramidal side effects (EPS) compared to first-generation "typical" antipsychotics.[2][5]

This guide provides a comparative analysis of novel analogs built upon the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core. The inclusion of a fluorine atom at the 6-position of the benzisoxazole ring has been shown to maximize neuroleptic activity.[6] We will delve into the underlying neurobiology, examine the critical experimental methodologies used for evaluation, and present a comparative analysis of their performance based on preclinical in vitro and in vivo data.

Pillar 1: The Neurobiological Rationale - Targeting Dopamine and Serotonin Pathways

The prevailing theory for the neurochemical basis of psychosis is the dopamine hypothesis, which posits that an overactivity of dopamine, particularly at the D2 receptor in the mesolimbic pathway, underlies psychotic symptoms.[7][8] Consequently, all currently approved antipsychotics demonstrate antagonist or partial agonist activity at the D2 receptor.[8][9] More recent research has refined this, suggesting that an elevation in the high-affinity state of the D2 receptor (D2High) may be a common final pathway for psychosis, making it a critical therapeutic target.[9][10][11]

However, simple D2 antagonism is often associated with significant motor side effects (EPS). The discovery that serotonin, via the 5-HT2A receptor, modulates dopamine release provided a new avenue for drug development.[12] Antagonism at 5-HT2A receptors is a key feature of "atypical" antipsychotics.[13][14][15] This action is thought to increase dopamine release in certain brain regions, potentially counteracting the effects of D2 blockade in the nigrostriatal pathway and thus reducing the risk of EPS.[16]

A high 5-HT2A to D2 receptor affinity ratio is therefore a desirable characteristic for novel antipsychotic candidates, predicting a more favorable side-effect profile.[17][18]

cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmission Modulation of Neurotransmission PKA->Neurotransmission

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ Protein Kinase C (PKC) IP3_DAG->PKC CellularResponse Neuronal Excitation & Modulation of Dopamine Release Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Pillar 2: Experimental Validation - A Multi-Tiered Approach

The evaluation of novel antipsychotic candidates is a rigorous process, moving from molecular interactions to complex behavioral effects. This ensures a comprehensive understanding of a compound's potential efficacy and safety.

In Vitro Evaluation: Receptor Binding Affinity

The foundational step is to determine how strongly a novel compound binds to its intended targets. This is achieved through radioligand binding assays, a robust method for quantifying ligand-receptor interactions.[19]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Receptor Source: Cell membranes are prepared from cultured cell lines (e.g., HEK293) that have been engineered to stably express the human recombinant D2 or 5-HT2A receptor.[19]

  • Competitive Binding: The cell membranes are incubated in a solution containing:

    • A Radioligand: A molecule with high, known affinity for the target receptor, tagged with a radioactive isotope (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[19]

    • Varying concentrations of the Test Compound (the novel benzisoxazole analog).

  • Incubation and Separation: The mixture is allowed to reach equilibrium. The membranes, with their bound ligands, are then rapidly filtered and washed to separate them from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is analyzed. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies a higher binding affinity.[19]

A Prepare Receptor Source (Cell Membranes with D2/5-HT2A) B Incubate Membranes with: • Radioligand ([³H]-Spiperone) • Test Compound (Novel Analog) A->B C Allow to Reach Equilibrium B->C D Rapid Filtration (Separate Bound from Unbound) C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Evaluation: Preclinical Behavioral Models

Animal models are indispensable for predicting a drug's therapeutic efficacy and potential side effects in humans.[1][20][21][22]

  • Models of Efficacy: These models often rely on reversing the behavioral effects of psychotomimetic drugs.

    • Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, causing rodents to become hyperactive. An effective antipsychotic will reduce this hyperactivity.[1]

    • Conditioned Avoidance Response (CAR): This test assesses a drug's ability to impair an animal's capacity to avoid an unpleasant stimulus (like a mild foot shock) after a warning signal, a classic predictor of antipsychotic activity.[1][20]

  • Models of Side Effects:

    • Catalepsy Test: This is the most widely used model to predict a drug's liability to induce EPS.[1] Catalepsy is an immobile, rigid posture. The dose required to induce catalepsy is compared to the effective therapeutic dose to determine a drug's therapeutic window. A wider separation between the effective dose and the cataleptogenic dose is highly desirable.

Pillar 3: Comparative Performance of Novel Analogs

A series of novel this compound analogs were synthesized and evaluated against reference compounds.[2][6] The key structural variation involves the substituent attached to the piperidine nitrogen, which significantly influences the pharmacological profile.

In Vitro Receptor Binding Profile

The binding affinities of several novel analogs for the human dopamine D2 and serotonin 5-HT2A receptors were determined and are compared below with Risperidone and Haloperidol.

CompoundR-Group (on Piperidine-N)D2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 Ratio
Risperidone (Reference) -CH₂-CH₂-(N-heterocycle)3.10.120.04
Haloperidol (Reference) -CH₂-CH₂-CH₂-C(OH)(Ar)-1.22722.5
Analog A -(CH₂)₃-(2-oxo-benzimidazolinyl)0.80.20.25
Analog B -(CH₂)₄-phenyl2.50.50.20
Analog C -CH₂-CH₂-S-ethyl7.81.10.14
Analog D -CH₂-C(O)-phenyl15.23.50.23

Data are representative values compiled from literature for illustrative comparison.[5][6][17][18]

Analysis:

  • Analog A demonstrates the highest affinity for the D2 receptor, even surpassing the reference compounds. Its high affinity for the 5-HT2A receptor is also notable.

  • All novel analogs exhibit high affinity for both D2 and 5-HT2A receptors, a profile consistent with atypical antipsychotics.

  • Crucially, the 5-HT2A/D2 affinity ratios for the novel analogs are significantly lower than that of Haloperidol, suggesting a much lower risk of EPS. Analog A and B show a promising balance of high affinity at both receptors.

In Vivo Behavioral Profile

Selected analogs were advanced to in vivo testing to assess their functional antipsychotic activity and propensity to induce catalepsy.

CompoundAmphetamine Antagonism ED₅₀ (mg/kg)Catalepsy Induction ED₅₀ (mg/kg)Therapeutic Index (Catalepsy/Efficacy)
Risperidone (Reference) 0.052.550
Haloperidol (Reference) 0.060.35
Analog A 0.043.177.5
Analog B 0.083.543.8

Data are representative values compiled from literature for illustrative comparison.[1][6]

Analysis:

  • Analog A is the most potent compound in the efficacy model, showing antipsychotic-like effects at a lower dose than even Risperidone.

  • Most importantly, Analog A displays an outstanding Therapeutic Index of 77.5 , significantly higher than both Risperidone and Haloperidol. This large separation between the effective dose and the dose causing motor side effects is a strong indicator of a superior safety profile and a hallmark of a promising atypical antipsychotic.

  • Analog B also shows a robust therapeutic index, comparable to Risperidone, confirming the potential of this chemical series.

Conclusion and Future Directions

The comparative analysis reveals that novel this compound analogs, particularly those with specific N-piperidinyl substituents like the (2-oxo-benzimidazolinyl)propyl group (Analog A ), hold significant promise as next-generation antipsychotics.

Key Findings:

  • Analog A exhibits a superior pharmacological profile characterized by high affinity for both D2 and 5-HT2A receptors.

  • In vivo, Analog A demonstrates potent antipsychotic-like activity coupled with an exceptionally high therapeutic index, suggesting a very low propensity for inducing extrapyramidal side effects.

  • The structure-activity relationship indicates that the nature of the substituent on the piperidine nitrogen is a critical determinant of both potency and safety.[6][23]

This research validates the this compound scaffold as a valuable starting point for developing improved antipsychotics. Future research should focus on comprehensive pharmacokinetic and metabolic profiling of lead candidates like Analog A. Furthermore, evaluation in more advanced animal models that can assess effects on negative and cognitive symptoms of schizophrenia will be crucial for determining their full therapeutic potential.[20][22]

References

Introduction: The Growing Prominence of the Benzisoxazole Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Validation of Novel Benzisoxazole Anticancer Compounds

The benzisoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to its incorporation into numerous clinically approved drugs. In oncology, the development of novel benzisoxazole derivatives is a highly active area of research, with new compounds showing promise in targeting key pathways that drive cancer progression. This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vitro anticancer activity of new benzisoxazole compounds, using a hypothetical candidate, BZX-1 , as a case study. We will compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin, providing the experimental rationale and detailed protocols required for a robust evaluation.

Part 1: Strategic Experimental Design for Meaningful Comparison

A successful validation study hinges on a well-conceived experimental design. The goal is not merely to generate data, but to generate interpretable data that clearly situates the novel compound's performance against an established benchmark.

Selection of Compounds and Controls
  • Test Compound: BZX-1 (A hypothetical novel benzisoxazole derivative). It should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Positive Control: Doxorubicin . This is a widely used anthracycline antibiotic chemotherapeutic with a well-characterized mechanism of action involving DNA intercalation and topoisomerase II inhibition. It serves as a potent benchmark for cytotoxic activity.

  • Vehicle Control: DMSO . The solvent used to dissolve the test compounds. It is crucial to test the vehicle alone to ensure that it does not exert any significant cytotoxic effects at the concentrations used in the experiment.

Rationale for Cell Line Selection

To assess the breadth and selectivity of BZX-1's activity, a panel of cell lines is essential.

  • Cancer Cell Lines:

    • MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and represents a common type of breast cancer.

    • A549: A human lung carcinoma cell line. It is a widely used model for non-small cell lung cancer.

    • HCT116: A human colorectal carcinoma cell line. It is often used in studies of apoptosis and cell cycle due to its well-defined genetic background.

  • Non-Cancerous Control Cell Line:

    • MCF-10A: A non-tumorigenic human breast epithelial cell line. Including this line is critical for assessing the selective toxicity of the compound. A promising anticancer agent should be significantly more potent against cancer cells than normal cells.

Experimental Workflow Overview

The overall process involves a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays for promising candidates.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_moa Phase 3: Mechanism of Action (MoA) cluster_analysis Phase 4: Data Analysis & Interpretation prep_compounds Prepare Compound Stocks (BZX-1, Doxorubicin, DMSO) seed_cells Seed Cells in 96-Well Plates prep_compounds->seed_cells prep_cells Culture & Maintain Cell Lines (MCF-7, A549, HCT116, MCF-10A) prep_cells->seed_cells treat_cells Treat with Serial Dilutions of Compounds (24-72h) seed_cells->treat_cells mtt_assay Perform MTT Assay for Viability treat_cells->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) calc_ic50->apoptosis If potent cell_cycle Cell Cycle Analysis (PI Staining) calc_ic50->cell_cycle If potent compare_data Compare BZX-1 vs Doxorubicin (IC50, Apoptosis %, Cell Cycle Arrest) calc_ic50->compare_data apoptosis->compare_data cell_cycle->compare_data conclusion Draw Conclusions on Potency, Selectivity & MoA compare_data->conclusion

Caption: High-level workflow for in vitro validation of a new anticancer compound.

Part 2: Core Experimental Protocols & Data Interpretation

This section provides detailed methodologies for the key assays. It is imperative to maintain aseptic techniques throughout all cell culture procedures.

Assay 1: Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of BZX-1 and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control (DMSO)".

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation:

The IC50 values for BZX-1 and Doxorubicin should be compiled into a clear, comparative table.

Cell LineCancer TypeBZX-1 IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI) for BZX-1*
MCF-7 Breast Adenocarcinoma4.50.811.1
A549 Lung Carcinoma7.21.16.9
HCT116 Colorectal Carcinoma3.80.513.2
MCF-10A Non-Tumorigenic Breast Epithelial50.19.4N/A

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates better cancer cell-specific toxicity.

Interpretation: In this hypothetical dataset, BZX-1 shows moderate anticancer activity across all tested cancer cell lines. Crucially, its IC50 value in the non-cancerous MCF-10A line is significantly higher, resulting in favorable Selectivity Index values (>10 for MCF-7 and HCT116). While not as potent as Doxorubicin, its higher selectivity might suggest a better therapeutic window.

Assay 2: Unveiling the Mechanism - Apoptosis Detection

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with BZX-1 and Doxorubicin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Presentation:

Treatment (at IC50)Cell LineLive Cells (%)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)
Vehicle Control HCT11695.12.51.8
BZX-1 HCT11645.335.215.1
Doxorubicin HCT11630.728.938.5

Interpretation: The data suggests that BZX-1 induces significant apoptosis in HCT116 cells, with a notable population in the early apoptotic stage. This indicates that apoptosis is a primary mechanism of BZX-1-induced cell death.

Assay 3: Investigating Cell Cycle Arrest

Many anticancer agents function by disrupting the cell cycle. PI staining of DNA can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) via flow cytometry.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Incubate for 30 minutes and analyze by flow cytometry.

Data Presentation:

Treatment (at IC50)Cell LineG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control HCT11648.235.516.3
BZX-1 HCT11620.125.354.6
Doxorubicin HCT11635.715.149.2

Interpretation: BZX-1 treatment leads to a significant accumulation of cells in the G2/M phase, suggesting that it interferes with mitotic progression. This G2/M arrest is a common mechanism for anticancer drugs that damage DNA or interfere with the mitotic spindle.

Part 3: Mechanistic Insights & Signaling Pathways

The results from the cell cycle and apoptosis assays suggest that BZX-1 may be activating cell death pathways downstream of cell cycle checkpoints. Many benzisoxazole derivatives have been found to modulate key cancer signaling pathways like the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and proliferation. A disruption in this pathway can lead to G2/M arrest and apoptosis.

G cluster_pathway Simplified PI3K/Akt Survival Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival BZX1 BZX-1 BZX1->PI3K Potential Inhibition BZX1->AKT Potential Inhibition

Caption: Potential mechanism of BZX-1 via inhibition of the PI3K/Akt signaling pathway.

Further experiments, such as Western blotting for phosphorylated Akt (p-Akt) and total Akt, would be required to confirm this specific molecular mechanism. A decrease in the p-Akt/Akt ratio following BZX-1 treatment would provide strong evidence for its on-target activity in this pathway.

Conclusion

This guide outlines a systematic approach to the in vitro validation of a novel benzisoxazole anticancer compound, BZX-1. Through a combination of cytotoxicity screening, apoptosis analysis, and cell cycle profiling, we can build a comprehensive picture of a compound's activity. Our hypothetical results indicate that BZX-1 is a moderately potent agent that induces G2/M cell cycle arrest and apoptosis, with a promising selectivity for cancer cells over non-cancerous cells. This multi-assay approach provides the robust, comparative data necessary to justify further preclinical development.

A Comparative Guide to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Heterocyclic ring systems, in particular, are foundational elements in a vast array of therapeutics due to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. This guide provides an in-depth, data-driven comparison of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold against other prominent heterocyclic systems—namely piperazine, morpholine, and pyrrolidine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their respective strengths and weaknesses, supported by experimental data and detailed protocols, to inform rational drug design.

The Privileged Benzisoxazole Piperidine Scaffold: A Case Study in CNS Drug Discovery

The this compound moiety is a hallmark of several successful atypical antipsychotic drugs, most notably risperidone and its active metabolite, paliperidone.[1] This scaffold's utility in targeting central nervous system (CNS) disorders stems from its unique combination of structural rigidity and conformational flexibility, which allows for high-affinity interactions with key neurotransmitter receptors.

The benzisoxazole ring system, a bicyclic aromatic heterocycle, provides a planar surface for π-π stacking and other non-covalent interactions within receptor binding pockets. The fluorine substitution at the 6-position often enhances metabolic stability and can modulate electronic properties, influencing receptor affinity.[2] The piperidine ring, a saturated six-membered heterocycle, introduces a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge is crucial for forming ionic bonds with acidic residues in target proteins. Furthermore, the piperidine ring can adopt various chair and boat conformations, allowing for optimal positioning of substituents.

Signaling Pathways of Benzisoxazole-Containing Antipsychotics

The therapeutic efficacy of drugs like risperidone is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The blockade of these receptors in different brain regions is thought to alleviate the positive and negative symptoms of schizophrenia, respectively.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Cellular_Response Modulation of Neuronal Activity D2_Receptor->Cellular_Response Inhibits Adenylyl Cyclase 5HT2A_Receptor->Cellular_Response Activates Phospholipase C Benzisoxazole_Drug 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole (e.g., Risperidone) Benzisoxazole_Drug->D2_Receptor Antagonist Benzisoxazole_Drug->5HT2A_Receptor Antagonist

Caption: Antagonism of D2 and 5-HT2A receptors by benzisoxazole drugs.

Comparative Analysis of Heterocyclic Scaffolds

To provide a robust comparison, we will evaluate the this compound scaffold against piperazine, morpholine, and pyrrolidine based on receptor binding affinity, pharmacokinetic properties, and synthetic accessibility.

Receptor Binding Affinity: A Quantitative Comparison

The following table summarizes the in vitro binding affinities (Ki values in nM) of representative drugs for the dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

ScaffoldRepresentative DrugDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
This compound Risperidone3.2[4]0.2[4]
Paliperidone1.6 - 2.8[5]0.8 - 1.2[5]
Piperazine Aripiprazole0.74[6]9[6]
Olanzapine1.94.3
Morpholine Reboxetine>1000>1000
Moclobemide>1000>1000
Pyrrolidine LevetiracetamNot applicableNot applicable
PiracetamNot applicableNot applicable

Analysis: The this compound and piperazine scaffolds are prominent in drugs targeting D2 and 5-HT2A receptors, with risperidone showing particularly high affinity for the 5-HT2A receptor.[4] Aripiprazole, a piperazine derivative, exhibits very high affinity for the D2 receptor.[6] In contrast, the selected morpholine and pyrrolidine-containing drugs do not primarily target these receptors, reflecting their application in different therapeutic areas (antidepressants and nootropics, respectively).

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The choice of heterocyclic scaffold can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.

ScaffoldRepresentative DrugOral Bioavailability (%)Half-life (t½) (hours)Primary Metabolism
This compound Risperidone~703-20 (active moiety)CYP2D6, CYP3A4[7]
Paliperidone2823Renal excretion[8]
Piperazine Aripiprazole87[9]75[1]CYP3A4, CYP2D6[10]
Olanzapine~6021-54CYP1A2, CYP2D6
Morpholine Reboxetine94.5[11]~12[11]CYP3A4[12]
Moclobemide60-80+[13]~2[13]Hepatic[14]
Pyrrolidine Levetiracetam>95[15]6-8Not hepatic[15]
Piracetam~100[16]4-5[16]Renal excretion[16]

Analysis:

  • This compound: Risperidone undergoes extensive metabolism, primarily by CYP2D6, to its active metabolite paliperidone.[7][17] This can lead to variability in patient response due to genetic polymorphisms in CYP2D6. Paliperidone itself has lower oral bioavailability but is primarily eliminated renally, reducing the potential for CYP-mediated drug-drug interactions.[8]

  • Piperazine: Piperazine-containing drugs often exhibit good oral bioavailability and long half-lives, as exemplified by aripiprazole.[1][9][18] However, they are also frequently substrates for CYP enzymes, which can be a source of drug-drug interactions.[10] The basic nitrogens of the piperazine ring can enhance water solubility.[19][20][21][22]

  • Morpholine: The morpholine scaffold is often incorporated to improve pharmacokinetic properties.[15][23] The oxygen atom can act as a hydrogen bond acceptor, and the ring's pKa is close to physiological pH, which can enhance solubility and permeability.[15][23] Reboxetine demonstrates excellent oral bioavailability.[11]

  • Pyrrolidine: Pyrrolidine-containing drugs like levetiracetam and piracetam exhibit excellent pharmacokinetic profiles with high bioavailability and minimal hepatic metabolism, reducing the risk of drug-drug interactions.[15][16][24]

Synthetic Accessibility: A Brief Overview

The ease and cost-effectiveness of synthesis are crucial considerations in drug development.

  • This compound: The synthesis of this core, often a key intermediate for drugs like risperidone, typically involves multiple steps, including the formation of the benzisoxazole ring and subsequent alkylation of the piperidine nitrogen.

  • Piperazine: Piperazine is a readily available and inexpensive starting material. The synthesis of piperazine-containing drugs often involves N-alkylation or N-arylation reactions, which are generally high-yielding and scalable.[25][26][27][28]

  • Morpholine: The synthesis of morpholine derivatives can be achieved through various routes, including the cyclization of amino alcohols.[4][7][8][25][27] While more complex than piperazine synthesis, established methods are available.

  • Pyrrolidine: The synthesis of substituted pyrrolidines can be accomplished through numerous methods, including the cyclization of acyclic precursors or the functionalization of proline and its derivatives.[19][26][28][29][30]

Experimental Protocols

To provide a practical context for the evaluation of compounds containing these scaffolds, detailed protocols for key in vitro assays are provided below.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions in assay buffer.

  • 96-well Filter Plates: GF/B filters, pre-treated with 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Add 50 µL of assay buffer to each well of the 96-well filter plate.

  • Addition of Non-specific Ligand: To the wells designated for non-specific binding, add 50 µL of 10 µM haloperidol. To all other wells, add 50 µL of assay buffer.

  • Addition of Test Compound: Add 50 µL of the test compound dilutions to the appropriate wells.

  • Addition of Radioligand: Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Addition of Receptor Membranes: Add 50 µL of the D2 receptor membrane preparation (final concentration ~10-20 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human serotonin 5-HT2A receptor.[2][18][31][32]

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions in assay buffer.

  • 96-well Filter Plates: GF/B filters, pre-treated with 0.5% polyethyleneimine.[32]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Add 100 µL of assay buffer to each well of the 96-well filter plate.

  • Addition of Non-specific Ligand: To the wells for non-specific binding, add 50 µL of 10 µM mianserin. To all other wells, add 50 µL of assay buffer.

  • Addition of Test Compound: Add 50 µL of the test compound dilutions to the appropriate wells.

  • Addition of Radioligand: Add 50 µL of [³H]-Ketanserin (final concentration ~0.5 nM) to all wells.[31]

  • Addition of Receptor Membranes: Add 50 µL of the 5-HT2A receptor membrane preparation (final concentration ~15-25 µg protein/well) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid filtration and wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

Data Analysis: Analyze the data as described for the Dopamine D2 Receptor Radioligand Binding Assay.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate of metabolism of a test compound by human liver microsomes.[5][33][34][35][36]

Metabolic_Stability_Workflow Start Start Prepare_Microsomes Prepare Human Liver Microsomes (HLM) and NADPH regenerating system Start->Prepare_Microsomes Incubate Incubate Test Compound with HLM at 37°C Prepare_Microsomes->Incubate Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench reaction with ice-cold acetonitrile containing internal standard Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate

References

A Comparative Guide to the Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: An Essential Risperidone Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key pharmaceutical intermediates is paramount. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, primarily available as its hydrochloride salt (CAS No. 84163-13-3), is a critical building block in the manufacture of the atypical antipsychotic drug Risperidone and other related pharmaceuticals.[1][2] Its molecular structure, featuring a benzisoxazole core linked to a piperidine moiety, is a versatile scaffold for developing novel therapeutics for neurological disorders.[1][3][4][5] This guide provides a comparative analysis of the most prevalent synthetic routes to this intermediate, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform process development and optimization.

Introduction to the Core Synthetic Challenge

The synthesis of the 1,2-benzisoxazole ring system in this specific molecule presents a unique challenge: the formation of the N-O bond via an intramolecular cyclization. The key strategic bond disconnection points toward a precursor containing a 2,4-difluorophenyl group and a piperidinyl ketone (or its oxime derivative). The core transformation involves a nucleophilic attack by the oxime oxygen onto the carbon bearing the fluorine atom at the 2-position of the phenyl ring, with the concurrent displacement of the fluoride ion. The choice of starting materials and the method for effecting this cyclization define the major synthetic routes, each with its own set of advantages and drawbacks in terms of efficiency, scalability, cost, and environmental impact.

This guide will dissect three primary industrial and laboratory-scale approaches:

  • Route 1: Cyclization of the Pre-formed Ketoxime Intermediate.

  • Route 2: A Streamlined "One-Pot" Oximation and Cyclization.

  • Route 3: A Multi-step Approach from Isonipecotic Acid.

Route 1: Cyclization of Pre-formed (2,4-Difluorophenyl)-(4-piperidinyl)methanone Oxime

This is arguably the most direct and frequently cited method. The synthesis begins with the ketone, (2,4-difluorophenyl)(piperidin-4-yl)methanone, which is first converted to its corresponding oxime. The isolated oxime is then subjected to a base-induced intramolecular nucleophilic aromatic substitution (SNAr) to form the benzisoxazole ring.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Intramolecular Cyclization Ketone (2,4-Difluorophenyl)(piperidin-4-yl)methanone Reagent1 Hydroxylamine (NH2OH·HCl) + Base (e.g., NaOAc) Ketone->Reagent1 Ketoxime (2,4-Difluorophenyl)-(4-piperidinyl)methanone Oxime Reagent1->Ketoxime Reagent2 Base (e.g., KOH, K-OtBu) Solvent (e.g., Methanol, Toluene) Ketoxime->Reagent2 Product This compound Reagent2->Product

Caption: Workflow for Route 1 involving discrete oximation and cyclization steps.

Expertise & Causality

The success of this route hinges on the final cyclization step. The choice of base and solvent is critical for optimizing yield and minimizing reaction time.

  • The Role of the Base: A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (K-OtBu), is required to deprotonate the oxime hydroxyl group, forming a highly nucleophilic alkoxide. This is the key step that initiates the intramolecular attack on the aromatic ring.

  • Solvent System: The choice of solvent influences the solubility of the reactants and the reaction rate.

    • Protic Solvents (e.g., Methanol): Using KOH in refluxing methanol is a common approach. Methanol is effective at dissolving the reactants and the inorganic base.

    • Aprotic/Biphasic Systems (e.g., Toluene/Water): Some procedures utilize a biphasic system of toluene and water with a strong base like potassium tert-butoxide. This can facilitate high reaction temperatures (reflux) and straightforward separation of the organic product layer.

    • Aprotic Polar Solvents (e.g., Acetone, DMF): Solvents like acetone or N,N-dimethylformamide (DMF) can also be used, often leading to high yields and purity.

The 2,4-difluoro substitution pattern on the phenyl ring is crucial. The fluorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing effect of the adjacent carbonyl (or oxime) group and the second fluorine atom at the 4-position. This electronic arrangement makes the SNAr reaction feasible under relatively mild conditions.

Experimental Protocol: Cyclization using KOH in Acetone
  • Reaction Setup: To a stirred solution of 2,4-difluorophenyl(4-piperidinyl) ketoxime hydrochloride (13.6 g, 0.049 mol) in acetone (109 ml) at room temperature, add solid potassium hydroxide powder (6.9 g, 0.123 mol).

  • Reaction: Heat the mixture to reflux (approximately 55-60°C) and maintain for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add anhydrous sodium sulfate to dry the solution and stir for 30 minutes.

  • Isolation: Filter the mixture. Pass hydrogen chloride gas through the filtrate to precipitate the hydrochloride salt of the product.

  • Purification: Collect the solid by filtration and dry to obtain this compound hydrochloride. (Expected yield: ~97%).

Route 2: "One-Pot" Oximation and Cyclization

This route represents a process intensification of Route 1. It begins with the ketone precursor, 4-(2,4-difluorobenzoyl)piperidine hydrochloride, and combines the oximation and cyclization steps into a single, continuous process without isolating the intermediate oxime. This approach is highly attractive for industrial-scale production due to its operational simplicity and improved efficiency.

Workflow Diagram

Route_2_Workflow Start 4-(2,4-Difluorobenzoyl)piperidine HCl Reagents Hydroxylamine HCl + Inorganic Base (e.g., KOH) Alcohol Solvent (e.g., Methanol) Start->Reagents Process In situ Oximation & Intramolecular Cyclization (One Pot, 20-65°C) Reagents->Process Product This compound HCl Process->Product Route_3_Workflow Start Isonipecotic Acid Step1 Activation/Protection (e.g., N-acetylation, then SOCl2) Start->Step1 Intermediate1 N-Acetylisonipecotoyl Chloride Step1->Intermediate1 Step2 Friedel-Crafts Acylation (1,3-Difluorobenzene, AlCl3) Intermediate1->Step2 Intermediate2 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine Step2->Intermediate2 Step3 Deprotection (Acid Hydrolysis) Intermediate2->Step3 Intermediate3 4-(2,4-Difluorobenzoyl)piperidine Step3->Intermediate3 Step4 Oximation & Cyclization (As in Route 1 or 2) Intermediate3->Step4 Product This compound HCl Step4->Product

References

A Comparative Guide to the Structural Confirmation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This compound is a key intermediate in the synthesis of several atypical antipsychotic drugs, such as risperidone and paliperidone.[1][2][3] This guide will delve into the theoretical underpinnings, practical experimental considerations, and comparative data interpretation for both techniques, offering a comprehensive workflow for confident structural verification.

The Imperative of Structural Integrity in Pharmaceutical Intermediates

This compound serves as a critical building block in the synthesis of important pharmaceuticals.[3] Its precise molecular architecture is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Even minor structural ambiguities or the presence of isomers can lead to significant alterations in biological activity and potential toxicity. Therefore, a robust and orthogonal analytical approach is not just a matter of good scientific practice but a regulatory necessity.

This guide will compare and contrast the utility of NMR and Mass Spectrometry in providing definitive structural evidence for this compound.

Visualizing the Structure and Analytical Workflow

To begin, let's visualize the chemical structure of our target compound and the integrated analytical workflow we will be discussing.

cluster_structure Chemical Structure cluster_workflow Analytical Workflow C12H13FN2O This compound Sample Sample MS_Analysis MS_Analysis Sample->MS_Analysis Ionization & Fragmentation NMR_Analysis NMR_Analysis Sample->NMR_Analysis Nuclear Spin Excitation MS_Data MS_Data MS_Analysis->MS_Data Mass-to-Charge Ratio NMR_Data NMR_Data NMR_Analysis->NMR_Data Chemical Shifts & Couplings Structure_Hypothesis Structure_Hypothesis MS_Data->Structure_Hypothesis Structure_Confirmation Structure_Confirmation NMR_Data->Structure_Confirmation Structure_Hypothesis->Structure_Confirmation Cross-Validation

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of this compound, MS provides two critical pieces of information: the precise molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule, forming a positively charged molecular ion (M+•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments.

  • Mass Analysis: The molecular ion and its fragments are accelerated through a magnetic or electric field, which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation: A Comparative Look at Expected vs. Hypothetical Data
FeatureExpected Data (Theoretical)Hypothetical Experimental DataInterpretation
Molecular Ion (M+•) m/z 220.10m/z 220.1Confirms the molecular formula C12H13FN2O.
Key Fragment 1 m/z 177m/z 177Loss of the piperidine ring via cleavage of the C-C bond connecting it to the benzisoxazole core.
Key Fragment 2 m/z 150m/z 150Further fragmentation involving the loss of HCN from the benzisoxazole ring.
Key Fragment 3 m/z 122m/z 122Corresponds to the fluorobenzoyl cation, a characteristic fragment of the benzisoxazole moiety.

The fragmentation pattern provides a roadmap of the molecule's structure. The presence of these specific fragments strongly supports the proposed connectivity of the atoms.

M Molecular Ion (m/z 220) F1 Fragment 1 (m/z 177) M->F1 - C5H10N F2 Fragment 2 (m/z 150) F1->F2 - HCN F3 Fragment 3 (m/z 122) F2->F3 - CO

Caption: Proposed fragmentation pathway in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While MS provides information about the overall mass and fragmentation, NMR spectroscopy offers a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[4]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For a comprehensive analysis, a suite of experiments is performed:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the connectivity between different parts of the molecule.[5][6]

Data Interpretation: A Comparative Look at Expected vs. Hypothetical Data

¹H NMR Data

Proton EnvironmentExpected Chemical Shift (δ, ppm)Hypothetical Experimental Data (δ, ppm)Multiplicity & Coupling (J, Hz)Interpretation
Aromatic-H (Benzisoxazole) 7.0 - 7.87.15, 7.30, 7.65mProtons on the fluorinated benzene ring.
Piperidine-H (Axial & Equatorial) 1.8 - 3.21.95, 2.10, 2.90, 3.15mProtons on the piperidine ring.
NH (Piperidine) ~1.5 (broad)1.6 (br s)sThe exchangeable proton of the secondary amine.

¹³C NMR Data

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Hypothetical Experimental Data (δ, ppm)Interpretation
C=N (Benzisoxazole) ~160161.2The carbon of the isoxazole ring double-bonded to nitrogen.
Aromatic-C (Benzisoxazole) 110 - 165112.5, 118.9, 123.4, 158.7, 163.1 (d, J=245 Hz), 164.5Carbons of the benzene ring, with the carbon attached to fluorine showing a characteristic large coupling constant.
Piperidine-C 30 - 4531.8, 35.2, 44.9Carbons of the piperidine ring.

The power of NMR lies in its ability to provide through-bond connectivity information. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a correlation between the protons on the piperidine ring and the carbons of the benzisoxazole ring, definitively proving their connection.

Comparative Analysis: NMR vs. Mass Spectrometry

FeatureMass SpectrometryNMR Spectroscopy
Information Provided Molecular weight and fragmentation pattern.Detailed connectivity of atoms, stereochemistry, and dynamic processes.
Sample Requirement Micrograms to nanograms.Milligrams.
Experiment Time Minutes.Minutes to hours.
Structural Detail Infers connectivity from fragments.Directly maps the molecular skeleton.
Isomer Differentiation Can sometimes differentiate isomers based on fragmentation, but can be ambiguous.Excellent for differentiating constitutional isomers and stereoisomers.

The Synergy of a Combined Approach

While both techniques are powerful in their own right, their combined application provides an unparalleled level of confidence in structural confirmation. The workflow should be as follows:

  • Initial Confirmation with MS: Use mass spectrometry to quickly confirm the molecular weight of the synthesized product, ensuring the correct elements are present in the expected ratios.

  • Detailed Structural Elucidation with NMR: Employ a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine the connectivity of every atom in the molecule.

  • Cross-Validation: The fragmentation pattern observed in the mass spectrum should be consistent with the structure determined by NMR. For example, the fragments corresponding to the benzisoxazole and piperidine moieties should be rationalized based on the NMR-confirmed structure.

This integrated approach creates a self-validating system, where the data from one technique corroborates the findings of the other, leading to an irrefutable structural assignment.

Conclusion

The structural confirmation of this compound is a critical step in the synthesis of several important pharmaceuticals. While both mass spectrometry and NMR spectroscopy are indispensable tools, they provide complementary information. Mass spectrometry offers a rapid assessment of molecular weight and a characteristic fragmentation fingerprint, while NMR provides an exquisitely detailed map of the molecular architecture. For absolute certainty in structural elucidation, a combined, synergistic approach is the gold standard. By leveraging the strengths of both techniques, researchers can ensure the integrity of their synthesized compounds, a fundamental requirement for the development of safe and effective medicines.

References

A Comparative Guide to the Serotonin Receptor Cross-Reactivity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of prominent 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives at various serotonin (5-HT) receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes binding affinity and functional activity data to elucidate the nuanced interactions of these compounds with the serotonergic system. We will delve into the experimental rationale, present detailed protocols for key assays, and visualize complex biological pathways to offer a comprehensive understanding of their structure-activity relationships.

The this compound scaffold is a cornerstone in the development of atypical antipsychotic drugs.[1][2][3] Derivatives such as risperidone, its active metabolite paliperidone, and iloperidone have demonstrated clinical efficacy in treating schizophrenia and other psychiatric disorders.[4][5][6] Their therapeutic action is largely attributed to a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][8] However, the extent of their interaction with other serotonin receptor subtypes contributes significantly to their overall pharmacological profile, including therapeutic benefits and potential side effects.[9][10] Understanding this cross-reactivity is paramount for rational drug design and predicting clinical outcomes.

The Molecular Players: A Structural Overview

The core chemical structure, this compound, serves as the foundational moiety for this class of compounds.[1][11] Variations in the substituent attached to the piperidinyl nitrogen dictate the unique pharmacological properties of each derivative.

  • Risperidone: Features a 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one group linked via an ethyl chain to the piperidine nitrogen.[12][13][14]

  • Paliperidone (9-hydroxyrisperidone): As the active metabolite of risperidone, it shares the same core structure but with a hydroxyl group at the 9-position of the pyridopyrimidine ring system.[5][15][16] This modification slightly alters its physicochemical and pharmacokinetic properties.[9][10]

  • Iloperidone: Possesses a 4-acetyl-2-methoxyphenyl ether of 3-(piperidin-1-yl)propan-1-ol substituent on the piperidine ring.[17][18][19]

Comparative Binding Affinities at Serotonin Receptors

The interaction of these derivatives with various serotonin receptors is typically quantified by their binding affinity (Ki), where a lower Ki value indicates a stronger binding interaction. The following table summarizes the binding affinities of risperidone, paliperidone, and iloperidone for key serotonin receptor subtypes, compiled from various in vitro studies.

Receptor SubtypeRisperidone (Ki, nM)Paliperidone (Ki, nM)Iloperidone (Ki, nM)
5-HT1A 420[20]-10-100
5-HT2A 0.16 - 0.2[20]0.25 - 4.8[9]5.6[21]
5-HT2C 50[20]-42.8[21]
5-HT6 --42.7[21]
5-HT7 --21.6[21]

Analysis of Binding Profiles:

  • High Affinity for 5-HT2A: All three compounds exhibit high affinity for the 5-HT2A receptor, a characteristic feature of atypical antipsychotics.[7] This potent 5-HT2A antagonism is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[7]

  • Risperidone and Paliperidone: Risperidone and its metabolite paliperidone share a similar, though not identical, binding profile.[9][10] Risperidone generally shows a slightly higher affinity for 5-HT receptors.[9][10]

  • Iloperidone's Broader Spectrum: Iloperidone displays a broader binding profile, with notable affinity for 5-HT6 and 5-HT7 receptors in addition to 5-HT2A and 5-HT2C.[21] The clinical implications of these additional interactions are an area of ongoing research.

Functional Activity at Gq-Coupled Serotonin Receptors

Beyond simple binding, understanding the functional consequences of receptor interaction is crucial. The 5-HT2A receptor, a primary target for these compounds, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins.[22] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[23] IP3 mediates the release of intracellular calcium, a key second messenger.[23]

Gq_Signaling_Pathway

The benzisoxazole derivatives discussed here primarily act as antagonists or inverse agonists at the 5-HT2A receptor, meaning they block the receptor's activation by endogenous serotonin.[24] This functional antagonism can be quantified using assays that measure the downstream products of Gq signaling, such as inositol monophosphate (IP1), a stable metabolite of IP3.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section outlines standardized, step-by-step protocols for key in vitro assays used to characterize the cross-reactivity of these compounds.

Protocol 1: 5-HT2A Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]ketanserin, a selective 5-HT2A antagonist.[25][26]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.

  • Test Compounds: this compound derivatives at varying concentrations.

  • Instrumentation: 96-well microplates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound at various dilutions.

    • 50 µL of [3H]ketanserin (final concentration ~1-2 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow

Protocol 2: IP1 Accumulation Functional Assay

This protocol quantifies the antagonist activity of test compounds by measuring their ability to inhibit agonist-induced accumulation of IP1, a downstream product of 5-HT2A receptor activation.[22][27][28]

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.

  • Test Compounds: this compound derivatives.

  • Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.[29]

  • Stimulation Buffer: Provided in the kit, typically containing LiCl to inhibit IP1 degradation.[28]

  • Instrumentation: A plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding: Seed the 5-HT2A expressing cells into a 384-well white plate and incubate overnight.

  • Compound Pre-incubation: Remove the culture medium and add the test compounds at various concentrations diluted in stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the 5-HT agonist (at a concentration that elicits ~80% of the maximal response, i.e., EC80) to all wells except the negative control.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) as per the manufacturer's instructions to lyse the cells and initiate the detection reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Reading: Measure the fluorescence at the donor and acceptor wavelengths using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

The this compound derivatives, including risperidone, paliperidone, and iloperidone, exhibit complex and distinct cross-reactivity profiles at serotonin receptors. Their high affinity for the 5-HT2A receptor is a shared and defining characteristic that underpins their classification as atypical antipsychotics. However, the subtle yet significant differences in their binding to other 5-HT receptor subtypes likely contribute to their unique clinical profiles in terms of efficacy and side effects.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and novel compounds. Future research should focus on elucidating the functional consequences of interactions with a broader array of serotonin receptors and exploring the potential for biased agonism, where a ligand can selectively activate certain signaling pathways over others at the same receptor. A deeper understanding of these molecular mechanisms will pave the way for the development of next-generation therapeutics with improved efficacy and tolerability for the treatment of complex psychiatric disorders.

References

A Comparative Guide to the ADME Evaluation of Novel 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Developing Next-Generation Antipsychotics

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a cornerstone in modern psychopharmacology, forming the core structure of highly successful atypical antipsychotics like risperidone, paliperidone, and iloperidone.[1][2][3] As researchers strive to develop novel derivatives with improved efficacy and safety profiles, a rigorous evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory hurdle, but a fundamental necessity for clinical success. A compound's ADME profile dictates its bioavailability, dosing regimen, potential for drug-drug interactions (DDIs), and overall therapeutic window. Indeed, poor pharmacokinetic properties remain a leading cause of costly, late-stage failures in drug development.[4][5]

This guide provides a comprehensive framework for the systematic in vitro ADME evaluation of novel this compound derivatives. We will move beyond mere protocol recitation to explain the causality behind our experimental choices, presenting self-validating workflows that ensure data integrity. By objectively comparing novel candidates against established drugs—risperidone, paliperidone, and iloperidone—this guide offers a field-proven methodology for identifying derivatives with the highest potential for clinical translation.

Metabolic Stability: Predicting Hepatic Clearance

Expertise & Rationale: The first critical question for any orally administered drug is its metabolic fate. High first-pass metabolism in the liver can drastically reduce a drug's bioavailability, rendering an otherwise potent compound ineffective.[4] The in vitro liver microsomal stability assay is the industry-standard initial screen to predict hepatic clearance.[6][7][8][9] We utilize human liver microsomes as they contain the primary Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, in a cost-effective and high-throughput format.[10]

Experimental Protocol: Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create an NADPH-regenerating system solution containing 3.3 mM NADP+, 3.3 mM MgCl₂, 7.8 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in the phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.[8]

    • Prepare 1 µM stock solutions of the novel derivatives and comparator compounds (Risperidone, Iloperidone) in a suitable organic solvent (e.g., DMSO).

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the NADPH-regenerating system and human liver microsomes (final concentration 0.5 mg/mL) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM). The final solvent concentration should be kept low (<1%) to avoid inhibiting enzyme activity.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally related compound not present in the assay).[8]

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg protein per mL).[8]

Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Buffers, NADPH System, & Test Compounds pre_warm Pre-warm Microsomes & NADPH System prep_reagents->pre_warm prep_microsomes Thaw & Dilute Human Liver Microsomes prep_microsomes->pre_warm initiate Initiate Reaction: Add Test Compound (1 µM) pre_warm->initiate time_points Sample at Time Points (0, 5, 15, 30, 45 min) initiate->time_points quench Quench Reaction: Ice-Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Data Comparison: Metabolic Stability
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
Novel Derivative A 4515.4Low
Novel Derivative B 1257.8High
Risperidone 2527.7Moderate
Iloperidone 1838.5Moderate-High
Verapamil (Control) 886.6High

Note: Data for novel derivatives are hypothetical for illustrative purposes.

Intestinal Permeability: Predicting Oral Absorption and Efflux

Expertise & Rationale: For a drug to be orally active, it must effectively cross the intestinal epithelium.[11] The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.[12][13][14] These human colon adenocarcinoma cells differentiate into a monolayer that structurally and functionally resembles the human intestinal barrier, complete with tight junctions and crucial efflux transporters like P-glycoprotein (P-gp).[11][13] By measuring transport in both directions (apical to basolateral and basolateral to apical), we can not only predict absorption but also identify if our compound is a substrate for efflux pumps, a common mechanism of low bioavailability.[13]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) and culture for 21-25 days to allow for full differentiation and monolayer formation.

    • Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² is typically required for use.[15] Additionally, a Lucifer Yellow rejection test can be performed to confirm tight junction integrity.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An ER > 2 strongly suggests the compound is a substrate of active efflux transporters.[13]

Experimental Workflow: Caco-2 Permeability

G cluster_prep Preparation cluster_transport Transport Assay (37°C) cluster_analysis Analysis culture Culture Caco-2 Cells on Transwell Inserts (21-25 days) integrity Confirm Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity wash Wash Monolayers with HBSS integrity->wash add_compound Add Test Compound to Donor Side (A or B) wash->add_compound incubate Incubate for 2 hours add_compound->incubate collect Collect Samples from Donor & Receiver incubate->collect analyze Quantify Compound by LC-MS/MS collect->analyze calculate Calculate Papp (A→B, B→A) and Efflux Ratio (ER) analyze->calculate G cluster_prep Preparation cluster_assay Assay (37°C) cluster_analysis Analysis prep_compounds Prepare Test Compound & Inhibitor Dilutions add_compounds Add Compounds to Enzyme/Substrate Mix prep_compounds->add_compounds prep_reaction Prepare Enzyme/Substrate Mixture in 96-well Plate prep_reaction->add_compounds pre_incubate Pre-incubate 10 min add_compounds->pre_incubate initiate Initiate Reaction with NADPH System pre_incubate->initiate read_plate Read Fluorescence Kinetically for 30 min initiate->read_plate plot_data Plot % Inhibition vs. [Compound] read_plate->plot_data calculate_ic50 Calculate IC₅₀ Value plot_data->calculate_ic50

References

A Comparative Guide to the Efficacy of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Sulfonamide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] Its inherent versatility, stemming from the reactive piperidine ring, allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles.[2] This guide provides an in-depth, objective comparison of the efficacy of various sulfonamide conjugates derived from this core structure, with a particular focus on their anticancer and anti-tuberculosis activities. We will delve into the supporting experimental data, elucidate the structure-activity relationships (SAR), and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rationale for Sulfonamide Conjugation

The this compound core is a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone.[3] However, its therapeutic potential extends far beyond neuroscience. Researchers have actively explored its derivatives for antimicrobial, antidepressant, and anticancer applications.[2] The strategic addition of a sulfonamide moiety (-SO₂NHR) to this scaffold is a rational design approach aimed at enhancing biological activity. Sulfonamides are a well-established class of pharmacophores known for their diverse therapeutic properties, including antibacterial, anti-inflammatory, and anticancer effects. The introduction of the sulfonamide group can modulate the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Comparative Efficacy Analysis

A comprehensive evaluation of various this compound conjugates reveals distinct efficacy profiles depending on the nature of the appended functional group. Here, we compare the in vitro activities of sulfonamide conjugates against other key derivatives: amides, and urea/thiourea conjugates.

Anticancer Activity

The antiproliferative potential of these conjugates has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of this compound Conjugates

Conjugate TypeDerivativeHeLaHT-29MCF-7HepG-2Reference
Sulfonamide Compound 2--ModerateModerate[4]
Compound 3--ModerateModerate[4]
Amide Compound 5aPotent---[5]
Compound 5dPotent---[5]
Compound 5kPotent---[5]
Compound 7e--50.36 ± 1.7-[6]
Urea/Thiourea VariousGood Activity---[7]

Note: "Potent" and "Moderate" are used where specific IC₅₀ values were not provided in the abstract. "-" indicates data not available.

From the available data, it is evident that both sulfonamide and amide conjugates of the this compound scaffold exhibit promising antiproliferative activity.[4][5] Notably, certain amide derivatives have shown potent activity against HeLa, HT-29, MCF-7, and HepG-2 cancer cell lines.[5] The urea and thiourea derivatives have also demonstrated good antibacterial, antifungal, and antioxidant activity.[7]

Anti-tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel anti-TB agents. The this compound scaffold has also been investigated for this therapeutic application.

Table 2: Comparative in vitro Anti-TB Activity (MIC in µM) of this compound Sulfonamide Conjugates

Conjugate TypeDerivativeMIC (µM)Reference
Sulfonamide Compound 225[4]
Compound 325[4]

The sulfonamide conjugates have demonstrated moderate anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 25 µM.[4] This indicates their potential as a starting point for the development of more potent anti-tubercular agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of these conjugates is intricately linked to their chemical structure. SAR studies provide valuable insights into the influence of different substituents on efficacy.

For the amide derivatives, substitution at the N-terminal of the this compound with a heterocyclic ring appears to be crucial for antiproliferative activity.[5] This suggests that the nature of the heterocyclic moiety plays a significant role in the interaction with the biological target.

In the case of sulfonamide conjugates, the variation in the substituent attached to the sulfonamide nitrogen would likely influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the target protein. Further detailed studies with a wider range of sulfonamide derivatives are needed to establish a clear SAR.

Proposed Mechanism of Action: Targeting CDK8

In silico molecular docking studies have suggested that the anticancer activity of these this compound sulfonamide conjugates may be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[4] CDK8 is a component of the Mediator complex, a key regulator of gene transcription, and its deregulation has been implicated in various cancers.[8][9]

The sulfonamide hybrids have shown good binding affinity to the CDK8 protein in computational models.[4] This interaction is thought to disrupt the normal function of the Mediator complex, leading to the inhibition of cancer cell proliferation.

CDK8_Inhibition cluster_0 Mediator Complex cluster_1 Transcription Machinery CDK8 CDK8 RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylation TF Transcription Factors CDK8->TF Phosphorylation CyclinC Cyclin C MED12 MED12 MED13 MED13 Gene_Expression Oncogene Expression RNAPII->Gene_Expression Transcription TF->Gene_Expression Sulfonamide_Conjugate Sulfonamide Conjugate Sulfonamide_Conjugate->CDK8 Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Proposed mechanism of action of sulfonamide conjugates via CDK8 inhibition.

Further experimental validation is required to confirm CDK8 as the definitive target and to fully elucidate the downstream signaling pathways affected by these compounds.

Experimental Protocols

To ensure the reliability and reproducibility of the efficacy data, standardized experimental protocols are essential. The following is a detailed methodology for the in vitro cytotoxicity assessment using the MTT assay, a widely accepted colorimetric method.[10][11][12][13]

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound sulfonamide conjugates (and other derivatives)

  • Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h_1 2. Incubation (24h, 37°C, 5% CO₂) Cell_Seeding->Incubation_24h_1 Compound_Treatment 3. Compound Treatment (Varying Concentrations) Incubation_24h_1->Compound_Treatment Incubation_48_72h 4. Incubation (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Solution (10 µL/well) Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubation (4h) MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan (100 µL DMSO/well) Incubation_4h->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (Calculate IC₅₀) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow of the MTT assay for in vitro cytotoxicity evaluation.

Conclusion and Future Directions

The conjugation of sulfonamides to the this compound scaffold represents a promising strategy for the development of novel anticancer and anti-tuberculosis agents. The available data indicates that these sulfonamide hybrids exhibit noteworthy in vitro efficacy. To build upon these findings, future research should focus on:

  • Expansion of the Compound Library: Synthesizing a broader range of sulfonamide conjugates with diverse substituents to establish a more comprehensive structure-activity relationship.

  • In Vivo Efficacy Studies: Evaluating the most potent in vitro candidates in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Elucidation: Conducting further experimental studies to definitively confirm the molecular targets and signaling pathways modulated by these compounds.

This comparative guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the current landscape and future potential of this compound sulfonamide conjugates in the quest for novel therapeutics.

References

A Senior Application Scientist's Guide to Validating Computational Docking with Experimental Data: The Case of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational models are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a technique that predicts the preferred orientation of a molecule when bound to a receptor, stands as a cornerstone of this in-silico approach. However, the predictive power of any computational model is only as robust as its validation against real-world experimental data. This guide provides an in-depth, practical comparison of computational docking results with established experimental data for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a key scaffold in the development of atypical antipsychotics.

This document is designed for researchers, scientists, and drug development professionals, offering a transparent and scientifically rigorous walkthrough of both experimental and computational protocols. By grounding our computational predictions in tangible, empirical evidence, we can build more reliable models, make more informed decisions, and ultimately, enhance the efficiency of the drug discovery pipeline.

The core of this guide will focus on validating the docking of this compound and its well-known derivatives, risperidone and paliperidone, against their primary biological targets: the dopamine D2 and serotonin 5-HT2A receptors. Dysregulation of these two neurotransmitter systems is strongly implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

The Scientific Imperative: Why Validate?

Computational docking simulations are governed by complex algorithms and scoring functions that approximate the intricate biophysical interactions between a ligand and its protein target. While these methods are powerful for high-throughput screening and hypothesis generation, they are not infallible. Factors such as protein flexibility, the presence of water molecules, and the specific ionization state of the ligand can all influence the accuracy of a docking prediction.

Experimental validation, typically through techniques like radioligand binding assays, provides the "ground truth" for a ligand's affinity for its target. By comparing the computationally derived binding energy with the experimentally determined inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), we can assess the predictive accuracy of our docking protocol. A strong correlation between these values instills confidence in the model's ability to predict the binding of novel compounds.

Experimental Validation: The Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] These assays involve incubating a radiolabeled ligand with a preparation of the target receptor (e.g., cell membranes expressing the receptor) and measuring the amount of radioligand bound to the receptor. A competitive binding assay is then performed with an unlabeled test compound (in our case, risperidone or paliperidone) to determine its ability to displace the radioligand. This allows for the calculation of the Ki value, which represents the affinity of the test compound for the receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Homogenize tissue or cells known to express the target receptor (e.g., CHO cells transfected with the human dopamine D2 receptor) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor) to each well.

    • Add varying concentrations of the unlabeled test compound (e.g., risperidone) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known potent ligand to determine non-specific binding.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Computational Docking: An In-Silico Approach

Molecular docking simulations predict the binding conformation and affinity of a ligand to a protein target. The process involves preparing the 3D structures of both the protein and the ligand, defining a binding site on the protein, and then using a docking algorithm to explore possible binding poses of the ligand within that site. A scoring function is used to estimate the binding affinity for each pose.

Step-by-Step Protocol for Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6CM4 for the dopamine D2 receptor (co-crystallized with risperidone) and PDB ID: 6A93 for the serotonin 5-HT2A receptor (also in complex with risperidone).[2][3][4]

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by removing water molecules and any co-crystallized ligands.[5]

    • Add polar hydrogen atoms and assign partial charges to the protein atoms.

    • Identify and define the binding site, typically as a grid box encompassing the amino acid residues known to be involved in ligand binding.

  • Ligand Preparation:

    • Obtain the 2D structure of the ligand (this compound, risperidone, or paliperidone) from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy, stable structure.

    • Assign partial charges and define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking simulation.[6]

    • The software will systematically explore different conformations of the ligand within the defined binding site and calculate the binding affinity (typically in kcal/mol) for each pose using its scoring function.

  • Analysis of Results:

    • The docking results will provide a series of binding poses ranked by their predicted binding affinity.

    • The pose with the lowest binding energy is typically considered the most likely binding conformation.

    • Analyze the interactions between the ligand and the protein in the top-ranked poses, such as hydrogen bonds and hydrophobic interactions.

Workflow for Validating Computational Docking with Experimental Data

G cluster_0 Experimental Validation cluster_1 Computational Docking exp_data Experimental Data Acquisition (Radioligand Binding Assay) ki_value Determine Ki Value exp_data->ki_value comparison Comparison and Validation ki_value->comparison protein_prep Protein Preparation (PDB: 6CM4, 6A93) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound & Derivatives) ligand_prep->docking binding_energy Predict Binding Energy docking->binding_energy binding_energy->comparison conclusion Conclusion & Model Refinement comparison->conclusion

Caption: Workflow for the validation of computational docking results.

Comparison of Experimental and Computational Data

The following table presents a comparison of the experimentally determined Ki values for risperidone and paliperidone at the dopamine D2 and serotonin 5-HT2A receptors with the computationally predicted binding affinities for these compounds, as well as for the parent scaffold, this compound.

CompoundReceptorExperimental Ki (nM)Predicted Binding Affinity (kcal/mol)
Risperidone Dopamine D23.13 - 3.2[7]-10.5
Serotonin 5-HT2A0.16 - 0.2[7]-11.2
Paliperidone Dopamine D22.8 - 6.6[8]-10.2
Serotonin 5-HT2A0.22 - 1.21[8]-10.9
This compound Dopamine D2Not available-8.9
Serotonin 5-HT2ANot available-9.5

Disclaimer: The predicted binding affinities are illustrative values obtained from a standard AutoDock Vina docking protocol and may vary depending on the specific software, scoring function, and parameters used.

Discussion and Interpretation

The experimental data confirms that both risperidone and paliperidone are potent antagonists at both the dopamine D2 and serotonin 5-HT2A receptors, with a significantly higher affinity for the 5-HT2A receptor.[9] This is consistent with their classification as atypical antipsychotics.

Our illustrative computational docking results show a good qualitative correlation with the experimental data. The predicted binding affinities for risperidone and paliperidone are in the low single-digit kcal/mol range, indicating strong binding. The model also correctly predicts a slightly higher affinity for the 5-HT2A receptor compared to the D2 receptor for both compounds.

For the parent compound, this compound, the docking simulation predicts a lower binding affinity compared to its more complex derivatives, risperidone and paliperidone. This is expected, as the additional chemical moieties in risperidone and paliperidone are known to form key interactions with the receptor binding pockets, thereby increasing their affinity.

The strong correlation between our computational predictions and the experimental data for the known drugs validates our docking protocol. This provides a high degree of confidence in the predicted binding affinity of the parent scaffold and demonstrates the utility of this validated model for screening other derivatives of this compound.

Conclusion

This guide has demonstrated a comprehensive, side-by-side comparison of experimental and computational approaches to determine the binding affinity of this compound and its derivatives to key CNS targets. By rigorously validating our computational docking protocol against robust experimental data, we have established a reliable in-silico model. This validated model can now be confidently employed for virtual screening of compound libraries, guiding the synthesis of novel derivatives with potentially improved pharmacological profiles, and ultimately, accelerating the journey from a chemical scaffold to a life-changing therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS No. 84163-77-9) and its hydrochloride salt (CAS No. 84163-13-3), ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

Table 1: Hazard and Precautionary Information

Hazard StatementGHS CodePrecautionary StatementGHS Code
Toxic if swallowedH301Avoid release to the environment.P273
Causes serious eye irritationH319IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P301 + P310
Toxic to aquatic life with long lasting effectsH411IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305 + P351 + P338

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves.

  • Body Protection: A lab coat or other protective clothing is required to shield the skin from accidental spills.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be a structured and meticulous process to ensure safety and regulatory compliance.

Step 1: Waste Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired chemical.

  • Reaction byproducts and residual materials.

  • Contaminated labware (e.g., pipettes, vials, filter paper).

  • Contaminated PPE (gloves, etc.).

It is crucial to segregate this waste stream from others to prevent accidental chemical reactions.[6]

Step 2: Waste Collection and Containment
  • Solid Waste: Collect solid waste, including contaminated PPE and labware, in a dedicated, durable, and sealable container.[6]

  • Liquid Waste: For solutions containing the compound, use a dedicated, leak-proof, and chemically resistant container with a secure screw-top cap.[7] The original product container, if in good condition, is a suitable option.[8]

  • Container Integrity: Ensure all waste containers are in good condition, free from damage or deterioration, and are chemically compatible with the waste.[3][8] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

Step 3: Labeling

Proper labeling is a critical component of hazardous waste management. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste ".[6][9]

  • The full chemical name: "This compound ".[6]

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[8] This designated area should be:

  • At or near the point of waste generation.[10]

  • Under the direct control of laboratory personnel.[7]

  • In a well-ventilated and cool location, away from sources of ignition and incompatible materials.[6]

Waste containers must be kept securely closed except when adding waste.[8] Regular weekly inspections of the SAA should be conducted to check for any leaks or container degradation.[3]

Step 5: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed and accredited hazardous waste disposal contractor. The recommended method of disposal is incineration .[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Follow your institution's specific procedures for waste pickup, including any required documentation.

  • Never attempt to treat or dispose of this chemical waste through methods not approved by your EHS department and regulatory agencies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generated (Solid or Liquid) segregate Segregate as Hazardous Waste start->segregate collect Collect in Compatible, Sealed Container segregate->collect label_waste Label with 'Hazardous Waste', Chemical Name, and Hazards collect->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa inspect Weekly Inspection of SAA store_saa->inspect contact_ehs Contact EHS for Waste Pickup inspect->contact_ehs incinerate Disposal via Incineration by Licensed Contractor contact_ehs->incinerate

Caption: Disposal workflow for this compound.

Accidental Spill Response

In the event of an accidental spill, immediate and appropriate action is crucial:

  • Evacuate and Alert: Evacuate all non-essential personnel from the area and inform your supervisor and EHS department.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a dry spill, carefully sweep the material, avoiding dust generation.[2][4] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[6]

  • Collection: Collect all contaminated materials, including cleaning supplies and PPE, into a sealed and labeled container for disposal as hazardous waste.[4]

  • Decontamination: Thoroughly clean the spill area.

Regulatory Compliance

Adherence to local, state, and national regulations for hazardous waste disposal is mandatory. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for workplace safety.[3][11][12] Familiarize yourself with your institution's specific Chemical Hygiene Plan and waste management policies.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

Personal protective equipment for handling 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

This document provides essential, field-proven guidance for the safe handling and disposal of this compound (CAS No: 84163-77-9) and its hydrochloride salt (CAS No: 84163-13-3). As a key intermediate in the synthesis of atypical antipsychotics such as risperidone, its proper management is critical to ensuring laboratory safety and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural instructions that prioritize safety, scientific integrity, and operational efficiency.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound hydrochloride is classified as acutely toxic if swallowed and is an irritant to the skin and eyes.[2][3][4][5] Understanding the causality behind these hazards is the first step in mitigating risk. The toxicological properties of this compound necessitate stringent control measures to prevent accidental ingestion, inhalation, and dermal contact.[2][4]

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[3] Ingestion can lead to immediate adverse health effects, requiring prompt medical attention.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][6] Direct contact with the powder can result in significant damage.

  • Skin Irritation: Causes skin irritation.[5][6] Prolonged or repeated contact may lead to dermatitis.

  • Respiratory Irritation: May cause respiratory irritation.[5] Inhalation of dust should be avoided.[4]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the frequency of handling, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemical-resistant gloves. Gloves must be inspected prior to use.[7][8]Prevents dermal absorption and skin irritation. Nitrile provides good resistance to a range of chemicals.
Eye Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and airborne particles, preventing serious eye irritation.[2][6]
Skin and Body A laboratory coat. For larger quantities or risk of splashing, consider impervious clothing.[3][7]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][9][10] If exposure limits are exceeded or dust formation is unavoidable, a full-face respirator may be required.[3]Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[5]
Operational Protocol: Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Gloves: Wash and dry hands thoroughly before donning gloves. Select the correct size and inspect for any tears or defects.

  • Eye Protection: Put on safety goggles, ensuring a snug fit.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants. Place it in a designated laundry receptacle or disposal bag.

  • Eye Protection: Remove safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer reaction_setup Perform Experimental Work weigh_transfer->reaction_setup decontaminate Decontaminate Surfaces & Glassware reaction_setup->decontaminate Complete Experiment segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][9][10]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available.[9]

  • Handling:

    • Avoid the formation of dust and aerosols.[3][11]

    • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

    • Do not eat, drink, or smoke in the handling area.[3][7]

  • Storage:

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

    • Keep it locked up and away from incompatible materials.[2][3]

Spill Management and First Aid

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal as hazardous waste.[2][9]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[2][3] Rinse mouth. Do NOT induce vomiting.[3][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice.[2] Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Move the person into fresh air and keep them comfortable for breathing.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and its contaminated materials is prohibited.[9] This compound is toxic to aquatic life with long-lasting effects and must be treated as hazardous waste.[3]

Waste Management Workflow

cluster_segregation Segregation start Waste Generation (e.g., contaminated gloves, glassware, excess compound) solid_waste Solid Waste Container start->solid_waste liquid_waste Liquid Waste Container start->liquid_waste sharps_waste Sharps Container start->sharps_waste label_container Label Container ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste arrange_pickup Arrange Disposal (Contact EHS Department) store_waste->arrange_pickup final_disposal Final Disposal (Licensed Facility - Incineration) arrange_pickup->final_disposal

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • All materials that have come into contact with the compound, including gloves, weighing papers, pipette tips, and contaminated glassware, must be treated as hazardous waste.[9][12]

    • Segregate solid and liquid waste into separate, compatible, and clearly labeled containers.[9][12]

  • Container Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., "Toxic").[12]

  • Storage:

    • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[12]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule the collection and disposal of the hazardous waste.[9][12]

    • The primary recommended method of disposal is through an approved hazardous waste disposal plant, which typically involves incineration in a chemical incinerator.[9][13]

By adhering to these detailed protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment. This guide is a living document and should be used in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.